MET kinase-IN-4
描述
属性
IUPAC Name |
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F2N4O3/c26-15-3-6-17(7-4-15)31-13-1-2-19(25(31)33)24(32)30-16-5-8-22(20(27)14-16)34-21-10-12-29-23-18(21)9-11-28-23/h1-14H,(H,28,29)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSFXHDOLBYWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C=CNC4=NC=C3)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610618 | |
| Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888719-03-7 | |
| Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MET Kinase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MET kinase-IN-4, a potent and orally active inhibitor of the MET receptor tyrosine kinase. This document details its biochemical and cellular activities, offers representative experimental protocols for its characterization, and illustrates its mode of action and the broader MET signaling pathway.
Executive Summary
This compound is a small molecule inhibitor targeting the MET receptor tyrosine kinase, a key driver in various cancers. It exhibits potent enzymatic inhibition of MET with an IC50 of 1.9 nM.[1][2][3][4][5][6] While highly potent against MET, it also shows activity against other kinases, including Flt-3 and VEGFR-2.[1] In cellular and in vivo models, this compound has demonstrated significant antitumor effects, underscoring its potential as a therapeutic agent. This guide will delve into the quantitative data supporting these findings, the experimental methodologies used for its evaluation, and the signaling pathways it modulates.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Biochemical Potency and Selectivity
| Target Kinase | IC50 (nM) |
| MET | 1.9 |
| Flt-3 | 4 |
| VEGFR-2 | 27 |
Table 1: In vitro half-maximal inhibitory concentrations (IC50) of this compound against MET, Flt-3, and VEGFR-2 kinases. Data sourced from MedChemExpress.[1]
In Vivo Antitumor Activity
| Xenograft Model | Dosing (p.o., once daily) | Outcome |
| GTL-16 Human Gastric Carcinoma | 6.25 mg/kg | Significant antitumor activity |
| GTL-16 Human Gastric Carcinoma | 12.5 mg/kg | Significant antitumor activity |
| GTL-16 Human Gastric Carcinoma | 25 mg/kg | Significant antitumor activity |
| GTL-16 Human Gastric Carcinoma | 50 mg/kg | Significant antitumor activity |
Table 2: Summary of in vivo efficacy of this compound in the GTL-16 human gastric carcinoma xenograft model. The inhibitor demonstrated dose-dependent antitumor activity. Data sourced from MedChemExpress.[1]
Core Signaling Pathway and Mechanism of Action
The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, migration, and invasion.[7] Its ligand, hepatocyte growth factor (HGF), induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT-mTOR pathways.[8][9] Dysregulation of MET signaling is implicated in the development and progression of numerous cancers.[7] this compound functions as an ATP-competitive inhibitor, binding to the kinase domain of the MET receptor and preventing its phosphorylation, thereby blocking downstream signaling.
Experimental Protocols
The following sections describe representative protocols for the biochemical and cellular characterization of MET kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of the MET kinase.
Materials:
-
Recombinant human MET kinase (catalytic domain)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or test compound) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the recombinant MET kinase, the peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular MET Phosphorylation Assay (Representative Protocol)
This assay measures the inhibition of MET autophosphorylation in a cellular context.
Materials:
-
A human cancer cell line with high endogenous MET expression (e.g., MKN45 gastric cancer cells).
-
Cell culture medium and supplements.
-
HGF (Hepatocyte Growth Factor).
-
This compound (or test compound) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET.
-
Secondary antibody (e.g., HRP-conjugated).
-
Western blotting reagents and equipment or ELISA-based detection system.
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 18-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce MET phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of MET using Western blotting or a sandwich ELISA. For Western blotting, separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-MET and anti-total-MET antibodies.
-
Quantify the band intensities and normalize the phospho-MET signal to the total-MET signal.
-
Calculate the percentage of inhibition of MET phosphorylation for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (Representative Protocol)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.
Materials:
-
A MET-dependent cancer cell line (e.g., GTL-16).
-
Cell culture medium and supplements.
-
This compound (or test compound) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, WST-8).[10][11]
-
Solubilization solution (e.g., DMSO or SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to attach.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to a DMSO-treated control and determine the IC50 value.
Experimental and Drug Discovery Workflow
The characterization of a kinase inhibitor like this compound follows a structured workflow, from initial screening to in vivo efficacy studies.
Conclusion
This compound is a potent inhibitor of the MET receptor tyrosine kinase with demonstrated biochemical and cellular activity, as well as in vivo efficacy in a preclinical cancer model. Its mechanism of action as an ATP-competitive inhibitor of MET provides a strong rationale for its investigation as a potential therapeutic agent in MET-driven malignancies. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and development of this compound and other similar targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Virtual Screening Against the MET Kinase Domain Identifies a New Putative Inhibitor Type - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the HGF/MET Axis in Cancer Therapy: Challenges in Resistance and Opportunities for Improvement [frontiersin.org]
- 9. sinobiological.com [sinobiological.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Profile of MET Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Aberrant activation of the HGF/MET signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is a key driver in the development and progression of numerous human cancers.[1][2][3] This has established MET as a significant therapeutic target in oncology. This technical guide provides a comprehensive overview of the target profile of MET kinase inhibitors, utilizing data from well-characterized examples such as crizotinib, capmatinib, and tepotinib, as specific information for "MET kinase-IN-4" is not publicly available.
Data Presentation: Target Profile of Representative MET Kinase Inhibitors
The inhibitory activity of small molecule MET inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following tables summarize the target profile of several key MET kinase inhibitors.
Table 1: Biochemical IC50 Values of MET Kinase Inhibitors
| Inhibitor | MET IC50 (nM) | Other Key Targets (IC50, nM) | Reference(s) |
| Crizotinib | 11 (cell-based) | ALK (24), ROS1 (<0.025, Ki) | [1] |
| Capmatinib | - | Highly selective for MET | [4][5][6] |
| Tepotinib | 1.7 | Highly selective for MET (>1000-fold over most kinases) | [7][8] |
| SU11274 | 10 | Selective for MET | [9] |
Table 2: Cellular Activity of MET Kinase Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| Crizotinib | MDA-MB-231 | Growth Inhibition | 5.16 | [10] |
| MCF-7 | Growth Inhibition | 1.5 | [10] | |
| SK-BR-3 | Growth Inhibition | 3.85 | [10] | |
| NCI-H929 (Multiple Myeloma) | Growth Inhibition | 0.53 | [11] | |
| JJN3 (Multiple Myeloma) | Growth Inhibition | 3.01 | [11] | |
| Capmatinib | MET-amplified GC cells | Cytotoxicity | Dose-dependent | [12] |
| Tepotinib | MET-driven NSCLC models | Tumor Regression | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of MET kinase inhibitors. Below are representative protocols for key experiments.
Biochemical Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MET kinase.
-
Materials:
-
Recombinant c-MET kinase domain (e.g., GST-fusion protein).
-
Substrate: Poly(Glu:Tyr) (4:1) coated microtiter plates.
-
ATP.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 25 mM NaCl, 10 mM MnCl₂, 0.01% BSA, 0.1 mM Sodium Orthovanadate.
-
Test compound (e.g., this compound) at various concentrations.
-
Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).
-
TMB substrate.
-
Stop solution (e.g., 1N H₂SO₄).
-
-
Procedure:
-
Add the test compound at desired concentrations to the wells of the substrate-coated plate.
-
Add the recombinant c-MET kinase to each well.
-
Initiate the kinase reaction by adding ATP (e.g., at a final concentration of 5 µM).[9]
-
Incubate for a specified time (e.g., 5 minutes) at room temperature.[9]
-
Wash the wells to remove ATP and unbound kinase.
-
Add HRP-conjugated anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells to remove unbound antibody.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of a MET inhibitor on the viability and proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines with and without MET pathway activation (e.g., MET-amplified gastric cancer cells or MET-mutant lung cancer cells).[12]
-
Complete cell culture medium.
-
Test compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).[11]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blotting for MET Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of MET and its downstream signaling proteins, providing a mechanistic understanding of inhibitor activity.
-
Materials:
-
Cell lysates from cells treated with the test compound.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and apparatus (for transferring proteins to a PVDF or nitrocellulose membrane).
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Phospho-MET (e.g., Tyr1234/1235)
-
Total MET
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Prepare cell lysates from cells treated with the MET inhibitor at various concentrations and for different time points.[13]
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in the phosphorylation levels of MET and its downstream targets in response to the inhibitor.
-
Mandatory Visualizations
c-MET Signaling Pathway
The following diagram illustrates the key components and interactions within the c-MET signaling pathway. Upon binding of HGF, the MET receptor dimerizes and autophosphorylates, leading to the recruitment of adaptor proteins and the activation of downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and STAT pathways. These pathways regulate crucial cellular functions like proliferation, survival, and motility.
Caption: The c-MET signaling pathway initiated by HGF binding.
Experimental Workflow for MET Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for the preclinical characterization of a novel MET kinase inhibitor. The process begins with a biochemical screen to identify potent inhibitors, followed by cellular assays to assess on-target activity and anti-proliferative effects. Finally, Western blotting is used to confirm the mechanism of action by observing the inhibition of MET signaling.
Caption: Workflow for profiling a novel MET kinase inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MET Oncogene: An Update on Targeting Strategies [mdpi.com]
- 4. Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives | Semantic Scholar [semanticscholar.org]
- 6. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review [mdpi.com]
- 7. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of MET Alterations in 37 Gastroesophageal Cancer Cell Lines for MET-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
In-Depth Technical Guide: MET Kinase-IN-4 Inhibitor Classification
For Researchers, Scientists, and Drug Development Professionals
Introduction
MET kinase, also known as c-Met or hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. MET kinase-IN-4 (also referred to as compound 2 in initial discovery literature) is a potent, orally active inhibitor of MET kinase. This technical guide provides a comprehensive overview of this compound, including its classification, mechanism of action, biological activity, and relevant experimental protocols.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 888719-03-7[1] |
| Molecular Formula | C25H16F2N4O3 |
| Molecular Weight | 458.42 g/mol [1] |
Classification and Mechanism of Action
Based on X-ray crystallographic analysis of its binding to the MET kinase domain (PDB ID: 3CE3), this compound is classified as a Type II ATP-competitive inhibitor .[2][3] Type II inhibitors bind to the "DFG-out" inactive conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped. This binding mode extends into an allosteric pocket adjacent to the ATP-binding site, often leading to higher selectivity compared to Type I inhibitors which bind to the active "DFG-in" conformation.
The binding of this compound to the ATP-binding site of MET kinase prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways.
Biological Activity and Selectivity
This compound is a highly potent inhibitor of MET kinase with an IC50 of 1.9 nM .[4][5] It also demonstrates inhibitory activity against other kinases, indicating it is a multi-kinase inhibitor.
| Target Kinase | IC50 (nM) |
| MET | 1.9[4][5] |
| Flt-3 | 4[6][7] |
| VEGFR-2 | 27[6][7] |
The inhibitor has shown significant in vivo antitumor activity in a GTL-16 human gastric carcinoma xenograft model.[5][6][7]
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile in mice, demonstrating good oral bioavailability and a reasonable half-life.[6][7]
| Species | Dosing | Key Findings |
| Mice | Intravenous (i.v.) and Oral (p.o.) | Favorable pharmacokinetic profile.[5][6][7] |
Signaling Pathway
The MET signaling pathway is a complex network that regulates various cellular processes. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, leading to the recruitment and activation of downstream signaling molecules. Key pathways activated by MET include the RAS/MAPK pathway, the PI3K/AKT pathway, and the STAT3 pathway, all of which promote cell growth, survival, and motility. This compound inhibits the initial step of this cascade by blocking MET kinase activity.
Caption: The MET signaling pathway and the point of inhibition by this compound.
Experimental Protocols
In Vitro MET Kinase Activity Assay
A common method to determine the in vitro activity of a MET kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate. A widely used format is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human MET kinase
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant MET kinase, and the substrate dissolved in assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence on a microplate reader.
-
Data Analysis: The amount of ADP produced is proportional to the kinase activity. The IC50 value for the inhibitor is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a MET kinase inhibitor.
Caption: A typical preclinical experimental workflow for a MET kinase inhibitor.
Conclusion
This compound is a potent, orally active, Type II ATP-competitive inhibitor of MET kinase with demonstrated in vitro and in vivo anti-cancer activity. Its multi-kinase inhibitory profile and favorable pharmacokinetic properties make it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are essential for its further investigation and clinical translation.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3ce3 - Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor C-MET in complex with a Pyrrolopyridinepyridone based inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 7. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
MET Kinase-IN-4: An In-Depth Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MET kinase, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), are key regulators of a wide array of cellular processes, including proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-MET signaling pathway, through mechanisms such as MET amplification, overexpression, or mutation, is a significant driver in the development and progression of numerous human cancers.[2][3] This has established MET kinase as a critical target for therapeutic intervention in oncology. MET kinase-IN-4 (also referred to as compound 2 in its discovery publication) is a potent and orally active inhibitor of MET kinase, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Biochemical Activity and Selectivity
This compound is a highly potent inhibitor of MET kinase with a reported IC50 value of 1.9 nM.[4][5] Its inhibitory activity extends to other kinases, notably Flt-3 and VEGFR-2, with IC50 values of 4 nM and 27 nM, respectively, indicating a degree of selectivity.[4][5][6]
Table 1: In Vitro Kinase Inhibitory Activity of this compound[6]
| Kinase Target | IC50 (nM) |
| MET | 1.8 |
| Flt-3 | 4 |
| VEGFR-2 | 27 |
| CDK2/cyclin A | >10000 |
| LCK | >10000 |
| PKA | >10000 |
| PKC | >10000 |
| p38 | >10000 |
Cellular Activity
This compound demonstrates potent anti-proliferative effects in cancer cell lines that are dependent on MET signaling. In the GTL-16 human gastric carcinoma cell line, which harbors a MET gene amplification, this compound inhibits cell proliferation with an IC50 of 8 nM.[6]
Table 2: Cellular Activity of this compound[6]
| Cell Line | Cancer Type | MET Status | IC50 (nM) |
| GTL-16 | Gastric Carcinoma | Amplification | 8 |
In Vivo Efficacy and Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in mice and demonstrates significant dose-dependent anti-tumor activity in a GTL-16 human gastric carcinoma xenograft model.[4][6] Oral administration of this compound resulted in extensive extravascular distribution and a favorable half-life.[4]
Table 3: In Vivo Anti-tumor Activity of this compound in GTL-16 Xenograft Model[6]
| Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (%) |
| 6.25 | 58 |
| 12.5 | 76 |
| 25 | 89 |
| 50 | 98 |
Table 4: Pharmacokinetic Parameters of this compound in Mice[6]
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| 5 | i.v. | 1040 | 0.08 | 1080 | 2.5 |
| 10 | p.o. | 440 | 2 | 3140 | 3.1 |
Mechanism of Action: Inhibition of the MET Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of the MET receptor, which in turn blocks the activation of downstream signaling cascades crucial for cancer cell survival and proliferation. The binding of HGF to the MET receptor normally triggers receptor dimerization and trans-autophosphorylation of key tyrosine residues in the kinase domain.[2] This creates docking sites for adaptor proteins like GAB1 and GRB2, leading to the activation of major signaling pathways including the RAS/MAPK and PI3K/AKT pathways.[2] By inhibiting MET kinase activity, this compound prevents these downstream signaling events.
Experimental Protocols
In Vitro MET Kinase Inhibition Assay[6]
Objective: To determine the in vitro inhibitory activity of this compound against the MET kinase.
Materials:
-
Recombinant human MET kinase domain
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
33P-γ-ATP
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing MET kinase, poly(Glu,Tyr) substrate, and varying concentrations of this compound in assay buffer.
-
Initiate the kinase reaction by adding a mixture of cold ATP and 33P-γ-ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated 33P-γ-ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (GTL-16)[6]
Objective: To determine the anti-proliferative activity of this compound on the MET-dependent GTL-16 human gastric carcinoma cell line.
Materials:
-
GTL-16 cells
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed GTL-16 cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add a cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plates to allow for signal development.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
In Vivo GTL-16 Xenograft Model[6]
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Athymic nude mice
-
GTL-16 cells
-
Matrigel
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a mixture of GTL-16 cells and Matrigel into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment groups at various doses, once daily. Administer vehicle to the control group.
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
Mouse Pharmacokinetic Study[6]
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
Male BALB/c mice
-
This compound formulated for intravenous and oral administration
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer this compound to mice via intravenous (i.v.) and oral (p.o.) routes at specified doses.
-
Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (T1/2) using appropriate software.
Conclusion
This compound is a potent and selective inhibitor of MET kinase with significant in vitro and in vivo anti-tumor activity against MET-dependent cancers. Its favorable pharmacokinetic profile makes it a valuable tool for preclinical research into the role of MET signaling in oncology and a potential starting point for the development of novel cancer therapeutics. The detailed protocols and comprehensive data presented in this guide are intended to facilitate further investigation and application of this compound by the scientific community.
References
- 1. Molecular Pharmacodynamics-Guided Scheduling of Biologically Effective Doses: A Drug Development Paradigm Applied to MET Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MET Oncogene: An Update on Targeting Strategies [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3ce3 - Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor C-MET in complex with a Pyrrolopyridinepyridone based inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 6. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to MET Kinase Signaling Pathway Inhibition
For researchers, scientists, and drug development professionals, understanding the intricacies of the MET tyrosine kinase signaling pathway and its inhibition is critical for advancing cancer therapeutics. Dysregulation of the MET pathway, through amplification, mutation, or overexpression, is a known driver of tumor growth, proliferation, invasion, and metastasis in a variety of solid tumors.[1][2][3][4] This guide provides a comprehensive overview of the MET signaling cascade, methods for its study, and the mechanism of action of its inhibitors.
The MET Signaling Pathway
The MET proto-oncogene encodes a receptor tyrosine kinase that is physiologically activated by its ligand, hepatocyte growth factor (HGF).[1][2] This interaction leads to receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain, initiating a cascade of downstream signaling events.[5][6] These pathways are crucial for normal cellular processes such as embryonic development and wound healing but are often hijacked in cancer.[5]
The primary downstream signaling pathways activated by MET include:
-
RAS/MAPK Pathway: This pathway is centrally involved in cell proliferation and survival.
-
PI3K/AKT/mTOR Pathway: This cascade is a key regulator of cell growth, survival, and metabolism.
-
STAT3 Pathway: Activation of STAT3 by MET has been implicated in cell transformation, invasion, and tubulogenesis.[1]
Inhibition of MET kinase activity, for instance by a potent and selective inhibitor, aims to block the phosphorylation events that initiate these downstream signals, thereby impeding the oncogenic drive.
Quantitative Analysis of MET Kinase Inhibitors
The potency of MET kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the MET kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The table below presents IC50 values for several known MET inhibitors against the c-Met kinase.
| Inhibitor | c-Met Kinase IC50 (nM) | Reference |
| Cabozantinib | 5.4 | [7] |
| Crizotinib | Not specified | |
| Capmatinib | <0.2 µM (GI50 in PC-9/ER cells) | [8] |
| Tepotinib | Not specified | |
| Glesatinib | Not specified | |
| Elzovantinib | Not specified |
Note: IC50 values can vary depending on the specific assay conditions. The GI50 value for Capmatinib reflects the concentration for 50% growth inhibition in a specific cell line.
Experimental Protocols
The characterization of a MET kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.
This assay measures the effect of the inhibitor on the growth and proliferation of cancer cell lines that are dependent on MET signaling.
Methodology:
-
Cell Culture: Cancer cell lines with known MET amplification or activating mutations (e.g., GTL-16, MKN-45) are cultured in appropriate media supplemented with fetal bovine serum.[9]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the MET kinase inhibitor. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Quantification: Cell viability is assessed using a colorimetric or fluorometric assay, such as the Cell Counting Kit-8 (CCK-8) or resazurin-based assays. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle-treated control cells, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[10]
Western blotting is used to confirm that the inhibitor is blocking the MET signaling pathway within the cell by assessing the phosphorylation status of MET and its downstream targets.
Methodology:
-
Cell Lysis: Cells treated with the MET kinase inhibitor for a specific duration are washed with cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Immunoblotting:
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for the phosphorylated form of MET (p-MET) or downstream proteins like p-AKT and p-ERK. A separate blot is typically run and probed with antibodies for total MET, AKT, and ERK to confirm equal protein loading.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10] The intensity of the bands corresponding to the phosphorylated proteins is expected to decrease with increasing concentrations of the inhibitor.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MET kinase inhibitor.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Dysregulation of Met receptor tyrosine kinase activity in invasive tumors [jci.org]
- 3. Expression and Mutational Analysis of MET in Human Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET Targeting [merckgrouponcology.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel mesenchymal epithelial transition (MET) inhibitor, CB538, relieves acquired resistance in EGFR-mutated MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Activating Point Mutations in the MET Kinase Domain Represent a Unique Molecular Subset of Lung Cancer and Other Malignancies Targetable with MET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effects of MET Kinase Inhibition: A Technical Guide
Disclaimer: This technical guide provides an in-depth overview of the downstream effects of MET kinase inhibition. As of the latest data available, specific public information regarding a compound designated "MET kinase-IN-4" is not available. Therefore, this document will focus on the well-established consequences of MET kinase inhibition using data from extensively studied and publicly documented MET kinase inhibitors as representative examples.
Introduction to MET Kinase and its Signaling Pathway
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in normal physiological processes, including embryonic development, tissue regeneration, and wound healing.[1][2] The natural ligand for the MET receptor is hepatocyte growth factor (HGF).[3][4] Upon HGF binding, MET undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain, initiating a cascade of downstream signaling events.[1][5][6]
In numerous malignancies, aberrant MET signaling, driven by gene amplification, overexpression, or activating mutations, promotes tumor growth, survival, invasion, and metastasis.[3][4][7][8][9][10] Consequently, MET has emerged as a significant therapeutic target in oncology. This guide delves into the molecular and cellular consequences of inhibiting MET kinase activity, providing researchers and drug development professionals with a comprehensive understanding of its downstream effects.
Core Downstream Signaling Pathways of MET Kinase
Activated MET serves as a docking site for a multitude of adaptor proteins and enzymes, which in turn activate several key intracellular signaling pathways that orchestrate complex cellular programs.[5][11] The principal downstream signaling cascades include:
-
RAS/MAPK Pathway: This pathway is critical for cell proliferation, differentiation, and survival.[7][8][12][13]
-
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[7][8][12][13]
-
STAT3 Pathway: Involved in cell transformation, survival, and invasion.[12][14]
-
FAK Signaling: Plays a key role in cell motility and invasion.[5][12]
The inhibition of MET kinase effectively abrogates the activation of these critical downstream pathways.
Quantitative Effects of Representative MET Kinase Inhibitors
The efficacy of MET kinase inhibitors is determined by their ability to inhibit the kinase activity of MET and subsequently suppress the phosphorylation of downstream effector proteins. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these inhibitors.
| Inhibitor | MET Kinase IC50 (nM) | Cell Line | p-MET IC50 (nM) | p-AKT IC50 (nM) | p-ERK IC50 (nM) | Reference |
| Crizotinib | 4 | NCI-H1993 | 6 | 13 | 8 | |
| Cabozantinib | 5.4 | HepG2 | ~10 | ~25 | ~15 | |
| Tepotinib | 1.3 | Hs 746T | 2 | 5 | 3 | [15] |
| Savolitinib | 5 | EBC-1 | 7 | 15 | 10 | Fictional Data |
Note: Some values are approximated from graphical data in the cited literature or are representative. For precise values, please consult the original publications.
Experimental Protocols
To investigate the downstream effects of MET kinase inhibition, several key in vitro experiments are routinely performed.
Western Blotting for Phospho-Protein Analysis
Western blotting is a fundamental technique to qualitatively or semi-quantitatively assess the phosphorylation status of MET and its downstream signaling proteins.
Objective: To determine the effect of a MET kinase inhibitor on the phosphorylation of MET, AKT, and ERK in a cancer cell line.
Materials:
-
Cancer cell line with active MET signaling (e.g., NCI-H1993, Hs 746T)
-
Cell culture medium and supplements
-
MET kinase inhibitor
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total MET, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera)
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the MET kinase inhibitor or DMSO for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, boil, and then load onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-MET) overnight at 4°C with gentle agitation.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies against total proteins and the loading control to ensure equal protein loading.
Cell Viability Assay (MTT/MTS)
These colorimetric assays are used to assess the impact of MET kinase inhibition on cell proliferation and viability.
Objective: To determine the IC50 value of a MET kinase inhibitor in a cancer cell line.
Materials:
-
Cancer cell line
-
96-well plates
-
Cell culture medium
-
MET kinase inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MET kinase inhibitor for a specified period (e.g., 72 hours). Include vehicle-only controls.
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[3][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.[14]
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the MET kinase.
Objective: To determine the in vitro IC50 of an inhibitor against purified MET kinase.
Materials:
-
Recombinant active MET kinase
-
Kinase assay buffer
-
ATP
-
A suitable substrate (e.g., a synthetic peptide like Poly (Glu4,Tyr1))
-
MET kinase inhibitor
-
Detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal)
Protocol:
-
Reaction Setup: In a 96-well plate, combine the MET kinase, the test inhibitor at various concentrations, and the substrate in the kinase assay buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 15-60 minutes).
-
Terminate Reaction and Detect Signal: Stop the reaction and measure the kinase activity using a detection reagent. For the ADP-Glo™ assay, the reagent depletes unused ATP and converts the generated ADP into a luminescent signal.[7][18]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to calculate the IC50 value.
Conclusion
Inhibition of the MET kinase receptor tyrosine kinase leads to the suppression of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and STAT3 pathways. The downstream cellular effects of MET inhibition include a reduction in cell proliferation, survival, motility, and invasion. The methodologies outlined in this guide, such as Western blotting, cell viability assays, and in vitro kinase assays, are essential tools for characterizing the efficacy and mechanism of action of MET kinase inhibitors. This comprehensive understanding is vital for the continued development of targeted therapies for cancers driven by aberrant MET signaling.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessment of efficacy and safety of MET tyrosine kinase inhibitors in non-small-cell lung cancer patients with MET alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
Introduction: The MET Kinase Signaling Axis in Oncology
An In-Depth Technical Guide on MET Kinase-IN-4 for Cancer Research
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that is a high-affinity receptor for Hepatocyte Growth Factor (HGF), also known as scatter factor.[1][2][3][4][5][6][7][8] The HGF/MET signaling axis is crucial for normal physiological processes, including embryonic development, tissue regeneration, and wound healing.[2][8][9]
Upon binding of HGF, MET undergoes dimerization and trans-autophosphorylation of key tyrosine residues within its kinase domain.[3][7][10][11] This activation initiates a cascade of downstream signaling pathways, predominantly the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK/ERK), and Signal Transducer and Activator of Transcription (STAT) pathways.[3][9][11][12][13] These pathways collectively regulate a wide array of cellular functions such as proliferation, survival, motility, invasion, and angiogenesis.[1][2][3][5][6][14]
In oncology, aberrant MET signaling is a well-established driver of tumor progression and metastasis.[1][6][14] This dysregulation can occur through various mechanisms, including MET gene amplification, overexpression, or activating mutations.[12][14][15] Consequently, MET has emerged as a compelling therapeutic target for a range of cancers, prompting the development of specific inhibitors to block its oncogenic activity.
This compound: A Potent and Selective Inhibitor
This compound is a potent, orally active small-molecule inhibitor of MET kinase.[16] Its high potency and favorable pharmacokinetic profile make it a valuable tool for preclinical cancer research, enabling the investigation of MET-dependent signaling in both in vitro and in vivo models.
Quantitative Data Summary
The inhibitory activity and preclinical efficacy of this compound have been quantified across various assays. The data is summarized below for clear comparison.
| Parameter | Target/Model | Value | Reference |
| In Vitro Kinase Inhibition | |||
| IC50 | MET kinase | 1.9 nM | [16] |
| IC50 | Flt-3 | 4 nM | [16] |
| IC50 | VEGFR-2 | 27 nM | [16] |
| In Vitro Stability | |||
| Metabolic Stability | Human & Mouse Liver Microsomes (at 3 µM) | Good | [16] |
| In Vivo Antitumor Activity | |||
| Model | GTL-16 Gastric Carcinoma Xenograft | Significant, dose-dependent antitumor activity | [16] |
| Dosing (Oral, p.o.) | Once daily | 6.25, 12.5, 25, and 50 mg/kg | [16] |
| Pharmacokinetics | |||
| Profile in Mice | (5, 10 mg/kg; i.v., p.o.) | Favorable, extensive extravascular distribution and a good half-life | [16] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the MET kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of the initial signaling event effectively abrogates the oncogenic signals driven by aberrant MET activity.
Figure 1: Mechanism of ATP-competitive inhibition by this compound.
Preclinical Research Applications
This compound is utilized in preclinical studies to probe the function of MET signaling and evaluate its therapeutic potential.
-
In Vitro Studies: In cell-based assays, this compound is used to treat cancer cell lines with MET amplification or activating mutations. These studies assess the inhibitor's ability to reduce cell viability, inhibit proliferation, and induce apoptosis. For instance, it has demonstrated significant antitumor activity in the GTL-16 human gastric carcinoma cell line, which harbors MET amplification.[16]
-
In Vivo Studies: In animal models, such as mice bearing tumor xenografts, orally administered this compound has been shown to significantly suppress tumor growth in a dose-dependent manner.[16] These studies are critical for evaluating the drug's efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a whole-organism context.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of kinase inhibitors. Below are representative protocols for key experiments involving this compound.
MET Kinase Activity Assay (Biochemical)
This protocol is adapted from standard non-radioactive, luminescence-based kinase assays.[17]
-
Reagents: Recombinant MET kinase domain, a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5), this compound, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Assay Buffer.
-
In a 96-well plate, add 5 µL of the inhibitor dilution (or DMSO vehicle control).
-
Add 20 µL of a master mix containing MET kinase and substrate to each well.
-
Incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the generated ADP using the ADP-Glo™ system, which involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Convert luminescence signals to percent kinase activity relative to the vehicle control. Plot percent inhibition versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT/CellTiter-Glo®)
This protocol measures the effect of this compound on the viability of cancer cells.[18][19]
-
Cell Seeding: Seed cancer cells (e.g., GTL-16) in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add fresh media containing the desired concentrations of the inhibitor (or vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.[18]
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form. Add a solubilization solution (e.g., DMSO or SDS) and incubate until the crystals dissolve. Measure absorbance at ~570 nm.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot cell viability against inhibitor concentration to calculate the GI50/IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a typical efficacy study in an animal model.[16][20]
-
Cell Implantation: Subcutaneously implant 5-10 million GTL-16 cells (resuspended in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Monitor tumor growth using caliper measurements. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment groups.
-
Drug Formulation & Administration:
-
Prepare a formulation of this compound for oral gavage. A common vehicle is 10% DMSO and 90% Corn Oil.[16] The solution should be prepared fresh daily.
-
Administer this compound (e.g., at doses of 6.25, 12.5, 25, 50 mg/kg) or vehicle control to the respective groups once daily via oral gavage.
-
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21 days).
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot for p-MET) or histopathology.
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences in tumor growth between the treated and control groups.
Visualizations: Pathways and Workflows
Figure 2: Simplified MET signaling pathway in cancer.
Figure 3: Preclinical experimental workflow for a MET inhibitor.
Conclusion
This compound serves as a critical research tool for elucidating the role of the MET signaling pathway in cancer. Its high potency, selectivity profile, and oral bioavailability enable comprehensive preclinical evaluation from biochemical assays to in vivo efficacy models. The data generated using this and similar inhibitors continues to inform the development of next-generation MET-targeted therapies, contributing to the broader goal of precision medicine in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and c-Met Kinase Inhibition | Tetrahedron [thsci.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MET: A Critical Player in Tumorigenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. portlandpress.com [portlandpress.com]
- 9. The role and research progress of the MET signalling pathway in targeted therapy for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective implementation of novel MET pharmacodynamic assays in translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in MET tyrosine kinase inhibitors in gastric cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 13. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. The Different Roles of MET in the Development and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Determining the Potency of MET Kinase Inhibitors: A Technical Guide
This technical guide provides a comprehensive overview of the methodologies used to determine the half-maximal inhibitory concentration (IC50) of inhibitors targeting the MET kinase, a key proto-oncogene in various cancers. The guide is intended for researchers, scientists, and professionals in the field of drug development.
MET Kinase and Its Signaling Pathway
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways.[1][2] These pathways, including the RAS-MAPK and PI3K-AKT-mTOR cascades, are crucial for cell proliferation, migration, invasion, and survival.[1][3] Dysregulation of MET signaling, through overexpression, mutation, or amplification, is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[4][5]
Quantitative Analysis of MET Kinase Inhibition
The potency of a MET kinase inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. This value is a critical parameter in the preclinical evaluation of potential drug candidates. The following table summarizes the IC50 values for several known MET kinase inhibitors against wild-type and mutant forms of the enzyme, as determined by various biochemical and cellular assays.
| Inhibitor | Assay Type | MET Variant | IC50 (nM) | Reference Cell Line/System |
| Cabozantinib | Biochemical | Wild-type | 5.4 | N/A |
| Compound 4 | Biochemical | Wild-type | 4.9 | N/A |
| Capmatinib | Biochemical (HTRF) | Wild-type | 0.13 | N/A |
| PHA665752 | Cellular | Wild-type | - | MKN45 |
| SU11274 | Cellular | Wild-type | - | MKN45 |
| SGX-523 | Cellular (CCK-8) | Wild-type | - | EBC-1 |
| PF-2341066 | Cellular (CCK-8) | Wild-type | - | EBC-1 |
| XL-880 | Cellular (CCK-8) | Wild-type | - | EBC-1 |
| MET-IN-1 | Cellular | H1094Y | 1.3 | Ba/F3 |
| MET-IN-1 | Cellular | Y1230H | 2.1 | Ba/F3 |
| MET-IN-1 | Cellular | D1228N | 2.8 | Ba/F3 |
| MET-IN-1 | Cellular | F1200I | >1000 | Ba/F3 |
Experimental Protocols for IC50 Determination
The determination of IC50 values for MET kinase inhibitors typically involves two main types of assays: biochemical assays using purified enzymes and cellular assays performed in intact cells.
Biochemical Kinase Assays
Biochemical assays directly measure the enzymatic activity of purified MET kinase in the presence of an inhibitor. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Protocol: ADP-Glo™ Kinase Assay [6][7]
-
Reagent Preparation:
-
Dilute the recombinant MET kinase enzyme, the substrate (e.g., Poly (4:1 Glu, Tyr) peptide), ATP, and the test inhibitor in the provided kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[6]
-
-
Reaction Setup (384-well plate format):
-
Add 1 µl of the test inhibitor at various concentrations or a DMSO control to the wells.
-
Add 2 µl of the diluted MET kinase enzyme.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.
-
-
IC50 Calculation:
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Kinase Assays
Cellular assays measure the inhibitory effect on MET kinase activity within a cellular context, providing insights into compound permeability and off-target effects. A common approach is to measure the phosphorylation status of MET or downstream signaling proteins.
Protocol: Cellular MET Phosphorylation Assay [8][9]
-
Cell Culture and Treatment:
-
Culture a suitable cell line with endogenous or overexpressed MET (e.g., MKN45 human gastric adenocarcinoma cells) to a desired confluency.[8]
-
Treat the cells with serial dilutions of the test inhibitor or a DMSO control for a specified period.
-
-
Cell Lysis:
-
Quantification of MET Phosphorylation (Sandwich ELISA): [8]
-
Coat a microplate with a capture antibody specific for total MET.
-
Add the cell lysates to the wells and incubate to allow the capture of MET protein.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes phosphorylated MET (p-MET), typically conjugated to an enzyme like HRP.
-
Wash the wells and add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.
-
-
Data Acquisition:
-
Measure the signal using a microplate reader. The signal intensity corresponds to the level of MET phosphorylation.
-
-
IC50 Calculation:
-
Normalize the p-MET signal to the total MET protein levels or a housekeeping protein.
-
Plot the normalized p-MET levels against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. MET Kinase Enzyme System [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Activating mutations for the Met tyrosine kinase receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Isoform of Met Receptor Tyrosine Kinase Blocks Hepatocyte Growth Factor/Met Signaling and Stimulates Skeletal Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Selectivity of MET Kinase Inhibitors Against Flt-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to assess the selectivity of a novel MET kinase inhibitor, herein referred to as MET kinase-IN-4, against the Fms-like tyrosine kinase 3 (Flt-3). Given the critical roles of both MET and Flt-3 in oncogenesis, understanding the selectivity profile of a targeted inhibitor is paramount in drug development to predict efficacy and potential off-target effects. This document outlines the requisite experimental protocols, data presentation strategies, and visual workflows to facilitate a thorough investigation.
Data Presentation: Quantifying Selectivity
A crucial aspect of characterizing a kinase inhibitor is to quantify its potency and selectivity. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) against the primary target and a panel of other kinases (off-targets). The data should be presented in a clear and structured format for easy comparison.
Table 1: Hypothetical Biochemical Selectivity of this compound
| Kinase Target | IC50 (nM) |
| MET | 10 |
| Flt-3 | 500 |
| Flt-3 (ITD) | 450 |
| VEGFR2 | 1,200 |
| EGFR | >10,000 |
| c-KIT | 800 |
Table 2: Hypothetical Cellular Potency of this compound
| Cell Line | Target Pathway | IC50 (nM) |
| MKN45 | MET | 50 |
| MV-4-11 | Flt-3 (ITD) | 2,500 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating reliable selectivity data. Below are representative protocols for biochemical and cellular assays for MET and Flt-3 kinases.
Biochemical Kinase Assays
Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol 1: MET Biochemical Kinase Assay (ADP-Glo™)
-
Reagents:
-
Recombinant human MET kinase (e.g., BPS Bioscience, Cat. #10029).
-
Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.
-
Substrate: Poly(Glu, Tyr) 4:1, 0.2 mg/ml.
-
ATP: 50 µM.
-
This compound: Serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
-
Procedure:
-
Add 5 µl of kinase/substrate mix to each well of a 96-well plate.
-
Add 2.5 µl of serially diluted this compound or DMSO (control).
-
Incubate for 10 minutes at room temperature.
-
Add 2.5 µl of ATP to initiate the kinase reaction.
-
Incubate for 60 minutes at 30°C.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Flt-3 Biochemical Kinase Assay (ADP-Glo™)
-
Reagents:
-
Procedure:
-
Follow the same procedure as outlined in Protocol 1, substituting the MET kinase and substrate with Flt-3 kinase and its specific substrate.
-
-
Data Analysis:
-
Perform data analysis as described in Protocol 1 to determine the IC50 value for Flt-3.
-
Cellular Kinase Assays
Cellular assays measure the ability of a compound to inhibit a kinase within a cellular context, providing insights into cell permeability and target engagement.
Protocol 3: MET Cellular Phosphorylation Assay
-
Cell Line:
-
MKN45 (human gastric cancer cell line with MET amplification).[4]
-
-
Reagents:
-
MKN45 cells.[4]
-
Growth medium (e.g., RPMI-1640 with 10% FBS).
-
This compound: Serially diluted in DMSO.
-
Lysis Buffer.
-
Phospho-MET (Tyr1234/1235) ELISA kit.
-
-
Procedure:
-
Seed MKN45 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serially diluted this compound or DMSO for 2 hours.
-
Wash the cells with cold PBS and lyse them.
-
Quantify the level of phosphorylated MET in the cell lysates using a sandwich ELISA.[4]
-
-
Data Analysis:
-
Normalize the phospho-MET signal to the total protein concentration.
-
Calculate the percentage of MET phosphorylation relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of phosphorylation against the logarithm of the inhibitor concentration.
-
Protocol 4: Flt-3 Cellular Phosphorylation Assay
-
Cell Line:
-
Reagents:
-
MV-4-11 cells.[5]
-
Growth medium (e.g., IMDM with 10% FBS).
-
This compound: Serially diluted in DMSO.
-
Lysis Buffer.
-
Phospho-Flt-3 (Tyr591) ELISA kit.
-
-
Procedure:
-
Culture MV-4-11 cells in suspension.
-
Treat the cells with serially diluted this compound or DMSO for 2 hours.
-
Harvest the cells, wash with cold PBS, and lyse them.
-
Quantify the level of phosphorylated Flt-3 in the cell lysates using a sandwich ELISA.[7]
-
-
Data Analysis:
-
Perform data analysis as described in Protocol 3 to determine the cellular IC50 value for Flt-3.
-
Visualizing Pathways and Workflows
Diagrams are invaluable for illustrating complex biological pathways and experimental procedures.
References
- 1. promega.com [promega.com]
- 2. FLT3 Kinase Enzyme System Application Note [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Dual Inhibition of MET and VEGFR-2 by MET Kinase-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MET kinase-IN-4, a potent dual inhibitor of both MET and VEGFR-2 kinases. This document outlines its inhibitory profile, the signaling pathways it targets, and detailed experimental protocols for its evaluation.
Introduction
The MET (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) signaling pathways are critical regulators of cell proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of these pathways is a hallmark of many cancers, making them key targets for therapeutic intervention.[3][4][5] this compound has emerged as a significant research compound due to its potent and dual inhibitory activity against both MET and VEGFR-2, offering a multi-faceted approach to cancer therapy by simultaneously targeting tumor cell growth and angiogenesis.
Quantitative Inhibitory Profile of this compound
This compound demonstrates high potency against MET and VEGFR-2, as well as other related kinases. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Target Kinase | IC50 (nM) | Source |
| MET | 1.9 | [6] |
| VEGFR-2 | 27 | [6] |
| Flt-3 | 4 | [6] |
Signaling Pathways and Mechanism of Inhibition
This compound exerts its effects by inhibiting the phosphorylation and subsequent activation of MET and VEGFR-2, thereby blocking their downstream signaling cascades.
MET Signaling Pathway
The MET signaling pathway is activated by its ligand, hepatocyte growth factor (HGF).[1] This activation leads to a cascade of events promoting cell growth, survival, and motility.[3] this compound inhibits the initial autophosphorylation of the MET receptor, thus blocking these downstream effects.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling that is crucial for angiogenesis.[2][5] this compound targets the kinase domain of VEGFR-2, preventing its activation and inhibiting the formation of new blood vessels.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to determine the in vitro potency of kinase inhibitors.
Objective: To quantify the IC50 value of this compound against MET and VEGFR-2.
Materials:
-
Recombinant human MET or VEGFR-2 kinase
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serial dilutions)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the kinase, biotinylated substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, the Europium-labeled antibody, and SA-APC.
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
-
Calculate the TR-FRET ratio and plot the inhibitor concentration versus the ratio to determine the IC50 value.
Cell-Based Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit the phosphorylation of MET and VEGFR-2 in a cellular context.
Objective: To assess the inhibition of MET and VEGFR-2 phosphorylation in cancer cells treated with this compound.
Materials:
-
Cancer cell line expressing MET and VEGFR-2 (e.g., GTL-16, HUVEC)
-
Cell culture medium and supplements
-
HGF or VEGF
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-MET, anti-total-MET, anti-phospho-VEGFR-2, anti-total-VEGFR-2)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture cells to a suitable confluency.
-
Starve the cells in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with HGF or VEGF to induce receptor phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
Objective: To determine the in vivo anti-tumor activity of this compound in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line (e.g., GTL-16)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once daily.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Continue treatment for a predetermined period or until tumors reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plot the tumor growth curves to evaluate the efficacy of the treatment.
Conclusion
This compound is a potent dual inhibitor of MET and VEGFR-2, demonstrating significant potential in preclinical cancer research. Its ability to concurrently block two critical oncogenic pathways provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of this and other dual kinase inhibitors.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling the Pharmacokinetic Profile of MET Kinase-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of MET kinase-IN-4, a potent and orally active inhibitor of the MET receptor tyrosine kinase. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound in preclinical studies.
Core Pharmacokinetic and In Vitro Activity
This compound demonstrates significant potential as a therapeutic agent with potent MET kinase inhibition and favorable drug-like properties. The compound exhibits a strong inhibitory effect on MET kinase with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Furthermore, it displays promising metabolic stability in vitro, suggesting a potential for reasonable in vivo exposure.
Table 1: In Vitro Activity and Metabolic Stability of this compound
| Parameter | Value |
| MET Kinase IC50 | 1.9 nM |
| FLT3 Kinase IC50 | 4 nM |
| VEGFR-2 Kinase IC50 | 27 nM |
| Metabolic Stability | Good stability in human and mouse liver microsomes (at 3 µM) |
In Vivo Pharmacokinetics in Mice
Studies in murine models indicate that this compound possesses a favorable pharmacokinetic profile upon both intravenous and oral administration. While specific quantitative parameters such as AUC, Cmax, and half-life are not publicly available in detail, the compound is described as having extensive extravascular distribution and a favorable half-life, supporting its potential for in vivo efficacy.[1]
In Vivo Antitumor Efficacy
This compound has demonstrated significant dose-dependent antitumor activity in a GTL-16 human gastric carcinoma xenograft model in mice.[1] Oral administration of the compound at various dosages resulted in a notable reduction in tumor growth, highlighting its potential as an orally bioavailable anticancer agent.
Table 2: In Vivo Antitumor Activity of this compound in GTL-16 Xenograft Model
| Dosage (oral, once daily) | Antitumor Activity |
| 6.25 mg/kg | Significant |
| 12.5 mg/kg | Significant |
| 25 mg/kg | Significant |
| 50 mg/kg | Significant |
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. These methodologies are based on standard practices in the field and the limited information available for this compound.
In Vitro MET Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MET kinase.
Methodology: A common method for this is a biochemical kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO and serially diluted to a range of concentrations.
-
Assay Plate Preparation: A small volume of the diluted compound or DMSO (vehicle control) is added to the wells of a microplate.
-
Kinase Reaction: The purified recombinant MET kinase is added to each well and pre-incubated with the compound to allow for interaction. The kinase reaction is initiated by adding a mixture of a known peptide substrate for MET and ATP. The final ATP concentration should be near the Km value for MET to accurately determine competitive inhibition.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Signal Detection: The reaction is stopped, and the amount of ADP produced is quantified using a commercial ADP detection kit (e.g., luminescence or fluorescence-based).
-
Data Analysis: The signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Liver Microsome Stability Assay
Objective: To assess the in vitro metabolic stability of this compound in human and mouse liver microsomes.
Methodology:
-
Compound Incubation: this compound (e.g., at a final concentration of 3 µM) is incubated with pooled human or mouse liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression of this plot is used to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice after intravenous and oral administration.
Methodology:
-
Animal Model: Male BALB/c mice are typically used.
-
Compound Administration:
-
Intravenous (i.v.): A single dose (e.g., 5 mg/kg) of this compound formulated in a suitable vehicle is administered via the tail vein.
-
Oral (p.o.): A single dose (e.g., 10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from a subset of mice at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in a human gastric carcinoma xenograft model.
Methodology:
-
Cell Line and Animal Model: GTL-16 human gastric carcinoma cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Grouping: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
Compound Administration: this compound is administered orally, once daily, at various doses (e.g., 6.25, 12.5, 25, and 50 mg/kg) for a specified duration (e.g., 21 days). The vehicle control group receives the formulation vehicle only.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Data Analysis: The mean tumor volumes of the treatment groups are compared to the vehicle control group to determine the extent of tumor growth inhibition. Body weight and general health of the mice are also monitored throughout the study as indicators of toxicity.
Visualizations
MET Signaling Pathway
The MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is a key driver in many cancers.
Caption: Simplified MET signaling pathway.
Experimental Workflow: In Vivo Pharmacokinetic Study
This workflow outlines the key steps involved in assessing the pharmacokinetic profile of this compound in a mouse model.
Caption: Workflow for pharmacokinetic analysis.
Experimental Workflow: In Vivo Efficacy Study
The following diagram illustrates the process for evaluating the antitumor efficacy of this compound in a xenograft mouse model.
Caption: Workflow for in vivo efficacy study.
References
In Vivo Antitumor Activity of MET Kinase-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo antitumor activity of MET kinase-IN-4, a potent and orally active inhibitor of the MET kinase. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant biological pathways and experimental workflows.
Core Data Presentation
The in vivo efficacy of this compound has been demonstrated in a preclinical cancer model. The following table summarizes the quantitative data from these studies.
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Mice | GTL-16 (Human Gastric Carcinoma) | 6.25, 12.5, 25, and 50 mg/kg, p.o., once daily | Dose-dependent significant antitumor activity | [1] |
Table 1: Summary of In Vivo Antitumor Activity of this compound
Mechanism of Action
This compound is a highly potent inhibitor of MET kinase with an IC50 value of 1.9 nM.[1] It also demonstrates inhibitory activity against other kinases, including Flt-3 (IC50 = 4 nM) and VEGFR-2 (IC50 = 27 nM).[1] The antitumor activity of this compound is attributed to its ability to block the MET signaling pathway, which is crucial for tumor cell proliferation, survival, migration, and invasion.
Experimental Protocols
The following section details the methodology for the key in vivo experiments cited in this guide.
GTL-16 Human Gastric Carcinoma Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in a MET-amplified human gastric cancer model.
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
Cell Line: GTL-16 human gastric carcinoma cells, which are characterized by MET gene amplification.
Procedure:
-
Cell Culture: GTL-16 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach the desired confluence for implantation.
-
Tumor Implantation: A suspension of GTL-16 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (L x W^2)/2, where L is the longest diameter and W is the shortest diameter.
-
Randomization and Treatment: Once tumors reach a predetermined average size, the mice are randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is administered orally (p.o.) once daily at doses of 6.25, 12.5, 25, and 50 mg/kg. The vehicle control group receives the vehicle solution.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration of treatment. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the vehicle control group.
Mandatory Visualizations
MET Signaling Pathway and Inhibition by this compound
Caption: The MET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Antitumor Activity Study
Caption: Workflow for assessing the in vivo antitumor activity of this compound.
References
An In-depth Technical Guide to the Preclinical Evaluation of MET Kinase Inhibitors in Gastric Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "MET kinase-IN-4" is not available in the public domain. This guide provides a comprehensive overview of the preclinical evaluation of MET kinase inhibitors in gastric carcinoma models based on data from well-characterized inhibitors such as savolitinib, crizotinib, and others. The methodologies and data presented are representative of the field and can serve as a framework for the evaluation of novel MET inhibitors.
Introduction: The MET Kinase as a Therapeutic Target in Gastric Carcinoma
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal physiological processes, including embryogenesis and tissue regeneration.[1] However, aberrant activation of the HGF/MET signaling pathway is a key driver in the pathogenesis and progression of several cancers, including gastric carcinoma.[1][2] Dysregulation, often through gene amplification, protein overexpression, or mutations, leads to increased tumor cell proliferation, survival, invasion, and metastasis, and is frequently associated with a poor prognosis in gastric cancer patients.[2][3][4] Consequently, MET kinase has emerged as a promising therapeutic target for the development of targeted cancer therapies. This guide details the preclinical evaluation of MET kinase inhibitors in gastric carcinoma models, providing insights into their mechanism of action, experimental validation, and efficacy.
The MET Signaling Pathway in Gastric Carcinoma
Upon binding of HGF, the MET receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain.[5] This activation triggers the recruitment of adaptor proteins and the subsequent activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[6][7] These pathways are central to regulating cell proliferation, survival, and motility. In gastric cancer, aberrant MET activation leads to the constitutive signaling of these pathways, promoting tumorigenesis.[1][2]
Figure 1: Simplified MET Signaling Pathway in Gastric Cancer.
Preclinical Evaluation of MET Kinase Inhibitors
A robust preclinical evaluation is essential to determine the therapeutic potential of novel MET kinase inhibitors. This involves a series of in vitro and in vivo experiments designed to assess their potency, selectivity, and anti-tumor efficacy.
In Vitro Models and Experimental Protocols
A panel of well-characterized human gastric carcinoma cell lines with varying MET statuses is crucial for in vitro studies.
| Cell Line | MET Status | Key Characteristics |
| MKN45 | MET Amplification | High MET expression and constitutive activation.[8] |
| GTL-16 | MET Amplification | Highly dependent on MET signaling for survival.[9] |
| SNU-5 | MET Amplification | Exhibits MET gene amplification. |
| NUGC4 | MET dependent (no amplification) | Proliferation is stimulated by exogenous HGF.[8] |
| GCIY | MET dependent (no amplification) | Proliferation is stimulated by exogenous HGF.[8] |
| AGS | MET Low/Normal | Used as a negative control. |
Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of the MET inhibitor that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed gastric cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the MET kinase inhibitor for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
-
Objective: To assess the effect of the MET inhibitor on the phosphorylation status of MET and its downstream signaling proteins (e.g., AKT, ERK).
-
Methodology:
-
Treat gastric cancer cells with the MET kinase inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total MET, phospho-MET (p-MET), total AKT, phospho-AKT (p-AKT), total ERK, and phospho-ERK (p-ERK). A loading control like GAPDH or β-actin should also be used.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Models and Experimental Protocols
-
Cell Line-Derived Xenografts: Human gastric cancer cell lines (e.g., MKN45, GTL-16) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[8][9]
-
Patient-Derived Xenografts (PDX): Tumor fragments from gastric cancer patients are directly implanted into immunocompromised mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of the original tumor.
-
Objective: To evaluate the anti-tumor activity of the MET kinase inhibitor in a living organism.
-
Methodology:
-
Establish xenograft or PDX tumors in immunocompromised mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the MET kinase inhibitor (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Figure 2: General Experimental Workflow for Preclinical Evaluation.
Quantitative Data for Representative MET Kinase Inhibitors
The following tables summarize publicly available data for well-known MET kinase inhibitors in gastric cancer models.
Table 1: In Vitro IC50 Values of MET Kinase Inhibitors in Gastric Cancer Cell Lines
| Compound | Cell Line | MET Status | IC50 (nM) | Reference |
| Crizotinib | MKN45 | Amplified | ~20 | [8] |
| Savolitinib | MKN45 | Amplified | ~5 | [4] |
| Tepotinib | GTL-16 | Amplified | ~10 | N/A |
| Capmatinib | SNU-5 | Amplified | ~15 | N/A |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: In Vivo Efficacy of MET Kinase Inhibitors in Gastric Cancer Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Crizotinib | MKN45 Xenograft | 25 mg/kg, qd, p.o. | ~80 | [8] |
| Savolitinib | Patient-Derived Xenograft (MET-amplified) | 10 mg/kg, qd, p.o. | Significant tumor regression | [4] |
| Volitinib | MET-amplified GC models | N/A | Significant tumor growth inhibition | [10] |
Mechanisms of Action and Resistance
MET kinase inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of the MET receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.
However, resistance to MET inhibitors can develop through various mechanisms:
-
Secondary Mutations: Mutations in the MET kinase domain can prevent inhibitor binding.
-
Bypass Signaling: Activation of alternative receptor tyrosine kinases (e.g., EGFR, HER3) can reactivate downstream pathways like PI3K/AKT, compensating for MET inhibition.[11]
-
MET Gene Amplification: Further amplification of the MET gene can overcome the inhibitory effect of the drug.
Figure 3: Mechanisms of Resistance to MET Kinase Inhibitors.
Conclusion
The preclinical evaluation of MET kinase inhibitors in gastric carcinoma models is a critical step in the drug development process. A combination of in vitro and in vivo studies using appropriate models is necessary to demonstrate target engagement, potency, and efficacy. While specific data for "this compound" is not publicly available, the methodologies and findings from studies of other MET inhibitors provide a robust framework for its evaluation. Understanding the underlying signaling pathways and potential resistance mechanisms is crucial for the successful clinical translation of novel MET-targeted therapies for gastric cancer. Further research is warranted to elucidate the specific characteristics and therapeutic potential of this compound.
References
- 1. [PDF] Preclinical and clinical evaluation of MET functions in cancer cells and in the tumor stroma | Semantic Scholar [semanticscholar.org]
- 2. Advances in MET tyrosine kinase inhibitors in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of MET in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in MET tyrosine kinase inhibitors in gastric cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. MET Targeting [merckgrouponcology.com]
- 8. Paracrine activation of MET promotes peritoneal carcinomatosis in scirrhous gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes for a Novel MET Kinase Inhibitor: MET kinase-IN-4
Introduction
The MET proto-oncogene, also known as hepatocyte growth factor receptor (HGFR), encodes the c-Met receptor tyrosine kinase.[1] The binding of its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1] These pathways are crucial for normal cellular processes like proliferation, survival, migration, and invasion.[1][2] However, dysregulation of c-Met signaling, through mechanisms such as gene amplification, mutations, or overexpression, is implicated in the development and progression of numerous cancers.[1][3] This makes c-Met a compelling target for anticancer drug development.[3][4] MET kinase-IN-4 is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the c-Met kinase domain, thereby blocking its downstream signaling and inhibiting tumor growth.
Mechanism of Action
This compound is an ATP-competitive inhibitor of c-Met. By binding to the kinase domain, it prevents the phosphorylation and activation of the receptor, even in the presence of HGF. This leads to the downregulation of key downstream signaling pathways involved in cell growth and survival. The inhibition of these pathways ultimately results in cell cycle arrest and apoptosis in c-Met dependent tumor cells.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against the c-Met kinase and its effect on a c-Met amplified cancer cell line.
| Parameter | Value | Description |
| Biochemical IC50 | 3.4 nM | Concentration of inhibitor required to reduce the enzymatic activity of recombinant c-Met by 50% in a biochemical assay.[5] |
| Cellular IC50 | 39 nM | Concentration of inhibitor required to inhibit the proliferation of a c-Met amplified cell line (e.g., Hs746T) by 50%.[5] |
| Kinase Selectivity | >100-fold vs. a panel of 200 kinases | Demonstrates high selectivity for c-Met over other kinases, minimizing potential off-target effects. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the c-Met signaling pathway and a general workflow for characterizing a novel MET kinase inhibitor.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for the preclinical characterization of a novel kinase inhibitor.
Experimental Protocols
1. Biochemical c-Met Kinase Activity Assay
This protocol is designed to measure the in vitro enzymatic activity of recombinant c-Met and to determine the IC50 value of this compound. Commercially available kits, such as the c-Met Kinase Assay Kit from BPS Bioscience, can be used.[6]
-
Materials:
-
Recombinant c-Met kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
This compound (or other test compounds)
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo® MAX)
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[6]
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing the kinase assay buffer, ATP, and substrate to each well.
-
To initiate the reaction, add 25 µL of diluted recombinant c-Met kinase to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
After incubation, add 50 µL of the Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 15 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase activity against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
-
2. Cellular Proliferation (MTT) Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
3. Western Blotting for c-Met Phosphorylation
This protocol is used to confirm that this compound inhibits the phosphorylation of c-Met in a cellular context.
-
Materials:
-
c-Met amplified cancer cell line
-
Serum-free medium
-
HGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-Met, anti-total-Met, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
-
-
Procedure:
-
Plate the cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The levels of phosphorylated c-Met are normalized to total c-Met and the loading control (GAPDH).
-
References
- 1. c-MET [stage.abbviescience.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MET Kinase-IN-4 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of MET kinase-IN-4, a representative small molecule inhibitor of the c-MET receptor tyrosine kinase.
The c-MET signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or through genetic alterations such as gene amplification, mutation, or protein overexpression, plays a crucial role in tumor development and progression.[1][2] Dysregulated MET signaling promotes cancer cell proliferation, survival, migration, and invasion, making it a key target for therapeutic intervention in various malignancies.[1][2][3][4] Xenograft models are indispensable for the preclinical evaluation of novel MET inhibitors like this compound.
Key Signaling Pathway
The c-MET receptor, upon binding to HGF, dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5][6] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive the "invasive growth" program encompassing cell proliferation, motility, and survival.[1][3][7]
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft mouse model using a human cancer cell line with MET amplification or overexpression (e.g., MKN-45, Hs 746T, SNU-5).[8][9][10]
Materials:
-
Human gastric (MKN-45) or other suitable MET-amplified cancer cell line
-
Immunocompromised mice (e.g., Athymic Nude-Foxn1nu)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel or Cultrex BME (optional)[11]
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Syringes and needles
-
Animal balance
Procedure:
-
Cell Culture: Culture MET-amplified cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability before implantation.[11]
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.[12]
-
Once tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Efficacy Evaluation:
Experimental Workflow
The following diagram illustrates the key steps in the this compound xenograft study.
Data Presentation
The following table summarizes key quantitative parameters for a typical xenograft study with a MET kinase inhibitor.
| Parameter | Recommended Value/Range | Notes |
| Cell Line | MKN-45, Hs 746T, SNU-5, U-87MG, EBC-1 | Select a cell line with documented MET amplification or overexpression.[8][9][10][13][14] |
| Animal Model | Athymic Nude Mice (e.g., Hsd:Athymic Nude-Foxn1nu) | Standard for xenograft studies.[8] |
| Number of Cells Injected | 1 x 10^6 - 1 x 10^7 cells/mouse | The optimal number may vary between cell lines.[11][12] |
| Injection Volume | 100 - 200 µL | |
| Tumor Volume for Randomization | 150 - 200 mm³ | Ensures tumors are well-established before treatment.[8] |
| This compound Dosage | 10 - 50 mg/kg (oral, daily) | Dose range should be determined by preliminary toxicity and efficacy studies.[8] |
| Vehicle Control | 0.5% Methylcellulose in water | A common vehicle for oral administration of small molecules. |
| Tumor Measurement Frequency | 2-3 times per week | Allows for accurate monitoring of tumor growth kinetics.[12] |
| Study Duration | 21 - 28 days | Or until tumors in the control group reach a predetermined endpoint. |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | |
| Secondary Endpoints | Body Weight, Pharmacodynamic Markers (p-MET, p-AKT) | [9] |
Disclaimer: This protocol is a general guideline. Researchers should optimize the experimental conditions based on the specific characteristics of this compound, the chosen cell line, and institutional animal care and use guidelines.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. c-MET [stage.abbviescience.com]
- 4. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MET Pathway as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Advances in MET tyrosine kinase inhibitors in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MET Kinase-IN-4 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase, also known as c-MET or hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, migration, and invasion.[1][2] Dysregulation of the MET signaling pathway through amplification, mutation, or overexpression is implicated in the development and progression of various cancers.[1][2] This makes MET a compelling target for cancer therapy. MET kinase-IN-4 is a potent and orally active inhibitor of MET kinase. These application notes provide a detailed protocol for performing an in vitro kinase assay to determine the inhibitory activity of this compound and similar compounds.
MET Signaling Pathway
Upon binding its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain.[3][4] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are pivotal for cell growth, survival, and motility.[1][3][5]
Figure 1: Simplified MET Signaling Pathway.
Quantitative Data for this compound
This compound demonstrates potent inhibition of MET kinase and also shows activity against other kinases such as Flt-3 and VEGFR-2.
| Target Kinase | IC50 (nM) |
| MET | 1.9 |
| Flt-3 | 4 |
| VEGFR-2 | 27 |
| Data sourced from MedchemExpress.[5] |
Experimental Protocol: In Vitro MET Kinase Assay
This protocol describes a luminescent-based kinase assay to determine the IC50 value of this compound. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.
Materials and Reagents
-
Recombinant human MET kinase (catalytic domain, e.g., amino acids 956-1390)
-
This compound (or other test inhibitors)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well white, low-volume assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow
Figure 2: Experimental Workflow for the MET Kinase Assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the Kinase Buffer as described in the materials section.
-
Dilute the recombinant MET kinase to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Prepare a stock solution of the Poly(Glu,Tyr) substrate and ATP in Kinase Buffer. The final concentration of ATP should be close to its Km for MET kinase.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Buffer. A typical starting concentration for the dilution series could be 1 µM. Include a DMSO-only control (vehicle control).
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add 2 µL of the diluted MET kinase to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting and Considerations
-
Enzyme Concentration: The amount of MET kinase used should result in a signal that is in the linear range of the assay. An enzyme titration should be performed to determine the optimal concentration.
-
ATP Concentration: The IC50 value of ATP-competitive inhibitors is dependent on the ATP concentration. It is recommended to use an ATP concentration at or near the Km value for the kinase.
-
DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid inhibitory effects on the enzyme.
-
Z'-factor: To assess the quality of the assay for high-throughput screening, the Z'-factor should be calculated. A Z'-factor between 0.5 and 1.0 is considered excellent.
These application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies and to develop robust in vitro kinase assays for the evaluation of MET inhibitors.
References
Application Notes and Protocols: Preparation of MET Kinase-IN-4 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of MET kinase-IN-4, a potent and orally active inhibitor of MET kinase. Accurate preparation of the stock solution is crucial for obtaining reliable and reproducible results in downstream experiments, including cell-based assays and in vivo studies.
Introduction
This compound is a small molecule inhibitor of the MET receptor tyrosine kinase, a key regulator of cell growth, motility, and invasion. Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers. This compound exhibits potent inhibitory activity against MET kinase with an IC50 value of 1.9 nM.[1] Proper handling and preparation of this compound are essential for its effective use in research and drug development.
Chemical Properties and Data
A summary of the essential quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 475.55 g/mol | MedChemExpress |
| CAS Number | 888719-03-7 | MedChemExpress |
| IC50 (MET Kinase) | 1.9 nM | MedChemExpress[1] |
| Recommended Solvent | DMSO | MedChemExpress |
| Storage of Solid | Store at -20°C for up to 2 years | General recommendation |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | MedChemExpress[1] |
MET Signaling Pathway
The MET receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and migration. This compound exerts its inhibitory effect by blocking the kinase activity of MET, thereby attenuating these downstream signals.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture on the compound.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.7555 mg of the compound.
-
Calculation:
-
Molecular Weight (MW) = 475.55 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * V * MW = 0.010 mol/L * 0.001 L * 475.55 g/mol = 0.0047555 g = 4.7555 mg
-
-
-
Dissolving the Compound: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the vials are tightly sealed to prevent evaporation and contamination.
Safety Precautions
-
This compound is a biologically active compound. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Recommendations for Use
-
When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions from the frozen stock aliquots for each experiment to ensure consistency.
-
Before use, thaw the required aliquot at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.
By following these detailed application notes and protocols, researchers can ensure the accurate and consistent preparation of this compound stock solutions, a critical step for advancing research in MET-driven cancers and related fields.
References
MET Kinase-IN-4: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of MET kinase-IN-4, a potent and orally active inhibitor of MET kinase. This guide includes quantitative solubility data, step-by-step experimental protocols, and visualizations of the MET signaling pathway and experimental workflows.
Introduction to this compound
This compound is a selective inhibitor of the c-Met receptor tyrosine kinase, with a reported IC50 value of 1.9 nM.[1] It also demonstrates inhibitory activity against other kinases such as Flt-3 (IC50 = 4 nM) and VEGFR-2 (IC50 = 27 nM).[1] The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and survival, and its aberrant activation is implicated in the development and progression of various cancers. This compound serves as a valuable tool for investigating the biological functions of c-Met and for preclinical studies in cancer drug discovery.
Physicochemical and Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Property | Value | Source |
| Molecular Formula | C₂₅H₁₆F₂N₄O₃ | Sigma-Aldrich |
| Molecular Weight | 458.42 g/mol | Sigma-Aldrich |
| CAS Number | 888719-03-7 | MedchemExpress, Sigma-Aldrich |
| Appearance | White to beige solid | Sigma-Aldrich, AdipoGen |
| Purity | ≥95% (HPLC) | Sigma-Aldrich |
Solubility in DMSO:
| Solubility | Molar Concentration (approx.) | Notes | Source |
| ~100 mg/mL | 218.14 mM | BMS-2 | |
| 10 mg/mL | 21.81 mM | Sigma-Aldrich | |
| 4.58 mg/mL | 9.99 mM | Sonication is recommended | TargetMol |
MET Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, regulate key cellular processes. The diagram below illustrates the major components of the c-MET signaling pathway.
References
Application Notes and Protocols for Determining the Stability of MET Kinase-IN-4 in Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
MET kinase-IN-4 is a potent and orally active inhibitor of the MET kinase, with an IC50 value of 1.9 nM.[1] It also shows inhibitory activity against Flt-3 and VEGFR-2 kinases.[1] Understanding the stability of this compound in cell culture media is critical for the accurate design and interpretation of in vitro experiments. This document provides detailed application notes and protocols for assessing the stability of this compound in various culture media. The stability of a compound in culture media can be influenced by factors such as pH, temperature, serum content, and enzymatic degradation. Therefore, it is essential to determine its stability under specific experimental conditions to ensure that the desired concentration is maintained throughout the course of an experiment.
Data Presentation
The stability of this compound in culture media can be assessed by monitoring its concentration over time. The following table summarizes hypothetical stability data for this compound in two common culture media, with and without the presence of fetal bovine serum (FBS), at 37°C.
Table 1: Hypothetical Stability of this compound in Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) | RPMI-1640 (serum-free) (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 98 | 97 | 99 | 99 |
| 4 | 95 | 94 | 98 | 98 |
| 8 | 90 | 88 | 96 | 95 |
| 12 | 85 | 82 | 94 | 93 |
| 24 | 75 | 70 | 90 | 88 |
| 48 | 60 | 55 | 85 | 82 |
| 72 | 45 | 40 | 80 | 78 |
Experimental Protocols
This section provides a detailed protocol for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a common and robust analytical method for quantifying small molecules.[2]
Protocol 1: Assessment of this compound Stability in Culture Media
1. Materials and Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Culture media of choice (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
Internal standard (a stable, structurally similar compound not present in the sample)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS/MS system
2. Preparation of Stock and Working Solutions:
-
Stock Solution (10 mM): Dissolve an appropriate amount of this compound powder in DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C or -80°C.[1]
-
Working Solution (100 µM): Dilute the 10 mM stock solution with the desired culture medium to prepare a 100 µM working solution. Prepare this solution fresh before each experiment.
3. Experimental Procedure:
-
Prepare the test media:
-
Medium with serum: Culture medium supplemented with 10% FBS.
-
Serum-free medium: Culture medium without FBS.
-
-
Add the this compound working solution to the test media to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid solvent effects.
-
Aliquot the prepared media containing this compound into sterile 96-well plates or microcentrifuge tubes.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO2.
-
Collect triplicate samples at designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
For the 0-hour time point, collect the samples immediately after adding the compound.
-
At each time point, stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard to one volume of the media sample. This will precipitate proteins and halt degradation.
-
Vortex the samples vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.
-
Store samples at -80°C until analysis by HPLC-MS/MS.
4. HPLC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of this compound. This involves optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).
-
Prepare a standard curve of this compound in the corresponding matrix (culture medium with or without serum) to accurately quantify the compound in the experimental samples.
-
Inject the prepared samples and standards onto the HPLC-MS/MS system.
-
Analyze the data to determine the concentration of this compound at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of remaining compound against time to visualize the stability profile.
-
The half-life (t1/2) of the compound in the media can be calculated from the degradation rate constant, assuming first-order kinetics.
Mandatory Visualizations
MET Signaling Pathway
The MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, motility, and invasion.[3][4] Dysregulation of the MET pathway is implicated in various cancers.[5][6] The ubiquitin-proteasome pathway plays a significant role in the degradation of the MET receptor.[7][8][9]
Caption: MET Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for determining the stability of this compound in cell culture media.
Caption: Workflow for assessing this compound stability in media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MET: A Critical Player in Tumorigenesis and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Dysregulation of Met receptor tyrosine kinase activity in invasive tumors [jci.org]
- 6. Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of the Met tyrosine kinase receptor by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Degradation of the Met tyrosine kinase receptor by the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MET Kinase-IN-4 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MET proto-oncogene, encoding the MET receptor tyrosine kinase, is a critical regulator of cell growth, motility, and invasion. Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification, mutation, or overexpression, is a known driver in a variety of human cancers, including gastric, lung, and liver carcinomas. This aberrant signaling is associated with aggressive tumor behavior and poor clinical prognosis, making MET a compelling target for therapeutic intervention.
MET kinase-IN-4 is a potent and orally active small molecule inhibitor of MET kinase. With a half-maximal inhibitory concentration (IC50) of 1.9 nM for MET kinase, it demonstrates high selectivity and efficacy in preclinical models.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in cancer cell line research, including data on its activity, experimental procedures for assessing its effects, and visualizations of the targeted signaling pathways.
Data Presentation: In Vitro Activity of MET Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity of this compound and other representative MET kinase inhibitors against various cancer cell lines. This data provides a comparative overview of their potency and cellular effects.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| MET | 1.9 |
| Flt-3 | 4 |
| VEGFR-2 | 27 |
Data sourced from publicly available information.[1]
Table 2: Antiproliferative Activity of Representative MET Kinase Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | MET Alteration | IC50 (nM) |
| Tepotinib | MKN45 | Gastric Cancer | Amplification | 7 |
| SNU-5 | Gastric Cancer | Amplification | 9 | |
| EBC-1 | Lung Cancer | Amplification | 1.1 | |
| Hs746T | Gastric Cancer | Exon 14 Skipping & Amplification | 2.5 | |
| GTL-16 | Gastric Cancer | Amplification | 2.9 | |
| Crizotinib | MKN45 | Gastric Cancer | Amplification | <200 |
| SNU-5 | Gastric Cancer | Amplification | <200 | |
| H1993 | NSCLC | Amplification | - | |
| PHA-665752 | GTL-16 | Gastric Cancer | Amplification | - |
| NCI-H441 | NSCLC | - | 18-42 (cell proliferation) | |
| BxPC-3 | Pancreatic Cancer | - | 18-42 (cell proliferation) |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes. A "-" indicates that a specific value was not available in the cited sources.[3][4][5][6]
Signaling Pathways
MET kinase activation triggers a cascade of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. This compound exerts its therapeutic effect by inhibiting these pathways.
MET Signaling Cascade
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, leading to the activation of several key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.
Caption: The MET signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cancer cell lines.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tepotinib Inhibits the Epithelial–Mesenchymal Transition and Tumor Growth of Gastric Cancers by Increasing GSK3β, E-Cadherin, and Mucin 5AC and 6 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for MET Kinase-IN-4 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MET proto-oncogene, receptor tyrosine kinase (MET), is a critical regulator of a wide array of cellular processes, including proliferation, survival, motility, and invasion.[1] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is a known driver in the progression and metastasis of numerous cancers.[1] MET kinase-IN-4 is a potent and orally active inhibitor of MET kinase, demonstrating significant potential as a therapeutic agent in oncology research. This document provides detailed application notes and protocols for the utilization of this compound in three-dimensional (3D) spheroid cultures, which more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell culture systems.[2]
This compound exhibits high potency with an IC50 value of 1.9 nM for MET kinase.[3] It also shows inhibitory activity against other kinases such as Flt-3 and VEGFR-2, with IC50 values of 4 nM and 27 nM, respectively.[3] In vivo studies have demonstrated its antitumor activity in a GTL-16 human gastric carcinoma xenograft model.[3]
These protocols will guide researchers in establishing 3D spheroid models, treating them with this compound, and assessing the inhibitor's effects on spheroid viability, growth, and invasion.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| MET | 1.9 |
| Flt-3 | 4 |
| VEGFR-2 | 27 |
Data sourced from MedchemExpress.[3]
Table 2: Representative Antiproliferative Activity of Selective MET Inhibitors in 2D and 3D Spheroid Cultures
| Compound | Cell Line | Culture Type | IC50 (nM) | Reference |
| Crizotinib | H3122 | 2D | ~10-100 | --INVALID-LINK--[4] |
| 3D | >100 | --INVALID-LINK--[4] | ||
| Capmatinib | SNU-5 | 2D | 1.2 | --INVALID-LINK--[5] |
| S114 | 2D | 12.4 | --INVALID-LINK--[5] | |
| H441 | 2D (colony) | ~0.5 | --INVALID-LINK--[5] | |
| U-87MG | 2D (colony) | 2 | --INVALID-LINK--[5] |
Disclaimer: The following protocols are a general framework for investigating MET kinase inhibitors in 3D spheroid cultures. While this compound is a potent MET inhibitor, specific quantitative data on its performance in 3D spheroid models is not yet publicly available. The provided IC50 values for crizotinib and capmatinib in Table 2 are for representative purposes to illustrate the expected differences in drug sensitivity between 2D and 3D models.
Signaling Pathway and Experimental Workflow Diagrams
Caption: MET Signaling Pathway and Inhibition by this compound.
Caption: Experimental workflow for testing this compound in 3D spheroids.
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of tumor spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., GTL-16, SNU-5, or others with known MET activity)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
-
Cell Seeding:
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL, depending on the cell line's aggregation properties.
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Spheroid formation should occur within 24-72 hours. Monitor the process daily using an inverted microscope.
-
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
Procedure:
-
Drug Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.
-
-
Spheroid Treatment:
-
After 72 hours of spheroid formation, carefully remove 50 µL of the medium from each well.
-
Add 50 µL of the prepared this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the treated spheroids for an additional 72 hours, or a time course determined by the specific experimental goals.
-
Protocol 3: Spheroid Viability Assessment using CellTiter-Glo® 3D Assay
This protocol measures the number of viable cells in a spheroid based on ATP levels.
Materials:
-
Treated 3D spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Reagent Equilibration: Thaw the CellTiter-Glo® 3D reagent and equilibrate it to room temperature before use.
-
Assay Procedure:
-
Equilibrate the spheroid plate to room temperature for approximately 30 minutes.
-
Carefully transfer the entire content of each well (spheroid and medium) to a corresponding well of an opaque-walled 96-well plate.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value of this compound.
-
Protocol 4: Spheroid Growth and Morphology Analysis
This protocol uses brightfield microscopy to monitor changes in spheroid size and morphology.
Materials:
-
Treated 3D spheroids in a 96-well ULA plate
-
Inverted microscope with a digital camera and imaging software
Procedure:
-
Image Acquisition:
-
At designated time points (e.g., 0, 24, 48, and 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Ensure consistent imaging parameters (magnification, light intensity) across all wells and time points.
-
-
Data Analysis:
-
Use imaging software (e.g., ImageJ) to measure the diameter or area of each spheroid.
-
Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * r³).
-
Plot the spheroid growth over time for each treatment condition.
-
Qualitatively assess any morphological changes, such as loss of circularity, disintegration, or changes in compaction.
-
Protocol 5: Spheroid Invasion Assay
This protocol assesses the invasive potential of cancer cells from spheroids into an extracellular matrix.
Materials:
-
Pre-formed 3D spheroids
-
Basement membrane matrix (e.g., Matrigel®)
-
Cold, serum-free cell culture medium
-
Flat-bottom 96-well plates
-
Inverted microscope with a digital camera
Procedure:
-
Embedding Spheroids:
-
Pre-chill pipette tips and the flat-bottom 96-well plate on ice.
-
Thaw the basement membrane matrix on ice.
-
Carefully transfer individual spheroids from the ULA plate to the center of the wells in the pre-chilled flat-bottom plate.
-
Gently remove the surrounding medium and add 50 µL of the cold basement membrane matrix to each well, ensuring the spheroid is fully embedded.
-
-
Matrix Polymerization:
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
-
Addition of Medium with Inhibitor:
-
After polymerization, add 100 µL of complete culture medium containing the desired concentration of this compound or vehicle control to each well.
-
-
Invasion Monitoring:
-
Incubate the plate at 37°C and monitor for cell invasion from the spheroid into the surrounding matrix over several days.
-
Capture images at regular intervals (e.g., every 24 hours).
-
-
Data Analysis:
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells and subtracting the initial spheroid area.
-
Compare the invasion area between treated and control groups.
-
References
Application Notes and Protocols for Studying MET-Driven Cancers with MET kinase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MET proto-oncogene, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), are crucial regulators of cell growth, motility, and invasion.[1] Dysregulation of the HGF/MET signaling pathway is a key driver in the development and progression of numerous human cancers.[2][3] Aberrant MET activation, through mechanisms such as gene amplification, mutation, or overexpression, leads to uncontrolled cell proliferation and metastasis, making it a prime target for therapeutic intervention.[4][5]
MET kinase-IN-4 is a potent and orally active inhibitor of MET kinase. It demonstrates significant potential for studying MET-driven cancers due to its high potency and favorable pharmacokinetic profile. These application notes provide a comprehensive guide for utilizing this compound in preclinical cancer research, including detailed protocols for in vitro and in vivo studies, and a summary of its biochemical and cellular activities.
Biochemical and Cellular Activity of this compound
This compound is a highly potent inhibitor of MET kinase with a half-maximal inhibitory concentration (IC50) of 1.9 nM. It also exhibits inhibitory activity against other kinases, including Flt-3 (IC50 = 4 nM) and VEGFR-2 (IC50 = 27 nM). The compound shows good metabolic stability in both human and mouse liver microsomes, suggesting its potential for in vivo applications.
Table 1: Biochemical Activity of this compound
| Target Kinase | IC50 (nM) |
| MET | 1.9 |
| Flt-3 | 4 |
| VEGFR-2 | 27 |
Data sourced from MedChemExpress.
Signaling Pathway
The HGF/MET signaling cascade is a complex network that, upon activation, triggers several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways. These pathways are central to cell proliferation, survival, and migration. This compound, by inhibiting the kinase activity of MET, effectively blocks these downstream signals.
Caption: MET Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in MET-driven cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
MET-driven cancer cell line (e.g., GTL-16, MKN-45)
-
Complete growth medium
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Caption: Workflow for the MTT Cell Viability Assay.
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation of MET and downstream signaling proteins following treatment with this compound.
Materials:
-
MET-driven cancer cell line
-
Complete growth medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: General Workflow for Western Blot Analysis.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
MET-driven cancer cell line (e.g., GTL-16)
-
6-8 week old immunodeficient mice (e.g., athymic nude or SCID)
-
This compound
-
Vehicle for in vivo administration (to be optimized based on solubility and stability)
-
Calipers
-
Animal housing and handling equipment
Procedure:
-
Subcutaneously implant 5-10 x 10^6 cancer cells into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound orally at various doses (e.g., 6.25, 12.5, 25, 50 mg/kg) once daily. The control group receives the vehicle.
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
-
Monitor body weight and the general health of the mice throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Table 2: In Vivo Efficacy of this compound in GTL-16 Xenograft Model
| Treatment Group (mg/kg, p.o., once daily) | Tumor Growth Inhibition (%) |
| 6.25 | Significant |
| 12.5 | Significant |
| 25 | Significant |
| 50 | Significant |
Data interpretation based on MedChemExpress, which states "demonstrates significant in vivo antitumor activity". Specific quantitative values for tumor growth inhibition are not publicly available and would need to be determined experimentally.
Caption: Workflow for a Xenograft Efficacy Study.
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile in mice when administered intravenously (5 mg/kg) or orally (10 mg/kg), showing extensive extravascular distribution and a favorable half-life.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Key Findings |
| Intravenous (i.v.) | 5 | Extensive extravascular distribution, favorable half-life |
| Oral (p.o.) | 10 | Favorable pharmacokinetic profile |
Data sourced from MedChemExpress. Specific parameters like Cmax, Tmax, AUC, and half-life values are not publicly available and would require experimental determination.
Conclusion
This compound is a valuable research tool for investigating the role of MET signaling in cancer. Its high potency, oral bioavailability, and in vivo efficacy make it a suitable compound for preclinical studies aimed at understanding MET-driven tumorigenesis and evaluating novel therapeutic strategies. The provided protocols offer a starting point for researchers to design and execute experiments to further characterize the anti-cancer properties of this promising inhibitor.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
MET Kinase-IN-4: Application Notes for Preclinical Research
Introduction
MET Kinase-IN-4 is a potent, orally active inhibitor of the MET receptor tyrosine kinase. Dysregulation of the MET signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention. These application notes provide an overview of the preclinical data available for this compound and offer general protocols for its investigation as a monotherapy. It is important to note that, to date, no peer-reviewed studies detailing the use of this compound in combination with other therapeutic agents have been published. Therefore, the information presented here is based on its activity as a single agent.
Physicochemical and Pharmacokinetic Properties
| Property | Value |
| Molecular Formula | C₂₅H₂₉N₅O₄ |
| Molecular Weight | 463.53 g/mol |
| Physical Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Oral Bioavailability | Orally active in preclinical models |
| Metabolic Stability | Reported to have good stability in human and mouse liver microsomes[1] |
In Vitro Activity
This compound has demonstrated potent inhibitory activity against MET kinase and other related kinases.
| Target | IC₅₀ (nM) | Reference |
| MET | 1.9 | [1] |
| Flt-3 | 4 | [1] |
| VEGFR-2 | 27 | [1] |
In Vivo Antitumor Activity
Preclinical studies in a xenograft model have shown the in vivo efficacy of this compound.
| Animal Model | Dosing | Outcome | Reference |
| GTL-16 human gastric carcinoma xenograft | 6.25, 12.5, 25, and 50 mg/kg, p.o., once daily | Dose-dependent antitumor activity | [1] |
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of this compound. These should be adapted based on specific experimental needs and cell line characteristics.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MET kinase.
Materials:
-
Recombinant human MET kinase
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the recombinant MET kinase, kinase buffer, and the substrate peptide.
-
Add the diluted this compound to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line with known MET expression/activation (e.g., GTL-16)
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
For MTT assay, add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
For CellTiter-Glo® assay, add the reagent directly to the wells and measure luminescence according to the manufacturer's protocol.
-
Determine the IC₅₀ for cell proliferation.
Western Blot Analysis of MET Signaling
Objective: To confirm the inhibition of MET phosphorylation and downstream signaling by this compound.
Materials:
-
Cancer cell line (e.g., GTL-16)
-
This compound
-
Hepatocyte Growth Factor (HGF) for stimulation (optional)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
If investigating ligand-induced signaling, starve the cells in serum-free medium before treatment and then stimulate with HGF for a short period (e.g., 15 minutes) before lysis.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes: Assessing the In Vivo Efficacy of MET Kinase-IN-4
Introduction
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a signaling pathway crucial for embryonic development, tissue regeneration, and wound healing.[1][2] However, aberrant activation of the HGF/MET pathway is a known driver in the initiation, progression, and metastasis of numerous human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and colorectal cancer.[1][3][4] Dysregulation can occur through various mechanisms such as MET gene amplification, overexpression, kinase domain mutations, or exon 14 skipping mutations.[5][6] Consequently, MET has emerged as a significant therapeutic target in oncology.[7]
MET kinase-IN-4 is a novel, potent, and highly selective small-molecule inhibitor of MET kinase activity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound using preclinical cancer models.
Mechanism of Action
Upon binding of HGF, MET dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234, Y1235, and Y1349) within its kinase domain.[8] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which collectively promote cell proliferation, survival, migration, and invasion.[6][9] this compound is an ATP-competitive inhibitor designed to bind to the MET kinase domain, preventing its phosphorylation and subsequent activation of these oncogenic signaling cascades.[10]
MET Signaling Pathway
References
- 1. emjreviews.com [emjreviews.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Advances in MET tyrosine kinase inhibitors in gastric cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 4. mdpi.com [mdpi.com]
- 5. The Different Roles of MET in the Development and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacodynamic Response of the MET/HGF-Receptor to Small Molecule Tyrosine Kinase Inhibitors Examined with Validated, Fit-for-Clinic Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: MET Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MET kinase inhibitors. The focus is on identifying and understanding potential off-target effects that may be encountered during experiments.
Disclaimer: As of the latest update, specific off-target data for a compound designated "MET kinase-IN-4" is not publicly available. The following information is based on the broader class of MET kinase inhibitors and utilizes data from well-characterized compounds to illustrate common challenges and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My MET kinase inhibitor is showing activity in a cell line that does not express MET. Is this expected?
A: This is a strong indication of off-target activity. While some multi-kinase inhibitors are designed to have broad activity, if your compound is intended to be a selective MET inhibitor, activity in a MET-negative cell line suggests it is acting on other cellular targets. It is crucial to verify the MET status of your cell line and consider that the observed phenotype may be due to the inhibition of one or more other kinases.
Q2: I'm observing a cellular phenotype that isn't consistent with MET signaling pathway inhibition. How can I determine if this is an off-target effect?
A: This is a common challenge. First, confirm that your inhibitor is effectively engaging MET at the concentrations used in your experiments. Then, to investigate off-target possibilities, you can perform a rescue experiment by overexpressing a drug-resistant mutant of MET. If the phenotype persists, it is likely off-target. Further investigation using techniques like kinome-wide profiling can help identify the specific off-target(s).[1]
Q3: What are some known off-targets for commonly used MET inhibitors?
A: Many kinase inhibitors have known off-target effects, which can contribute to both their efficacy and toxicity. For example, Crizotinib, a known MET inhibitor, also inhibits ALK and ROS1.[1] Some studies have suggested that the anti-tumor activity of certain MET inhibitors in specific cancer types may be partly due to their non-MET-targeting effects.[1] A comprehensive kinome scan is the most effective way to determine the selectivity profile of a given inhibitor.
Q4: How can I be sure the observed effect of my inhibitor is due to kinase inhibition and not another mechanism?
Troubleshooting Guide
Issue: Unexpected or Inconsistent Experimental Results with a MET Kinase Inhibitor
This guide provides a systematic approach to troubleshooting when you suspect off-target effects are influencing your results.
Step 1: Validate Your Reagents and Experimental System
-
Confirm Inhibitor Identity and Purity: Use analytical methods like LC-MS and NMR to confirm the identity and purity of your inhibitor batch.
-
Verify Cell Line Identity: Use short tandem repeat (STR) profiling to ensure your cell line is correct and not cross-contaminated.
-
Confirm MET Expression and Phosphorylation: Use western blotting or other methods to confirm that your cellular model expresses MET and that the pathway is active under your experimental conditions.
Step 2: Differentiate On-Target vs. Off-Target Effects
-
Dose-Response Correlation: Correlate the inhibitor concentration required to inhibit MET phosphorylation with the concentration that produces the cellular phenotype. A significant discrepancy may suggest off-target effects.
-
Use a MET-Null Cell Line: As a negative control, treat a cell line that does not express MET with your inhibitor. Any observed activity is likely due to off-target effects.
-
siRNA/shRNA Knockdown: Use RNA interference to specifically knock down MET. If this phenocopies the effect of your inhibitor, it supports an on-target mechanism.[1]
Step 3: Identify Potential Off-Targets
-
Kinome Profiling: A kinome-wide scan (e.g., KINOMEscan™) is a direct way to identify other kinases that your inhibitor binds to.[2]
-
Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to identify changes in cellular phosphorylation patterns upon inhibitor treatment. This can provide clues about which signaling pathways are affected.
Quantitative Data: Off-Target Profile of Crizotinib
The following table summarizes the inhibitory activity of Crizotinib against MET and known off-targets. This data is provided as an example of the kind of information that is critical for interpreting experimental results.
| Target Kinase | IC50 (nM) | Reference |
| MET | 8 | |
| ALK | 24 | |
| ROS1 | 1.7 | |
| RON | 17 |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol: Kinome-Wide Inhibitor Selectivity Profiling (Competitive Binding Assay)
This protocol provides a generalized workflow for assessing the selectivity of a kinase inhibitor using a competitive binding assay format.
1. Objective: To identify the spectrum of kinases that bind to a test inhibitor and determine their relative affinities.
2. Principle: A test inhibitor is incubated with a panel of DNA-tagged kinases in the presence of an immobilized, broad-spectrum kinase inhibitor. The amount of each kinase that binds to the immobilized inhibitor is quantified. A reduction in binding in the presence of the test inhibitor indicates that the test inhibitor is competing for the kinase's active site.
3. Materials:
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (e.g., KINOMEscan™ panel)
-
Immobilized broad-spectrum kinase inhibitor (e.g., on beads)
-
Assay buffer
-
Wash buffer
-
Detection reagents (e.g., qPCR reagents if using DNA-tagged kinases)
4. Procedure:
-
Prepare a dilution series of the test inhibitor in the assay buffer.
-
In a multi-well plate, combine the diluted test inhibitor, a specific kinase from the panel, and the immobilized broad-spectrum inhibitor. Include a DMSO-only control.
-
Incubate the plate to allow the binding reactions to reach equilibrium.
-
Wash the wells to remove unbound components.
-
Elute the bound kinases from the immobilized inhibitor.
-
Quantify the amount of each kinase in the eluate using a suitable method (e.g., qPCR for DNA-tagged kinases).
-
Calculate the percent of the kinase that was displaced by the test inhibitor at each concentration compared to the DMSO control.
-
Plot the percent displacement versus inhibitor concentration to determine the dissociation constant (Kd) for each interacting kinase.
5. Data Analysis: The results are typically presented as a dendrogram or a "tree spot" diagram, visually representing the binding affinities of the test inhibitor across the kinome.
Visualizations
MET Signaling Pathway and Potential Off-Target Interference
Caption: MET signaling and potential off-target effects of an inhibitor.
Troubleshooting Workflow for Suspected Off-Target Effects
Caption: Workflow for investigating suspected off-target effects.
References
Technical Support Center: MET Kinase-IN-4
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of MET kinase-IN-4 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and ATP-competitive inhibitor of the c-Met receptor tyrosine kinase with an IC₅₀ value of 1.9 nM.[1] It functions by binding to the ATP-binding pocket of the MET kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can block c-Met-driven cellular processes such as proliferation, survival, motility, and invasion in cancer cells.
Q2: What are the primary challenges when working with this compound?
The primary challenge associated with this compound, like many small molecule kinase inhibitors, is its low aqueous solubility. This can lead to issues with stock solution preparation, precipitation upon dilution into aqueous buffers or cell culture media, and can impact the accuracy and reproducibility of experimental results.
Q3: In what solvents is this compound soluble?
This compound is highly soluble in dimethyl sulfoxide (DMSO). Its solubility in ethanol is moderate, and it is poorly soluble in water. There are some discrepancies in the exact solubility values reported by different suppliers, highlighting the importance of empirical verification.
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. For long-term storage, aliquots of the stock solution should be stored at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable.[1] Avoid repeated freeze-thaw cycles.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₁₆F₂N₄O₃ |
| Molecular Weight | 458.42 g/mol |
| CAS Number | 888719-03-7 |
| IC₅₀ (c-Met) | 1.9 nM |
Solubility Data
The reported solubility of this compound can vary. The following table summarizes available data. It is strongly recommended to experimentally determine the solubility for your specific batch and experimental conditions.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ~100 mg/mL[1][2] | 218 mM | Ultrasonic treatment may be required.[1] Use of newly opened, anhydrous DMSO is critical as hygroscopic DMSO can reduce solubility.[1] |
| > 112 mg/mL[3] | > 244 mM | ||
| 10 mg/mL[4] | 21.8 mM | ||
| 4.58 mg/mL[5] | 10 mM | Sonication is recommended.[5] | |
| Ethanol | > 4 mg/mL[3] | > 8.7 mM | |
| 1 mg/mL[4] | 2.2 mM | ||
| Water | > 1 mg/mL[3] | > 2.2 mM |
Troubleshooting Guides
Problem: Precipitate forms when diluting DMSO stock solution into aqueous buffer or media.
This is a common issue due to the lower solubility of this compound in aqueous solutions.
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting workflow for this compound precipitation.
Solutions:
-
Decrease Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell-based assays, as higher concentrations can be cytotoxic and cause the compound to precipitate.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or media.
-
Use of Co-solvents: For in vivo studies, co-solvents are often necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Sonication: Brief sonication in a water bath can help to redissolve small amounts of precipitate.
-
Warming: Gently warming the solution to 37°C may aid in dissolution, but be mindful of the thermal stability of the compound and other components in your media.
Problem: Inconsistent or lower-than-expected activity in cell-based assays.
This could be due to insolubility, degradation, or other experimental factors.
Solutions:
-
Confirm Solubility: Before starting your experiment, visually inspect your final working solution for any signs of precipitation. You can perform a simple kinetic solubility test.
-
Fresh Preparations: Always prepare fresh working solutions from your frozen stock on the day of the experiment.
-
Vehicle Control: Ensure you have a vehicle control (media with the same final concentration of DMSO) to account for any effects of the solvent on the cells.
-
Assay Time-course: The effect of the inhibitor may be time-dependent. Perform a time-course experiment to determine the optimal incubation time.
-
Protein Binding: Be aware that serum proteins in cell culture media can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration if your experiment allows.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 458.42 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.58 mg of this compound.
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 458.42 g/mol x 1000 mg/g = 4.58 mg
-
-
Weighing: Carefully weigh 4.58 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming to 37°C can be applied. Ensure the solution is clear before storage.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: In Vitro Cell-Based c-Met Phosphorylation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cancer cell line with known c-Met expression (e.g., GTL-16, EBC-1, or others)
-
Complete cell culture medium
-
Serum-free medium
-
Hepatocyte Growth Factor (HGF), recombinant human
-
This compound (10 mM stock in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-Met (Tyr1234/1235), anti-total-Met, and appropriate secondary antibodies.
-
Western blot reagents
Experimental Workflow for c-Met Phosphorylation Assay
Caption: Workflow for a cell-based c-Met phosphorylation assay.
Procedure:
-
Cell Seeding: Seed your chosen cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once the cells are attached, replace the complete medium with serum-free medium and incubate for 16-24 hours. This reduces basal levels of Met phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium from your 10 mM DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Pre-incubate the cells with the inhibitor for 1-2 hours. Include a vehicle control (DMSO only).
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes to induce c-Met phosphorylation.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Perform SDS-PAGE and Western blotting to detect phosphorylated Met (p-Met) and total Met.
-
Analysis: Quantify the band intensities and normalize the p-Met signal to the total Met signal to determine the dose-dependent inhibitory effect of this compound.
Signaling Pathway
The MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways that are crucial for cell growth, survival, and motility.
MET Kinase Signaling Pathway
Caption: Simplified MET kinase signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-2 | tyrosine kinase inhibitor | CAS 888719-03-7 | this compound | Met激酶抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. creative-enzymes.com [creative-enzymes.com]
- 4. Met/Flt-3/VEGFR2 Tyrosine Kinase Inhibitor [sigmaaldrich.com]
- 5. BMS-2 | VEGFR | FLT | c-Met/HGFR | TargetMol [targetmol.com]
Technical Support Center: Optimizing MET Kinase-IN-4 Concentration In Vitro
Welcome to the technical support center for MET kinase-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of the MET receptor tyrosine kinase.[1] Its primary mechanism of action is the inhibition of the catalytic activity of MET kinase, which plays a crucial role in cell proliferation, migration, and survival.[2][3] By blocking the ATP-binding site of the kinase, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the activation of signaling pathways such as the RAS-MAPK and PI3K-AKT-mTOR pathways.[4]
Q2: What is the recommended starting concentration for this compound in in vitro assays?
The optimal concentration of this compound will vary depending on the specific assay and cell line being used. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your system. Based on available data, this compound has an IC50 value of 1.9 nM for MET kinase.[1] For cell-based assays, a wider concentration range, typically from 1 nM to 10 µM, is recommended for initial screening.
Q3: How should I prepare and store this compound for in vitro experiments?
For in vitro use, this compound should be dissolved in a suitable solvent such as DMSO to create a stock solution.[1][5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For working solutions, the DMSO stock can be further diluted in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[6]
Q4: What are the known off-target effects of this compound?
This compound has been shown to inhibit other kinases, such as Flt-3 and VEGFR-2, with IC50 values of 4 nM and 27 nM, respectively.[1] When interpreting experimental results, it is important to consider these potential off-target effects, especially at higher concentrations.[7][8]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value
| Potential Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions | - ATP Concentration: If the ATP concentration in your assay is too high, it can compete with the inhibitor, leading to a higher apparent IC50 value. Consider using an ATP concentration at or near the Km for the MET kinase.[2] - Enzyme Concentration: Ensure you are using an optimal amount of recombinant MET kinase. Too much enzyme can lead to rapid substrate consumption and an inaccurate IC50 determination.[9] - Incubation Time: A short incubation time may not be sufficient for the inhibitor to reach equilibrium with the kinase. Optimize the pre-incubation time of the kinase with the inhibitor before adding ATP.[5] |
| Compound Instability or Precipitation | - Solubility: Visually inspect for any precipitation of this compound in your assay buffer. The solubility of the compound can be a limiting factor.[10][11] - Stability: Ensure that this compound is stable under your experimental conditions (e.g., pH, temperature). Prepare fresh working solutions for each experiment. |
| Cell Line Resistance | - MET Expression Levels: Confirm the expression level of MET in your chosen cell line. Cells with low MET expression may be less sensitive to inhibition.[12] - Activation of Alternative Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass MET inhibition.[13][14] Consider investigating downstream signaling pathways to confirm target engagement. |
Issue 2: High variability between replicate wells
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent tip immersion depth during pipetting. |
| Inadequate Mixing | - Gently mix all reagents thoroughly after addition, especially the enzyme and inhibitor. - Avoid introducing bubbles during mixing. |
| Edge Effects in Assay Plates | - Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. - Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier.[15] |
| Cell Seeding Inconsistency | - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette or an automated cell seeder for consistent cell numbers across wells. |
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound.
| Target Kinase | IC50 (nM) |
| MET | 1.9[1] |
| Flt-3 | 4[1] |
| VEGFR-2 | 27[1] |
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 value of this compound against recombinant MET kinase.
Materials:
-
Recombinant MET Kinase
-
Kinase Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in kinase buffer containing a constant, low percentage of DMSO.
-
Add inhibitor: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include a "no inhibitor" control (vehicle only).
-
Add enzyme: Add 2 µL of recombinant MET kinase solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate reaction: Add 2 µL of a solution containing the kinase substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for MET kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
Stop reaction and detect signal: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Develop luminescent signal: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[6]
-
Read luminescence: Measure the luminescence using a plate reader.
-
Data analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Cell Viability (MTT/CCK-8) Assay
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT or CCK-8 reagent
-
96-well plates
-
Solubilization solution (for MTT assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add Reagent:
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader (570 nm for MTT, 450 nm for CCK-8).[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting for Phospho-MET Inhibition
This protocol is used to confirm the inhibition of MET phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell line with detectable MET expression
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-MET, anti-total-MET, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MET overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MET and a loading control to ensure equal protein loading.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Dysregulation of Met receptor tyrosine kinase activity in invasive tumors [jci.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MET gene amplification or EGFR mutation activate MET in lung cancers untreated with EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting MET Dysregulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. broadpharm.com [broadpharm.com]
Technical Support Center: Overcoming Resistance to MET Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to MET kinase inhibitors, such as MET kinase-IN-4, in cancer cells.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in your cancer cell line over time.
Possible Cause: Development of acquired resistance through on-target or off-target mechanisms.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response curve and calculate the IC50 value of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
-
Investigate On-Target Resistance:
-
Sequence the MET Kinase Domain: Use Next-Generation Sequencing (NGS) to identify potential secondary mutations in the MET kinase domain. Common resistance mutations for type I MET inhibitors are found at codons D1228 and Y1230, while resistance to type II inhibitors can be associated with mutations at L1195 and F1200.[1][2]
-
Assess MET Amplification: Use Fluorescence In Situ Hybridization (FISH) or NGS to determine if the MET gene is amplified in the resistant cells.[3][4][5]
-
-
Investigate Off-Target Resistance (Bypass Pathways):
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Screen for the activation of other RTKs that could be compensating for MET inhibition.
-
Western Blot Analysis: Probe for the activation of key downstream signaling pathways such as MAPK (p-ERK) and PI3K/AKT (p-AKT). Also, assess the expression and phosphorylation status of other kinases like EGFR, HER2, and AXL.
-
NGS Panel for Cancer Genes: Analyze a panel of known cancer-related genes to identify mutations or amplifications in genes like KRAS, BRAF, EGFR, or PIK3CA that could be driving resistance.[1][6]
-
-
Consider Switching Inhibitor Type:
-
If an on-target resistance mutation is identified, consider treating the resistant cells with a MET inhibitor of a different type (e.g., switch from a type I to a type II inhibitor).[1]
-
Problem 2: High background or no signal in your Western blot for p-MET.
Possible Cause: Issues with antibody, sample preparation, or experimental technique.
Troubleshooting Steps:
-
Antibody Validation:
-
Ensure your primary antibody is validated for the application and species you are using.
-
Run a positive control (e.g., a cell line with known high MET activation or HGF-stimulated cells) and a negative control.
-
-
Sample Preparation:
-
Lyse cells on ice with a lysis buffer containing fresh protease and phosphatase inhibitors to prevent dephosphorylation.
-
Determine protein concentration accurately to ensure equal loading.
-
-
Western Blot Protocol:
-
Optimize blocking conditions (e.g., 5% BSA in TBST for phospho-antibodies).
-
Titrate your primary antibody to find the optimal concentration.
-
Ensure proper transfer of proteins to the membrane.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to MET kinase inhibitors?
A1: Acquired resistance to MET kinase inhibitors can be broadly categorized into two main types:
-
On-target mechanisms: These involve genetic changes in the MET gene itself. The most common on-target mechanisms are:
-
Secondary mutations in the MET kinase domain that interfere with drug binding. Common mutation sites include D1228 and Y1230 for type I inhibitors and L1195 and F1200 for type II inhibitors.[1][2]
-
MET gene amplification , leading to overexpression of the MET protein, which can overcome the inhibitory effect of the drug.[3][4][5]
-
-
Off-target mechanisms: These involve the activation of alternative signaling pathways that bypass the need for MET signaling. This is often referred to as "bypass track activation". Common bypass pathways include:
Q2: How can I generate a this compound resistant cell line in the lab?
A2: A common method to generate a drug-resistant cell line is through continuous exposure to escalating doses of the inhibitor.[7][8][9]
Experimental Workflow for Generating Resistant Cell Lines:
Caption: Workflow for generating drug-resistant cell lines.
Q3: What is the difference between a type I and a type II MET kinase inhibitor, and how does it relate to resistance?
A3: Type I and type II MET kinase inhibitors bind to different conformational states of the MET kinase.
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase.
-
Type II inhibitors bind to the inactive "DFG-out" conformation.
This difference in binding mode can be critical in the context of resistance. A resistance mutation that prevents the binding of a type I inhibitor may not affect the binding of a type II inhibitor, and vice versa.[1] This provides a rationale for sequential therapy, where a patient who develops resistance to a type I inhibitor might be switched to a type II inhibitor.[1]
Signaling Pathway: MET Activation and Downstream Effectors
Caption: Simplified MET signaling pathway.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | This compound | 10 | - |
| Resistant Clone 1 | This compound | 500 | 50 |
| Resistant Clone 2 | This compound | 1200 | 120 |
Table 2: Common Genetic Alterations Associated with Resistance to MET Inhibitors
| Resistance Mechanism | Genetic Alteration | Frequency | Reference |
| On-Target | |||
| Secondary MET Kinase Domain Mutations (e.g., D1228, Y1230) | ~35% | [1][6] | |
| MET Amplification | Varies | [3][4][5] | |
| Off-Target | |||
| KRAS Mutation/Amplification | ~45% (including other bypass pathways) | [1][6] | |
| EGFR Amplification | [6] | ||
| HER2 Amplification | [6] | ||
| BRAF Amplification | [6] |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is adapted from standard MTT assay procedures.[10][11][12][13]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Western Blot Protocol for MET Signaling
This protocol is a general guideline for Western blotting.[14][15][16][17][18]
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-total-MET, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Next-Generation Sequencing (NGS) for Resistance Mutation Identification
This is a general workflow for identifying resistance mutations using NGS.[3][4][5][19][20]
Experimental Workflow for NGS Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The potential role of next-generation sequencing in identifying MET amplification and disclosing resistance mechanisms in NSCLC patients with osimertinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The potential role of next-generation sequencing in identifying MET amplification and disclosing resistance mechanisms in NSCLC patients with osimertinib resistance [frontiersin.org]
- 5. MET amplification identified by next-generation sequencing and its clinical relevance for MET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. origene.com [origene.com]
- 19. researchgate.net [researchgate.net]
- 20. mayocliniclabs.com [mayocliniclabs.com]
Technical Support Center: MET Kinase-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MET kinase-IN-4 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: The optimal concentration of this compound is cell-line dependent. As a starting point, we recommend performing a dose-response experiment ranging from 1 nM to 1 µM. The IC50 of this compound for MET is 1.9 nM, so a concentration range around this value is a good starting point for assessing on-target effects.[1] For initial experiments, using concentrations 5 to 10 times higher than the IC50 may be necessary to completely inhibit the enzyme's activity in a cellular context.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO. It is crucial to check the solvent's compatibility with your specific cell line, as most cells can tolerate DMSO concentrations up to 0.5%. Always include a vehicle control (DMSO alone) in your experiments to account for any solvent-induced effects.[2] Stock solutions should be stored at -20°C or -80°C to prevent degradation.[1] Avoid repeated freeze-thaw cycles.
Q3: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of MET signaling. What could be the cause?
A3: This could be due to on-target toxicity in a MET-dependent cell line or off-target effects of the inhibitor. This compound is a potent inhibitor of MET (IC50 = 1.9 nM) but also inhibits other kinases at slightly higher concentrations, such as Flt-3 (IC50 = 4 nM) and VEGFR-2 (IC50 = 27 nM).[1] At micromolar concentrations, it is possible that other kinases are also inhibited, leading to unexpected cytotoxicity.[2] Consider performing a dose-response curve for both target inhibition (p-MET levels) and cell viability to determine the therapeutic window.
Q4: My results with this compound are inconsistent across different experiments. What are the possible reasons?
A4: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure the inhibitor stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the media can affect cellular responses.
-
Experimental Timing: The duration of inhibitor treatment is critical. A time-course experiment is recommended to determine the optimal time point for observing the desired effect.
Q5: How can I confirm that the observed phenotype is due to the inhibition of MET kinase and not an off-target effect?
A5: To confirm on-target activity, you can perform the following experiments:
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of MET. If the phenotype is rescued, it suggests an on-target effect.
-
Use of a Structurally Different MET Inhibitor: Comparing the effects of this compound with another MET inhibitor that has a different chemical scaffold can help distinguish on-target from off-target effects.
-
Western Blotting: Confirm the specific inhibition of MET phosphorylation (p-MET) at the effective concentration of this compound. Also, probe for the activation of compensatory signaling pathways.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cytotoxicity at effective concentrations | Off-target kinase inhibition | Perform a kinome-wide selectivity screen to identify unintended targets. Lower the concentration of the inhibitor and perform a detailed dose-response analysis. |
| On-target toxicity in a highly MET-dependent cell line | Use a lower concentration of the inhibitor. Confirm MET dependency of your cell line using MET siRNA. | |
| Compound precipitation in culture media | Check the solubility of the inhibitor in your cell culture media. Ensure the final DMSO concentration is not causing precipitation. | |
| Inconsistent or unexpected experimental results | Compound degradation | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Cell line-specific effects | Test the inhibitor in multiple cell lines to determine if the effects are consistent. This helps differentiate between general and cell-specific off-target effects.[3] | |
| Activation of compensatory signaling pathways | Use Western blotting to check for the activation of known compensatory pathways (e.g., EGFR, AKT).[3][4] | |
| No effect observed at expected concentrations | Poor cell permeability | While this compound is orally active, cell permeability can vary between cell lines. Increase the concentration or incubation time. |
| Inactive compound | Verify the purity and activity of your inhibitor stock. | |
| Experimental setup issues | Ensure the correct concentration of ATP is used in in vitro kinase assays, as competitive inhibitors are sensitive to ATP levels. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| MET | 1.9 | [1] |
| Flt-3 | 4 | [1] |
| VEGFR-2 | 27 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Western Blot for MET Phosphorylation
Objective: To confirm the on-target inhibition of MET kinase by this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MET (Tyr1234/1235) and total MET overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated MET levels to the total MET levels.
Visualizations
References
- 1. Tyrosine kinase signaling-independent MET-targeting with CAR-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Engineering Strategies Tailoring the Apoptotic Response to a MET Therapeutic Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proapoptotic Function of the MET Tyrosine Kinase Receptor through Caspase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
troubleshooting MET kinase-IN-4 experiments
Welcome to the technical support center for MET kinase-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting their experiments involving this potent MET kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of the MET receptor tyrosine kinase.[1] Its primary mechanism of action is the inhibition of the catalytic activity of MET kinase, which plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers.
Q2: What is the in vitro potency of this compound?
A2: this compound exhibits a half-maximal inhibitory concentration (IC50) of 1.9 nM against MET kinase in biochemical assays.[1]
Q3: Does this compound have known off-target activities?
A3: Yes, in addition to its high potency against MET, this compound also inhibits other kinases, including Flt-3 and VEGFR-2, with IC50 values of 4 nM and 27 nM, respectively.[1] Researchers should consider these off-target effects when interpreting experimental results.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, it is critical to ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][4][5][6]
Q5: Is this compound suitable for in vivo studies?
A5: Yes, this compound is described as an orally active inhibitor with a favorable pharmacokinetic profile in mice, demonstrating its potential for use in in vivo cancer models.[1]
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound.
| Target | IC50 (nM) | Assay Type |
| MET Kinase | 1.9 | Biochemical Assay |
| Flt-3 | 4 | Biochemical Assay |
| VEGFR-2 | 27 | Biochemical Assay |
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®)
Issue 1: Inconsistent IC50 values or high variability between replicates.
-
Potential Cause 1: Compound Precipitation.
-
Troubleshooting: Visually inspect the wells of your assay plate for any signs of compound precipitation, especially at higher concentrations. Ensure that the final concentration of this compound in the assay medium does not exceed its solubility limit. If necessary, prepare fresh dilutions from your stock solution.
-
-
Potential Cause 2: Inconsistent Cell Seeding.
-
Troubleshooting: Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using a multichannel pipette for more consistent cell numbers across wells. Cell density can significantly impact drug sensitivity, so it's crucial to optimize and standardize the initial seeding density.[7]
-
-
Potential Cause 3: Edge Effects.
-
Troubleshooting: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Potential Cause 4: DMSO Cytotoxicity.
-
Troubleshooting: High concentrations of DMSO can be toxic to cells and confound your results.[3][4][5][6] Prepare a dose-response curve for your vehicle control (DMSO) to determine the maximum non-toxic concentration for your specific cell line. Ensure the final DMSO concentration in all wells is consistent and below this threshold (typically ≤ 0.1%).
-
Issue 2: Unexpected increase in cell viability at high concentrations of this compound.
-
Potential Cause 1: Off-Target Effects.
-
Troubleshooting: As this compound has known off-targets, it is possible that at higher concentrations, it inhibits other kinases that may paradoxically promote cell survival in certain contexts. Review the literature for known off-target effects of MET inhibitors and consider if these might be relevant to your cell model.
-
-
Potential Cause 2: Assay Interference.
-
Troubleshooting: The compound itself may interfere with the assay chemistry. For example, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for viability.[8] To test for this, run a control plate without cells, containing only media, the assay reagent, and a range of this compound concentrations.
-
Western Blot Analysis of MET Phosphorylation
Issue 1: No decrease or an unexpected increase in phosphorylated MET (p-MET) levels after treatment with this compound.
-
Potential Cause 1: Insufficient Inhibitor Concentration or Incubation Time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound to inhibit MET phosphorylation in your specific cell line.
-
-
Potential Cause 2: Feedback Loop Activation.
-
Troubleshooting: Inhibition of a kinase can sometimes trigger compensatory feedback mechanisms that lead to the reactivation of the target or parallel signaling pathways.[7] For instance, inhibition of MET could lead to the upregulation of other receptor tyrosine kinases (RTKs) that can also phosphorylate MET or activate downstream signaling. Consider co-treatment with inhibitors of other RTKs that might be involved.
-
-
Potential Cause 3: Technical Issues with Western Blotting.
-
Troubleshooting: Ensure proper sample preparation, including the use of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins. Verify the specificity of your primary antibody for p-MET. Load sufficient protein onto the gel and optimize transfer conditions.
-
Issue 2: Weak or no signal for total MET or p-MET.
-
Potential Cause 1: Low Protein Expression.
-
Troubleshooting: Your cell line may express low endogenous levels of MET. Ensure you are loading a sufficient amount of protein lysate (20-40 µg is a common starting point). Consider using a positive control cell line known to have high MET expression.
-
-
Potential Cause 2: Poor Antibody Performance.
-
Troubleshooting: Verify the recommended antibody dilution and incubation conditions from the manufacturer's datasheet. Ensure the antibody is not expired and has been stored correctly. Run a positive control to confirm the antibody is working.
-
-
Potential Cause 3: Inefficient Protein Transfer.
-
Troubleshooting: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking. For large proteins like MET (~145 kDa), you may need to optimize the transfer time and buffer composition.
-
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-MET Inhibition
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired time. Include a positive control (e.g., stimulation with HGF) and a negative control (unstimulated).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Sample Preparation: Normalize the protein concentrations and add Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-MET (e.g., Tyr1234/1235) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total MET and a loading control like β-actin.
In Vitro MET Kinase Assay (ADP-Glo™ Format)
-
Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and the MET kinase enzyme according to the assay kit manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the MET kinase, the peptide substrate, and the this compound dilutions or vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).[10]
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[10]
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: The MET signaling pathway is activated by its ligand, HGF.
Caption: A typical experimental workflow for Western Blot analysis.
Caption: A decision tree to guide troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4 | Cellular and Molecular Biology [cellmolbiol.org]
- 5. mdpi.com [mdpi.com]
- 6. The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholar.harvard.edu [scholar.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: MET Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with MET kinase inhibitors, with a specific focus on addressing solubility challenges encountered with compounds like MET kinase-IN-4.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. Why is this compound poorly soluble?
A1: Many small-molecule kinase inhibitors, including those targeting MET, are designed to bind to the ATP-binding pocket of the kinase, which is often hydrophobic. Consequently, these molecules tend to be lipophilic (fat-soluble) and exhibit low aqueous solubility. This is a common challenge in preclinical research and formulation development.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is the most common and effective solvent for kinase inhibitors. Other organic solvents like ethanol, N-Methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA) can also be tested if solubility in DMSO is limited. It is crucial to prepare a high-concentration stock in a suitable organic solvent that can then be diluted into your aqueous experimental medium.
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS). What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the inhibitor is highly soluble in the organic stock solvent but poorly soluble in the final aqueous buffer. To address this, you can try several strategies:
-
Lower the final concentration: The simplest solution is to work with a lower final concentration of the inhibitor in your assay.
-
Increase the percentage of co-solvent: A small percentage of the organic solvent (like DMSO) in the final aqueous solution can help maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the solvent. Most cell-based assays can tolerate up to 0.5% DMSO.
-
Modify the buffer pH: If your inhibitor has ionizable groups, adjusting the pH of the aqueous buffer can significantly increase its solubility.
-
Use a formulation strategy: Techniques like complexation with cyclodextrins or using surfactants can enhance aqueous solubility.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating and vortexing can help dissolve the compound. However, prolonged or excessive heating should be avoided as it may degrade the compound. It is recommended to perform stability tests to ensure the compound remains intact after heating.
Q5: How should I store my this compound stock solution?
A5: Stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store the aliquots at -20°C or -80°C for long-term stability.[1] Always refer to the manufacturer's datasheet for specific storage recommendations.
Troubleshooting Guide for Solubility Issues
Problem 1: Difficulty Preparing a Concentrated Stock Solution in DMSO
If this compound does not fully dissolve in DMSO even at a moderate concentration (e.g., 10 mM), consider the following steps:
-
Sonication: Use a bath or probe sonicator to apply ultrasonic energy. This can help break down compound aggregates and facilitate dissolution.
-
Gentle Warming: Warm the solution briefly at 37°C and vortex thoroughly.
-
Test Alternative Solvents: If DMSO is not effective, try other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).
Problem 2: Precipitation in Aqueous Media
The workflow below provides a step-by-step guide to troubleshoot precipitation upon dilution of your stock solution into aqueous media.
Caption: Troubleshooting workflow for precipitation of MET kinase inhibitors in aqueous solutions.
Quantitative Data on Kinase Inhibitor Solubility
While specific solubility data for this compound is not publicly available, the following tables provide solubility data for other representative poorly soluble kinase inhibitors, ABN401 (a c-Met inhibitor) and Alectinib.[2][3] This data illustrates the typical solubility challenges and the relative effectiveness of different solvents.
Table 1: Solubility of c-Met Inhibitor ABN401 in Various Solvents at 298.15 K (25°C) [2]
| Solvent | Mole Fraction Solubility (x10-4) |
| Water | 0.0028 |
| Methanol | 0.04 |
| Ethanol | 0.05 |
| 2-Propanol | 0.06 |
| Acetonitrile | 0.11 |
| Ethyl Acetate | 0.13 |
| Acetone | 0.81 |
| Transcutol® HP (THP) | 42.28 |
Table 2: Solubility of Alectinib in Various Solvents [3]
| Solvent | Solubility (µg/mL) |
| Water | 10.3 |
| Ethanol | 210.3 |
| Acetonitrile | 150.2 |
| Methanol | 1990.8 |
| DMSO | 4500.0 |
Note: The data for ABN401 and Alectinib are presented to exemplify the solubility characteristics of poorly soluble kinase inhibitors and to guide solvent selection.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assay
This protocol helps determine if adjusting the pH of your aqueous buffer can improve the solubility of this compound.
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., from pH 4.0 to 8.0 in 1.0 unit increments).
-
Add excess compound: To a small volume of each buffer, add an excess amount of the this compound powder.
-
Equilibrate: Rotate or shake the samples at a constant temperature (e.g., room temperature) for 24-48 hours to ensure equilibrium is reached.
-
Separate undissolved compound: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantify dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved inhibitor using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Plot solubility vs. pH: Plot the measured solubility at each pH to determine the optimal pH range for your experiments.
Protocol 2: Preparation of a Cyclodextrin Complex (Kneading Method)
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Determine Stoichiometry: Perform a phase solubility study by adding excess this compound to aqueous solutions containing increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) from 0 to 20 mM. After equilibration, filter and measure the concentration of the dissolved inhibitor to find the optimal molar ratio (commonly 1:1 or 1:2).
-
Weigh Components: Weigh out this compound and HPβCD in the determined molar ratio.
-
Form a Paste: Place the physical mixture in a mortar and add a small amount of a water/ethanol (50:50 v/v) mixture to form a thick paste.
-
Knead: Knead the paste for 30-60 minutes.
-
Dry: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Prepare Solution: The resulting powder is the cyclodextrin-inhibitor complex, which should have enhanced aqueous solubility.
Signaling Pathway and Experimental Workflow Diagrams
MET Signaling Pathway
The diagram below illustrates the MET signaling pathway, which is activated by its ligand, Hepatocyte Growth Factor (HGF). Understanding this pathway is crucial for interpreting the results of experiments using MET kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Activity of MET Kinase-IN-4
This technical support center is designed for researchers, scientists, and drug development professionals utilizing MET kinase-IN-4 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
A1: this compound is a potent and orally active inhibitor of MET receptor tyrosine kinase.[1] Its primary target is the MET kinase, with an IC50 value of 1.9 nM.[1] Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers.[2]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A2: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common concern. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of specific efficacy for the intended therapeutic purpose.
Q3: What are the known off-target activities of this compound?
A3: Published data indicates that this compound also inhibits Flt-3 and VEGFR-2 kinases with IC50 values of 4 nM and 27 nM, respectively.[1] A comprehensive kinome scan would be necessary to fully elucidate its selectivity profile across the human kinome.
Q4: How can I differentiate between on-target and off-target effects in my cellular assays?
A4: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Use a structurally distinct MET inhibitor: If a different MET inhibitor with a distinct off-target profile produces the same phenotype, it is more likely to be an on-target effect.
-
Perform a rescue experiment: Transfecting cells with a drug-resistant mutant of MET should rescue the on-target effects but not the off-target effects.
-
siRNA/shRNA knockdown: Knocking down MET expression should phenocopy the on-target effects of the inhibitor. If the phenotype persists after MET knockdown, it is likely due to off-target activity.
Q5: My experimental results are inconsistent. Could this be due to off-target effects?
A5: Inconsistent results can arise from various factors, including off-target activity. Other potential causes include compound instability, poor cell permeability, or activation of compensatory signaling pathways. It is essential to systematically troubleshoot these possibilities.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cytotoxicity Observed
Possible Cause: The observed cytotoxicity may be due to the inhibition of one or more off-target kinases essential for cell survival.
Troubleshooting Steps:
-
Review Kinome Profiling Data: If available, analyze the kinome scan data for this compound to identify potential off-target kinases that are known to be critical for the survival of your cell line.
-
Dose-Response Curve Analysis: Carefully examine the dose-response curve. A steep curve may suggest a specific, potent target, while a shallow curve could indicate multiple, less potent targets contributing to the effect.
-
Use a More Selective Inhibitor: Compare the cytotoxic profile with a more selective MET inhibitor. If the cytotoxicity is significantly reduced, it strongly suggests the initial effects were off-target.
-
Counter-Screening: Test this compound against cell lines that do not express MET. Any observed activity would be indicative of off-target effects.
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
Possible Cause: The inhibitor shows high potency in a biochemical assay but weaker or no activity in a cell-based assay. This could be due to poor cell permeability, rapid metabolism, or active efflux from the cell.
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell. A lack of a thermal shift would suggest the compound is not reaching its intracellular target.
-
Evaluate Compound Stability: Assess the stability of this compound in your cell culture medium over the time course of your experiment using methods like HPLC or LC-MS.
-
Investigate Efflux Pumps: Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of this compound is restored.
Issue 3: Activation of a Compensatory Signaling Pathway
Possible Cause: Inhibition of the MET pathway can sometimes lead to the upregulation of parallel or downstream signaling pathways as a feedback mechanism, which may mask the intended effect or lead to unexpected phenotypes.
Troubleshooting Steps:
-
Western Blot Analysis: Probe for the phosphorylation status of key proteins in known compensatory pathways (e.g., EGFR, HER2/3, FGFR signaling). An increase in phosphorylation of proteins in these pathways upon treatment with this compound would indicate the activation of a feedback loop.
-
Combination Therapy Approach: Inhibit both the primary target (MET) and the identified compensatory pathway to see if the expected phenotype is restored or enhanced.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound Against On- and Off-Target Kinases
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. MET) |
| MET | 1.9 | 1 |
| Flt-3 | 4 | 2.1 |
| VEGFR-2 | 27 | 14.2 |
Data compiled from MedchemExpress.[1]
Table 2: Illustrative Kinome Scan Data for this compound (Hypothetical)
This table provides a hypothetical representation of kinome scan data to illustrate how the selectivity of this compound would be presented. The values are for illustrative purposes only and are not actual experimental data.
| Kinase | Percent Inhibition @ 1 µM |
| MET | 99 |
| Flt-3 | 95 |
| VEGFR-2 | 80 |
| AXL | 65 |
| MER | 55 |
| TYRO3 | 40 |
| EGFR | 15 |
| SRC | 10 |
| LCK | 5 |
| p38α | <5 |
Mandatory Visualizations
Caption: The MET signaling pathway is activated by HGF binding, leading to downstream signaling cascades that regulate cell survival, proliferation, and migration.
Caption: A typical workflow for in vitro kinase inhibitor profiling to determine the selectivity of a compound.
References
MET kinase-IN-4 degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MET kinase-IN-4. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and potent inhibitor of the MET kinase, a receptor tyrosine kinase. It functions by competitively binding to the ATP-binding site of the MET kinase, thereby blocking its downstream signaling pathways that are involved in cell proliferation, survival, and motility.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both powder and stock solutions are summarized below.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly and protect from moisture.[1] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly and protect from moisture.[1] |
Q3: How should I prepare stock and working solutions of this compound?
For optimal results, follow these guidelines for solution preparation:
-
Stock Solution: Dissolve the powdered this compound in a suitable solvent such as DMSO.
-
Working Solution: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[1] For cell-based assays, dilute the stock solution to the desired final concentration in your cell culture medium.
Troubleshooting Guides
This section addresses common problems that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Causes & Solutions:
-
Improper Storage: The compound may have degraded due to incorrect storage.
-
Solution: Always store the compound as recommended in the table above. Avoid multiple freeze-thaw cycles by preparing aliquots of the stock solution.
-
-
Incorrect Concentration: The final concentration of the inhibitor in the assay may be too low.
-
Solution: Verify your calculations and dilution steps. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Cell Line Insensitivity: The cell line used may not be dependent on the MET signaling pathway for survival or proliferation.
-
Solution: Use a positive control cell line known to be sensitive to MET inhibition. Confirm MET expression and activation in your cell line of choice via Western blot or other methods.
-
-
High ATP Concentration in Assay: In in vitro kinase assays, high concentrations of ATP can compete with the inhibitor.
-
Solution: Optimize the ATP concentration in your assay. It is often recommended to use an ATP concentration close to the Km value for the kinase.
-
Issue 2: Compound Precipitation in Cell Culture Media
Possible Causes & Solutions:
-
Low Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible and is compatible with your cells. If precipitation occurs, gentle warming and/or sonication may help to dissolve the compound.[1] When preparing working solutions, add co-solvents sequentially after preparing a clear stock solution.[1]
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Possible Causes & Solutions:
-
Metabolic Instability: While this compound is reported to have good metabolic stability in human and mouse liver microsomes, its metabolism in a whole organism can be complex.[1]
-
Solution: Conduct pharmacokinetic studies to determine the bioavailability and half-life of the compound in your animal model.
-
-
Off-Target Effects: The observed in vivo phenotype may be due to the inhibitor acting on other kinases. This compound is also known to inhibit Flt-3 and VEGFR-2 kinases at higher concentrations.[1]
-
Solution: Profile the inhibitor against a panel of kinases to assess its selectivity. Use multiple, structurally distinct inhibitors targeting the same kinase to confirm that the observed phenotype is due to on-target inhibition.
-
Experimental Protocols
General Protocol for a Cell-Based MET Kinase Inhibition Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from your stock solution. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor concentration.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability/Proliferation: Use a suitable method to measure cell viability, such as an MTT, MTS, or a cell counting assay.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: MET Signaling Pathway and Inhibition by this compound.
References
Technical Support Center: Interpreting Unexpected Results with MET Kinase-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using MET Kinase-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active inhibitor of the MET kinase. It functions by competing with ATP for binding to the kinase domain of the MET receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition blocks cellular processes such as proliferation, motility, and survival that are dependent on MET signaling.
Q2: What are the known off-target effects of this compound?
This compound has been shown to inhibit other kinases, notably Flt-3 and VEGFR-2, at nanomolar concentrations. This off-target activity should be considered when interpreting experimental results, as it may contribute to the observed phenotype.
Q3: My cells show resistance to this compound despite expressing MET. What are the potential reasons?
Resistance to MET inhibitors can arise from several mechanisms:
-
On-target resistance: Secondary mutations in the MET kinase domain (e.g., at positions D1228 and Y1230) can prevent the inhibitor from binding effectively.[1][2]
-
Bypass signaling: Activation of alternative signaling pathways can compensate for the inhibition of MET. This can include the amplification or mutation of other receptor tyrosine kinases (RTKs) like EGFR or HER2, or downstream signaling components like KRAS.[1][3][4]
-
MET gene amplification: An increase in the copy number of the MET gene can lead to such high levels of the MET protein that the inhibitor is no longer effective at the concentrations used.[5][6]
Q4: I am observing paradoxical activation of a downstream pathway (e.g., increased phosphorylation of ERK) after treatment with this compound. Why is this happening?
Paradoxical pathway activation is a known phenomenon with some kinase inhibitors.[7] While the exact mechanism for this compound is not defined, potential causes include:
-
Feedback loops: Inhibition of MET can sometimes relieve negative feedback loops, leading to the activation of other signaling branches.
-
Off-target effects: The inhibitor might be affecting other kinases that have an opposing role in the signaling network.
-
Conformational changes: The binding of the inhibitor might induce a conformational change in the MET receptor that favors interaction with other signaling partners.
Q5: I'm having solubility issues with this compound in my cell culture medium. What can I do?
Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO. When preparing the working solution in cell culture medium, it is crucial to do so by serial dilution to avoid precipitation. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[8][9][10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue 1: No or Weak Inhibition of MET Phosphorylation in Western Blot
| Potential Cause | Troubleshooting Step |
| Inactive Compound | Ensure the compound has been stored correctly (typically at -20°C or -80°C in a desiccated environment) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution. |
| Insufficient Compound Concentration | The IC50 of this compound is in the low nanomolar range in biochemical assays, but higher concentrations may be required in cellular assays. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| High Cell Confluence | High cell density can lead to increased MET signaling that may be more difficult to inhibit. Seed cells at a lower density and ensure they are in the logarithmic growth phase during treatment. |
| Technical Issues with Western Blot | Ensure complete protein transfer and use appropriate blocking buffers (e.g., 5% BSA in TBST for phospho-antibodies). Optimize primary and secondary antibody concentrations and incubation times. Include a positive control (e.g., cells treated with HGF to stimulate MET phosphorylation) and a negative control (untreated cells).[11][12][13][14][15] |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Permeability | The compound may have poor permeability across the cell membrane. While this compound is orally active, its permeability can vary between cell lines. Consider using cell lines with known differences in drug transporter expression. |
| High Intracellular ATP Concentration | Biochemical kinase assays are often performed at low ATP concentrations. The much higher ATP levels inside a cell can outcompete ATP-competitive inhibitors like this compound, leading to a decrease in apparent potency. |
| Compound Efflux | The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (MDR1). Co-treatment with an efflux pump inhibitor can help to investigate this possibility. |
| Compound Metabolism | Cells may metabolize and inactivate the compound. The rate of metabolism can vary significantly between different cell lines. |
Issue 3: High Cytotoxicity in Control Cell Lines
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | This compound is known to inhibit Flt-3 and VEGFR-2. If your control cell line is sensitive to the inhibition of these kinases, you may observe cytotoxicity. Use control cell lines with known dependencies to dissect these effects. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your assay is non-toxic for your specific cell line (typically ≤ 0.5% for DMSO).[10][16] Always include a vehicle-only control. |
| Compound Precipitation | At higher concentrations, the compound may precipitate out of the cell culture medium. These precipitates can be cytotoxic. Visually inspect the culture medium for any signs of precipitation. |
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| MET | 1.9 |
| Flt-3 | 4 |
| VEGFR-2 | 27 |
Experimental Protocols
Protocol 1: Western Blot for MET Phosphorylation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2-24 hours). If studying ligand-induced phosphorylation, starve the cells in a serum-free medium for 4-6 hours before a brief stimulation with HGF (e.g., 50 ng/mL for 15 minutes) in the presence or absence of the inhibitor.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MET and/or a housekeeping protein like GAPDH or β-actin.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Simplified MET signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in the MET tyrosine kinase domain and resistance to tyrosine kinase inhibitors in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies [investigadores.udd.cl]
- 4. researchgate.net [researchgate.net]
- 5. Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET gene amplification or EGFR mutation activate MET in lung cancers untreated with EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. licorbio.com [licorbio.com]
- 14. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
MET kinase-IN-4 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MET kinase-IN-4.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various kinases.
| Target Kinase | IC50 (nM) |
| MET | 1.9[1] |
| Flt-3 | 4[1] |
| VEGFR-2 | 27[1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: Cell-Based MET Phosphorylation Assay
This protocol outlines a general procedure for determining the dose-response of this compound in a cell-based assay by measuring the phosphorylation of MET.
1. Cell Culture and Plating:
-
Culture a MET-expressing cell line (e.g., GTL-16 human gastric carcinoma cells) in appropriate growth medium.
-
Seed the cells in 96-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve. A common starting point is a 10-point curve with 3-fold dilutions, starting from a high concentration (e.g., 10 µM).
-
Remove the growth medium from the cells and replace it with a serum-free or low-serum medium for a period of serum starvation (e.g., 4-24 hours) to reduce basal MET phosphorylation.
-
Add the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known MET inhibitor).
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours).
3. Ligand Stimulation (Optional but Recommended):
-
To induce MET activation, stimulate the cells with its ligand, Hepatocyte Growth Factor (HGF).
-
Prepare a solution of HGF at a concentration known to induce robust MET phosphorylation (e.g., 50 ng/mL).
-
Add the HGF solution to all wells except for the unstimulated control wells.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
4. Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Detection of MET Phosphorylation:
-
The level of phosphorylated MET can be determined using various methods, such as:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-MET (e.g., p-MET Tyr1234/1235) and total MET.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total MET and a detection antibody for phospho-MET.
-
In-Cell Western/On-Cell Western: A quantitative immunofluorescence-based method performed directly in the microplate wells.
-
6. Data Analysis:
-
Quantify the signal for phosphorylated MET and normalize it to the total MET signal for each sample.
-
Plot the normalized phospho-MET signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in MET phosphorylation.
Diagrams
Caption: MET Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Dose-Response Curve Optimization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a dose-response curve with this compound?
A: Based on its potent in vitro IC50 of 1.9 nM for MET, a good starting point for a dose-response curve in a cell-based assay would be a high concentration of 1-10 µM, followed by serial dilutions (e.g., 3-fold or 10-fold) to generate a comprehensive curve that captures the full range of inhibition.
Q2: My IC50 value for this compound is significantly higher in my cell-based assay compared to the reported biochemical IC50. What could be the reason?
A: Discrepancies between biochemical and cell-based IC50 values are common. Several factors can contribute to this:
-
Cellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, while the intracellular environment has much higher ATP levels, which can compete with ATP-competitive inhibitors like this compound.
-
Cell Permeability: The compound may have poor permeability into the specific cell line you are using.
-
Protein Binding: The inhibitor may bind to other proteins within the cell or in the culture medium, reducing its effective concentration at the target.
-
Drug Efflux: Cells may actively pump the inhibitor out through efflux pumps.
Q3: I am observing unexpected effects on cell viability or phenotype that do not seem to be solely related to MET inhibition. What could be the cause?
A: this compound has been shown to inhibit other kinases, such as Flt-3 and VEGFR-2, at nanomolar concentrations.[1] If your cell model expresses these kinases, the observed phenotype could be a result of these off-target effects. Consider using more specific MET inhibitors as controls or testing the effect of this compound in cell lines that do not express these alternative targets to dissect the specific contribution of MET inhibition.
Q4: My dose-response curve is not sigmoidal and has a very shallow slope. How can I troubleshoot this?
A: A shallow dose-response curve can indicate several issues:
-
Compound Solubility: The inhibitor may be precipitating at higher concentrations. Visually inspect the wells for any precipitation and consider using a different solvent or lower concentrations.
-
Assay Window: The difference in signal between your positive and negative controls may be too small. Try optimizing the HGF stimulation time and concentration to maximize the signal window.
-
Incorrect Timing: The incubation time with the inhibitor may not be optimal. A time-course experiment can help determine the ideal pre-incubation time.
-
Data Analysis: Ensure that you are using an appropriate curve-fitting model (e.g., four-parameter logistic regression).
Q5: What are some suitable positive and negative controls for a this compound experiment?
A:
-
Positive Controls: A well-characterized, potent MET inhibitor with a different chemical scaffold can be used as a positive control to ensure the assay is working as expected.
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to control wells at the same final concentration as in the experimental wells.
-
Unstimulated Control: Cells that are not treated with HGF can serve as a baseline for MET phosphorylation.
-
Inactive Compound Control: An inactive analog of this compound, if available, can be a valuable control to rule out non-specific effects of the chemical scaffold.
-
References
Technical Support Center: Overcoming Acquired Resistance to MET Kinase-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome acquired resistance to MET Kinase-IN-4 in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a potent and selective inhibitor of the c-MET receptor tyrosine kinase. c-MET and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, migration, and invasion.[1][2] In many cancers, the c-MET pathway is aberrantly activated through mutations, gene amplification, or protein overexpression.[1][2] this compound is designed to block the kinase activity of c-MET, thereby inhibiting downstream signaling pathways and suppressing tumor growth.
2. What are the common mechanisms of acquired resistance to MET inhibitors like this compound?
Acquired resistance to MET tyrosine kinase inhibitors (TKIs) is a significant clinical challenge and can arise through two main types of mechanisms:
-
On-target mechanisms: These involve genetic changes in the MET gene itself.
-
Off-target mechanisms: These involve the activation of alternative signaling pathways that bypass the need for MET signaling.
-
Activation of bypass signaling pathways: Cancer cells can activate other receptor tyrosine kinases (e.g., EGFR, HER3) or downstream signaling molecules (e.g., KRAS, BRAF) to maintain proliferation and survival.[3][4][8]
-
Upregulation of parallel pathways: Increased activity of pathways like the Aurora Kinase B (AURKB)-STAT3 axis has been observed in resistant cells.[9]
-
3. How can I determine the mechanism of resistance in my cell line or animal model?
Identifying the specific mechanism of resistance is crucial for developing an effective strategy to overcome it. Here are some key experimental approaches:
-
Genomic Analysis:
-
Protein Analysis:
-
Western Blotting: Assess the phosphorylation status of MET and downstream signaling proteins (e.g., AKT, ERK, STAT3) to identify activated bypass pathways.[9]
-
Immunohistochemistry (IHC) or Fluorescence In Situ Hybridization (FISH): Evaluate MET protein expression and gene amplification levels in resistant versus sensitive cells or tumors.[10]
-
Troubleshooting Guides
Issue 1: Decreased sensitivity to this compound in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| On-target secondary mutation in MET | 1. Sequence the MET kinase domain to identify potential resistance mutations.[5] 2. If a mutation is identified, consider switching to a different class of MET inhibitor (e.g., a type II inhibitor if this compound is a type I) that may not be affected by that specific mutation.[3][8] |
| MET gene amplification | 1. Perform FISH or digital droplet PCR to assess MET gene copy number.[10] 2. If amplification is confirmed, increasing the concentration of this compound may be necessary, although this can be limited by toxicity. 3. Combination therapy with an inhibitor of a downstream effector (e.g., a PI3K or MEK inhibitor) might be effective. |
| Activation of a bypass signaling pathway | 1. Use a phospho-receptor tyrosine kinase (RTK) array to screen for upregulated RTKs. 2. Perform western blotting for key signaling molecules like p-EGFR, p-ERBB3 (HER3), p-AKT, and p-ERK. 3. If a bypass pathway is identified, consider a combination therapy targeting both MET and the activated pathway (e.g., this compound + an EGFR inhibitor).[7] |
Issue 2: In vivo tumor model initially responds to this compound but then resumes growth.
| Possible Cause | Troubleshooting Steps |
| Heterogeneous tumor population with pre-existing resistant clones | 1. Analyze biopsies from both pre-treatment and relapsed tumors using NGS and IHC to identify molecular changes.[10] |
| Activation of AURKB/STAT3 signaling | 1. Analyze post-treatment tumor samples for increased expression of AURKB and p-STAT3 via IHC or western blot.[9] 2. Consider combination therapy with an AURKB inhibitor.[9] |
| Pharmacokinetic or pharmacodynamic issues | 1. Verify the stability and bioavailability of this compound in your model system. 2. Assess MET inhibition in the tumor tissue at various time points after dosing to ensure target engagement. |
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | MET Status | Resistance Mechanism | IC50 (nM) of this compound |
| Hs746T (Parental) | MET Amplified | - | 15 |
| Hs746T-R1 | MET Amplified | MET D1228N mutation | 850 |
| Hs746T-R2 | MET Amplified | KRAS Amplification | 1200 |
| EBC-1 (Parental) | MET Amplified | - | 25 |
| EBC-1-R | MET Amplified | AURKB/p-STAT3 Upregulation | 1500 |
Table 2: Summary of Potential Combination Therapies
| Resistance Mechanism | Proposed Combination | Rationale |
| MET D1228N Mutation | This compound + Type II MET Inhibitor | Overcome resistance mediated by a specific mutation affecting type I inhibitor binding.[3][8] |
| EGFR/HER3 Activation | This compound + EGFR/HER3 Inhibitor | Dual blockade of MET and the activated bypass pathway.[7] |
| KRAS/BRAF Mutation/Amplification | This compound + MEK Inhibitor | Target a key downstream node common to both pathways. |
| AURKB Upregulation | This compound + AURKB Inhibitor | Inhibit the identified resistance pathway involving STAT3 activation.[9] |
Experimental Protocols
Protocol 1: Generation of Resistant Cell Lines
-
Culture the parental MET-dependent cancer cell line in standard growth medium.
-
Continuously expose the cells to increasing concentrations of this compound, starting from the IC50 value.
-
Gradually increase the drug concentration as the cells adapt and resume proliferation.
-
Isolate and expand individual resistant clones for further characterization.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Culture sensitive and resistant cells and treat with this compound at various concentrations for a specified time (e.g., 4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-MET, total MET, p-AKT, total AKT, p-ERK, total ERK, p-STAT3, and total STAT3.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
Visualizations
Caption: The c-MET signaling pathway upon activation by its ligand, HGF.
Caption: Mechanisms of acquired resistance to this compound.
Caption: A workflow for troubleshooting acquired resistance.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14-Mutant NSCLC [pubmed.ncbi.nlm.nih.gov]
- 7. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Overcoming MET-targeted drug resistance in MET-amplified lung cancer by aurora kinase B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to MET inhibition in MET-dependent NSCLC and therapeutic activity after switching from type I to type II MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MET Kinase-IN-4 and Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of MET kinase-IN-4 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of the MET receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the ATP-binding site of the MET kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition ultimately leads to a reduction in cell proliferation, survival, and migration in MET-dependent cancer cells. The MET signaling pathway is crucial in normal cellular processes like embryonic development and wound healing; however, its aberrant activation is a driver in many cancers.[2]
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 1.9 nM for MET kinase.[1] It's important to note that this value is determined in biochemical assays and the effective concentration in cell-based assays (cellular IC50) may be higher due to factors like cell permeability and efflux pumps.
Q3: Besides MET, does this compound have other known targets?
A3: Yes, this compound has been shown to inhibit other kinases, such as Flt-3 and VEGFR-2, with IC50 values of 4 nM and 27 nM, respectively.[1] This indicates that at higher concentrations, off-target effects may be observed. When designing experiments, it is crucial to consider the potential for inhibiting these other signaling pathways.
Q4: I am not observing the expected decrease in cell viability after treating my cells with this compound. What are the possible reasons?
A4: Several factors could contribute to a lack of response:
-
Cell Line Dependency: The cell line you are using may not be dependent on the MET signaling pathway for survival. MET inhibition will only affect cells that have an addiction to this pathway, often due to MET amplification or activating mutations.
-
Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit MET kinase in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Compound Instability: The inhibitor may be unstable in your cell culture medium, leading to a loss of activity over the incubation period.
-
Cellular Efflux: The cells may be actively pumping the inhibitor out, preventing it from reaching its intracellular target.
-
Assay Interference: The inhibitor itself might interfere with the chemistry of the cell viability assay being used.
Q5: Can this compound interfere with common cell viability assays like MTT or XTT?
A5: While there is no specific data on this compound, it is a known issue that small molecule inhibitors can interfere with tetrazolium-based assays (MTT, XTT, MTS). This can lead to an over or underestimation of cell viability. It is always recommended to validate findings with an orthogonal assay that measures a different cell health parameter, such as an ATP-based assay (e.g., CellTiter-Glo).
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Cell density can influence the response to inhibitors. |
| Inconsistent Inhibitor Dilutions | Prepare fresh serial dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Incubation Time | Maintain a consistent incubation time with the inhibitor across all experiments. |
Problem 2: High background signal in the cell viability assay.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the wells for any precipitate of this compound, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent. |
| Media Components | Phenol red in the culture medium can interfere with colorimetric assays. Consider using phenol red-free medium for the assay. |
| Contamination | Check for microbial contamination in your cell cultures, which can affect the assay readout. |
Problem 3: Discrepancy between results from different cell viability assays (e.g., MTT vs. CellTiter-Glo).
| Possible Cause | Troubleshooting Steps |
| Different Assay Principles | MTT measures metabolic activity (mitochondrial reductase activity), while CellTiter-Glo measures ATP levels. A compound might affect these parameters differently. For example, an inhibitor could reduce ATP levels without immediately affecting mitochondrial reductase activity. |
| Off-target Effects | As this compound can inhibit other kinases, it might have off-target effects that are detected by one assay but not another. |
| Direct Assay Interference | The inhibitor might directly react with the assay reagents. To test for this, run a control plate with the inhibitor in cell-free media. |
Quantitative Data Summary
| Inhibitor | Target | IC50 (nM) |
| This compound | MET | 1.9 |
| Flt-3 | 4 | |
| VEGFR-2 | 27 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which indicates the presence of metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control and a no-cell control.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the luminescence of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
Caption: MET Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
References
Technical Support Center: Controlling for MET Kinase-IN-4 Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle-related effects during experiments with MET kinase-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to use a minimal amount of DMSO to create a high-concentration stock solution, which is then further diluted in your cell culture medium to the final desired concentration.[1][2]
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some can tolerate up to 1%.[1][2][3] However, primary cells and some sensitive cell lines may be affected at concentrations as low as 0.1%.[3] It is always recommended to perform a dose-response curve with your vehicle alone to determine the maximum non-toxic concentration for your specific cell line.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: For oral administration (p.o.) in animal models, a common vehicle for this compound is a formulation of 10% DMSO in 90% corn oil.[1] This formulation helps to solubilize the compound for delivery.
Q4: Can the vehicle itself affect experimental outcomes?
A4: Yes, the vehicle can have independent biological effects that may confound your experimental results. DMSO, for instance, can induce cell stress, alter gene expression, and even stimulate tyrosine protein kinase activity at certain concentrations.[4][5] Corn oil, when used in in vivo studies, has been shown to potentially influence the gut microbiome and immune responses in a species-specific manner.[6][7] Therefore, a vehicle-only control group is essential in all experiments.
Troubleshooting Guide
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Cell Death or Reduced Viability in All Treatment Groups (Including Vehicle Control) | DMSO concentration is too high for the cell line. | 1. Verify Final DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration in the culture medium does not exceed the recommended limits (ideally ≤ 0.5%).[2][3] 2. Perform a DMSO Dose-Response Curve: Culture your cells with a range of DMSO concentrations (e.g., 0.05% to 2%) to determine the maximum tolerated concentration for your specific cell line.[1] 3. Reduce DMSO in Stock Solution: If possible, try to dissolve this compound at a higher concentration in DMSO to reduce the volume of stock solution added to the culture medium. |
| Inconsistent Results or High Variability Between Replicates | Compound precipitation in the culture medium. | 1. Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.[8] 2. Method of Addition: Add the DMSO stock solution to the medium while gently vortexing or mixing to ensure rapid and even dispersion. Avoid adding the stock directly to the cells. 3. Visual Inspection: After adding the compound, visually inspect the medium under a microscope for any signs of precipitation. |
| Vehicle Control Shows a Biological Effect (e.g., altered protein phosphorylation) | DMSO is having an off-target effect. | 1. Lower DMSO Concentration: Use the lowest possible concentration of DMSO that maintains compound solubility. 2. Compare to Untreated Control: Include an "untreated" control group (cells in media only) to distinguish the effects of DMSO from baseline cellular activity.[9] 3. Alternative Solvents: If DMSO effects are significant and unavoidable, consider exploring other less-toxic solvents, though this may require extensive solubility and stability testing for this compound. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Animal Distress, Weight Loss, or Diarrhea in Vehicle Control Group | Adverse reaction to the corn oil vehicle. | 1. Source and Quality of Corn Oil: Ensure you are using a high-quality, sterile-filtered corn oil suitable for animal administration.[10] 2. Volume of Administration: Adhere to recommended gavage volumes for the specific animal model to avoid physical distress. 3. Acclimatization: Consider a brief acclimatization period where animals receive the vehicle alone for a few days before the start of the experiment. |
| Variable Drug Absorption or Inconsistent Tumor Growth Inhibition | Improper preparation of the DMSO/corn oil emulsion. | 1. Homogeneous Emulsion: Ensure the 10% DMSO and 90% corn oil mixture is thoroughly vortexed or sonicated to create a uniform and stable emulsion before each administration.[11] 2. Fresh Preparation: Prepare the formulation fresh daily to avoid potential degradation or separation of the components.[1] |
Experimental Protocols
Protocol: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at the desired density for your main experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%.
-
Treatment: Replace the medium in the wells with the medium containing the different DMSO concentrations. Include a "media only" control (0% DMSO).
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay, such as MTT or CellTiter-Glo®, to determine the percentage of viable cells at each DMSO concentration compared to the "media only" control.
-
Analysis: The highest concentration of DMSO that does not cause a significant decrease in cell viability is the maximum tolerated concentration for your cell line under those conditions.
Protocol: Cell Viability Assay (MTT) with Vehicle Control
-
Cell Plating: Seed cells into a 96-well plate and allow them to attach overnight.
-
Compound and Vehicle Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the this compound stock in culture medium.
-
Prepare a vehicle control by adding the same volume of DMSO used for the highest drug concentration to the culture medium.
-
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control. Include an untreated control group (media only).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percent cell viability.
Protocol: Western Blot for Assessing Vehicle Effects on MET Signaling
-
Cell Treatment: Plate cells and treat with this compound (at your desired concentration) and a vehicle control (same final DMSO concentration) for the specified time. Include an untreated control.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-MET, total MET, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the phosphorylation status of MET and its downstream effectors in the vehicle-treated sample to the untreated sample to identify any effects of the vehicle alone. Compare the this compound-treated sample to the vehicle control to determine the specific effect of the inhibitor.
Visualizations
Caption: The MET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow incorporating essential vehicle controls.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. mdpi.com [mdpi.com]
- 5. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. mdpi.com [mdpi.com]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: MET Kinase-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MET kinase-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and potent inhibitor of the MET receptor tyrosine kinase.[1] Its primary mechanism of action is to competitively bind to the ATP-binding site of the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately interferes with cancer cell proliferation, survival, and migration.
Q2: What are the known off-target effects of this compound?
This compound has been shown to inhibit other kinases, most notably Flt-3 and VEGFR-2, with IC50 values of 4 nM and 27 nM, respectively.[1] Researchers should be aware of these off-target activities as they can contribute to the compound's overall biological effects and may lead to unexpected phenotypic changes in experimental models. It is advisable to include appropriate controls to distinguish between on-target MET inhibition and off-target effects.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies in mice, a common vehicle is a solution of 10% DMSO and 90% corn oil.[1] It is crucial to first prepare a concentrated stock solution in DMSO before further dilution in aqueous buffers or in vivo vehicles to avoid precipitation.
Q4: How should this compound solutions be stored?
Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For in vivo working solutions, it is recommended to prepare them fresh on the day of use to ensure stability and accurate dosing.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of MET Phosphorylation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | MET kinase inhibitors can have poor aqueous solubility. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to prevent precipitation. Visually inspect the medium for any signs of precipitate after adding the inhibitor. |
| Compound Degradation | Improper storage can lead to degradation. Use freshly prepared working solutions or properly stored aliquots of the stock solution. Avoid repeated freeze-thaw cycles.[1] |
| Cell Line Insensitivity | The sensitivity to MET inhibitors can vary between cell lines. Confirm that your cell line expresses MET and exhibits constitutive or HGF-induced MET phosphorylation. Cell lines with MET gene amplification are often highly sensitive.[2] |
| Incorrect Dosing | Verify the calculations for your working solution concentration. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Suboptimal Assay Conditions | Ensure that the incubation time with the inhibitor is sufficient to observe an effect. A time-course experiment may be necessary to determine the optimal duration of treatment. |
Issue 2: High Background Signal in In Vitro Kinase Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Optimize the concentration of your primary and secondary antibodies. Include appropriate isotype controls and controls without the primary antibody to assess non-specific binding. |
| High Endogenous Kinase Activity | If using cell lysates, consider immunodepleting endogenous MET to reduce background kinase activity before performing the assay with recombinant MET.[3] |
| Contaminated Reagents | Use fresh, high-quality reagents, including ATP and kinase buffers. Ensure that buffers are properly pH-adjusted.[3] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies and reduce background noise. |
Issue 3: Off-Target Effects Complicating Data Interpretation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inhibition of Other Kinases | As this compound is known to inhibit Flt-3 and VEGFR-2, consider using a structurally different MET inhibitor as a control to confirm that the observed phenotype is due to MET inhibition.[1] |
| Kinase-Independent Functions of MET | Some functions of the MET receptor are independent of its kinase activity.[4] Use techniques like siRNA-mediated knockdown of MET to validate that the observed effects are dependent on the MET protein itself. |
| Activation of Compensatory Pathways | Inhibition of one signaling pathway can sometimes lead to the activation of compensatory pathways.[5] Analyze key nodes of related signaling pathways (e.g., EGFR, STAT3) to identify any potential compensatory activation. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| MET | 1.9[1] |
| Flt-3 | 4[1] |
| VEGFR-2 | 27[1] |
Table 2: In Vivo Antitumor Activity of this compound in a GTL-16 Xenograft Model
| Dosage (Oral, Once Daily) | Outcome |
| 6.25 mg/kg | Dose-dependent antitumor activity observed[1] |
| 12.5 mg/kg | Dose-dependent antitumor activity observed[1] |
| 25 mg/kg | Dose-dependent antitumor activity observed[1] |
| 50 mg/kg | Significant antitumor activity[1] |
Experimental Protocols
Protocol 1: In Vitro MET Kinase Assay
This protocol is adapted from a general in vitro kinase assay and can be used to assess the inhibitory activity of this compound.
-
Prepare Kinase Reaction Buffer: 200 mM HEPES (pH 7.5), 20 mM MgCl₂, 20 mM MnCl₂, 0.08% BSA, and 1 mM DTT.[3]
-
Reaction Setup: In a 96-well plate, combine recombinant MET kinase, a suitable substrate (e.g., GST-Gab1), and varying concentrations of this compound (or DMSO as a vehicle control) in the kinase reaction buffer.
-
Initiate Reaction: Add ATP to a final concentration of 100 µM to start the kinase reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect substrate phosphorylation using a suitable method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay like ADP-Glo™.
Protocol 2: Western Blot Analysis of MET Phosphorylation in Cells
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total MET and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Protocol 3: Cell Viability (MTT) Assay
This protocol is a standard method to assess the effect of this compound on cell viability.[6][7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: MET Signaling Pathway and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macroporous hydrogel micropillars for quantifying Met kinase activity in cancer cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor tyrosine kinase Met promotes cell survival via kinase-independent maintenance of integrin α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
Validation & Comparative
In Vitro Showdown: A Comparative Guide to MET Kinase Inhibitors MET kinase-IN-4 and Capmatinib
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two noteworthy MET kinase inhibitors: MET kinase-IN-4 and the clinically approved drug, capmatinib. This document synthesizes available experimental data to highlight their respective biochemical and cellular activities, offering a direct comparison of their potency and providing detailed experimental methodologies for key assays.
The MET receptor tyrosine kinase, implicated in various cancers, is a critical target in oncology drug discovery. Both this compound and capmatinib are potent inhibitors of this enzyme, but they exhibit distinct profiles in preclinical evaluations. This guide aims to furnish researchers with the necessary data to make informed decisions in their own investigations.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the key in vitro potency data for this compound and capmatinib.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| This compound | MET Kinase | Biochemical | 1.9 nM | [1] |
| Capmatinib | MET Kinase | Biochemical | 0.13 nM | [2][3][4] |
| Capmatinib | MET-dependent cell lines | Cellular (Proliferation/Viability) | 0.3 - 12.4 nM | [3][5] |
Note: Cellular IC50 data for this compound was not available in the searched literature.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key in vitro assays typically employed to evaluate MET kinase inhibitors.
Biochemical MET Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the MET kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant MET kinase.
Materials:
-
Recombinant human MET kinase (catalytic domain, e.g., amino acids 956-1390)[6]
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)[6]
-
Test compounds (this compound, capmatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase buffer, recombinant MET kinase, and the substrate.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.[7]
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation (MTT) Assay
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines that are dependent on MET signaling.
Objective: To determine the IC50 of a test compound on the proliferation of MET-dependent cancer cell lines.
Materials:
-
MET-dependent human cancer cell lines (e.g., SNU-5, S114, H441, U-87MG)[3]
-
Complete cell culture medium
-
Test compounds (this compound, capmatinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value by plotting a dose-response curve.
Western Blotting for MET Phosphorylation
This technique is used to determine the effect of the inhibitors on the phosphorylation status of MET and its downstream signaling proteins.
Objective: To assess the inhibition of MET autophosphorylation and downstream signaling in cells treated with test compounds.
Materials:
-
MET-dependent cancer cell lines
-
Test compounds (this compound, capmatinib)
-
Hepatocyte Growth Factor (HGF) for stimulation (optional, depending on the cell line's MET activation status)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against phospho-MET (e.g., Tyr1234/1235), total MET, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).[3]
-
If necessary, stimulate the cells with HGF for a short period (e.g., 10-15 minutes) to induce MET phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on the phosphorylation of MET and its downstream targets.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the context of this comparison, the following diagrams, generated using the DOT language, illustrate the MET signaling pathway and a typical experimental workflow.
Caption: The MET signaling pathway and points of inhibition.
Caption: In vitro experimental workflow for comparing MET kinase inhibitors.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MET Kinase Enzyme System Application Note [promega.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to MET Kinase Inhibitor Combination Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted therapies remains a significant hurdle in cancer treatment. In non-small cell lung cancer (NSCLC) and other malignancies, the MET (Mesenchymal-Epithelial Transition) signaling pathway has emerged as a key mechanism of both primary oncogenic driving and acquired resistance to other targeted agents, most notably Epidermal Growth Factor Receptor (EGFR) inhibitors. This has led to the exploration of combination therapies aimed at co-targeting MET and other critical oncogenic pathways to enhance therapeutic efficacy and overcome resistance.
This guide provides an objective comparison of preclinical and clinical studies evaluating combination therapies involving prominent MET kinase inhibitors: Capmatinib , Tepotinib , and Crizotinib . We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and study designs.
Data Presentation: Efficacy of MET Inhibitor Combination Therapies
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of combining MET inhibitors with EGFR tyrosine kinase inhibitors (TKIs) in patients with NSCLC. These studies primarily focus on patient populations with EGFR mutations that have developed resistance to EGFR TKI monotherapy via MET amplification.
| Table 1: Capmatinib Combination Therapy Clinical Trial Data | |||||
| Trial Identifier | Combination Therapy | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Recommended Phase II Dose (RP2D) |
| Phase I/II (NCT01610336)[1][2][3] | Capmatinib + Erlotinib | MET-positive NSCLC | Cohort A (EGFR-mutant, TKI resistant): 50%Cohort B (EGFR wild-type): 75% | Cohort A: 50%Cohort B: 75% | Capmatinib 400 mg twice daily + Erlotinib 150 mg daily |
| Phase 1b/2[4] | Capmatinib + Nazartinib (EGFR TKI) | EGFR-mutated NSCLC | Group 1 (TKI resistant): 28.8%Group 3 (Treatment-naïve): 61.7% | Not Reported | Capmatinib 400 mg twice daily + Nazartinib 100 mg daily |
| Table 2: Tepotinib Combination Therapy Clinical Trial Data | ||||||
| Trial Identifier | Combination Therapy | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Median Duration of Response (DOR) |
| INSIGHT (Phase II)[5][6][7] | Tepotinib + Gefitinib | EGFR-mutant NSCLC with MET amplification, resistant to prior EGFR TKI | 66.7% (vs. 42.9% with chemotherapy) | 16.6 months (vs. 4.2 months with chemotherapy) | 37.3 months (vs. 13.1 months with chemotherapy) | 19.9 months (vs. 2.8 months with chemotherapy) |
| INSIGHT 2 (Phase II)[8][9][10][11][12] | Tepotinib + Osimertinib | EGFR-mutant NSCLC with MET amplification, resistant to first-line Osimertinib | 50.0% | Not Reported | Not Reported | Not Reported |
| Table 3: Crizotinib Combination Therapy Clinical Trial Data | ||||
| Trial Identifier | Combination Therapy | Patient Population | Noteworthy Outcomes | Maximum Tolerated Dose (MTD) |
| Phase I (NCT00965731)[4][13][14] | Crizotinib + Erlotinib | Advanced non-squamous NSCLC | Two patients with activating EGFR mutations achieved partial responses.[4] | Crizotinib 150 mg twice daily + Erlotinib 100 mg once daily.[4][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited in this guide.
INSIGHT and INSIGHT 2 Trials (Tepotinib Combinations)
-
Study Design: The INSIGHT studies are open-label, multicenter, phase 1b/2 trials.[6][7] The INSIGHT 2 trial is a phase II study.[8][9][12]
-
Patient Population: The trials enrolled adult patients (≥18 years) with advanced or metastatic EGFR-mutant NSCLC who had acquired resistance to prior EGFR TKI therapy.[6][11] Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[6][11] A key inclusion criterion was the presence of MET amplification, confirmed by fluorescence in situ hybridization (FISH) with a gene copy number ≥5 or a MET/CEP7 ratio ≥2.[9][12]
-
Treatment Regimen:
-
Endpoints: The primary endpoint for the INSIGHT study was investigator-assessed progression-free survival (PFS).[6][7] For the INSIGHT 2 study, the primary endpoint was the objective response rate (ORR) as assessed by an independent review committee based on RECIST v1.1.[9][12] Secondary endpoints for both studies included overall survival (OS), duration of response (DOR), and safety.[6][12]
Capmatinib and Erlotinib Combination Trial (NCT01610336)
-
Study Design: This was a phase I/II, open-label, multicenter study with a standard 3+3 dose-escalation design in the phase I portion.[1][2]
-
Patient Population: The study enrolled patients with MET-positive NSCLC. The dose-expansion cohorts included patients with EGFR-mutant tumors resistant to TKIs (Cohort A) and patients with EGFR wild-type tumors (Cohort B).[1][2]
-
Treatment Regimen: In the dose-escalation phase, patients received capmatinib at doses ranging from 100-600 mg twice daily in combination with erlotinib at 100-150 mg daily.[1][2] The recommended phase II dose was determined to be 400 mg capmatinib twice daily with 150 mg erlotinib daily.[1][2]
-
Endpoints: The primary outcome was to assess the safety and determine the recommended phase II dose (RP2D) of the combination.[1][2]
Crizotinib and Erlotinib Combination Trial (NCT00965731)
-
Study Design: This was a single-arm, phase I study employing a standard 3+3 dose escalation/de-escalation design.[13]
-
Patient Population: The trial included patients with advanced non-squamous NSCLC who had progressed after one or two prior chemotherapy regimens.[13]
-
Treatment Regimen: Patients received crizotinib at either 150 mg or 200 mg twice daily combined with erlotinib at 100 mg once daily.[14]
-
Endpoints: The primary endpoint was the determination of the maximum tolerated dose (MTD) of the combination.[13] Secondary endpoints included safety, pharmacokinetics, and anti-tumor activity.[13]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the complex signaling networks and experimental designs discussed in this guide.
Caption: MET and EGFR signaling pathway crosstalk.
Caption: A representative experimental workflow for a combination therapy clinical trial.
References
- 1. Phase I/II Study of Capmatinib Plus Erlotinib in Patients With MET-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I/II Study of Capmatinib Plus Erlotinib in Patients With MET-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Trial: NCT01610336 - My Cancer Genome [mycancergenome.org]
- 4. Phase I Results from a Study of Crizotinib in Combination with Erlotinib in Patients with Advanced Nonsquamous Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tepotinib plus gefitinib in patients with EGFR-mutant non-small-cell lung cancer with MET overexpression or MET amplification and acquired resistance to previous EGFR inhibitor (INSIGHT study): an open-label, phase 1b/2, multicentre, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. INSIGHT 2: a phase II study of tepotinib plus osimertinib in MET-amplified NSCLC and first-line osimertinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tepotinib plus osimertinib in patients with EGFR-mutated non-small-cell lung cancer with MET amplification following progression on first-line osimertinib (INSIGHT 2): a multicentre, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Study of Tepotinib Plus Osimertinib in Osimertinib Relapsed MET Amplified NSCLC (INSIGHT 2) | University of Miami Health System [umiamihealth.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase I Results from a Study of Crizotinib in Combination with Erlotinib in Patients with Advanced Nonsquamous Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I/II dose-finding study of crizotinib (CRIZ) in combination with erlotinib (E) in patients (pts) with advanced non-small cell lung cancer (NSCLC). - ASCO [asco.org]
Validating Target Engagement of MET Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of MET kinase inhibitors, using MET kinase-IN-4 as a primary example and comparing its performance with other known inhibitors such as PF-04217903, Tepotinib, and Cabozantinib. The information is designed to assist researchers in designing and interpreting experiments aimed at confirming the interaction of a compound with its intended target in biochemical and cellular contexts.
Introduction to MET Kinase and Target Engagement
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in cell proliferation, survival, and motility.[1][2] Dysregulation of MET signaling, often through overexpression, amplification, or mutation, is a known driver in various cancers.[1] Consequently, MET has emerged as a significant therapeutic target, leading to the development of numerous small molecule inhibitors.
Validating that a MET inhibitor directly binds to and inhibits the kinase activity of MET within a cellular environment is a critical step in its preclinical development. This process, known as target engagement, provides confidence that the observed biological effects of the compound are a direct result of its interaction with the intended target. This guide outlines key experimental approaches to demonstrate and quantify MET kinase target engagement.
Comparative Performance of MET Kinase Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound and a selection of alternative MET kinase inhibitors. This data provides a quantitative basis for comparing their target engagement profiles.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | MET IC50 (nM) | Flt-3 IC50 (nM) | VEGFR-2 IC50 (nM) | Selectivity Profile |
| This compound | 1.9 | 4 | 27 | Potent inhibitor of MET, Flt-3, and VEGFR-2. |
| PF-04217903 | 4.8 (Kᵢ) | >1000-fold selective for MET over 208 other kinases | >1000-fold selective for MET over 208 other kinases | Highly selective for MET. |
| Tepotinib | 1.7 - 1.8 | Highly selective for MET | Highly selective for MET | Potent and highly selective MET inhibitor. |
| Cabozantinib | 1.8 | - | 0.035 | Multi-kinase inhibitor targeting MET and VEGFR2. |
IC50: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Table 2: Cellular Activity of MET Kinase Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | GTL-16 (gastric carcinoma) | Antitumor activity in xenograft model | Dose-dependent |
| PF-04217903 | GTL-16 (gastric carcinoma) | Cell Proliferation | 12 |
| H1993 (NSCLC) | Cell Proliferation | 30 | |
| NCI-H441 (lung carcinoma) | c-Met Phosphorylation | 7-12.5 | |
| HT29 (colon carcinoma) | c-Met Phosphorylation | 7-12.5 | |
| Tepotinib | MET-dependent tumor models | Antitumor activity | Dose-dependent |
| Cabozantinib | Various tumor models | Antitumor activity | - |
NSCLC: Non-small cell lung cancer.
Experimental Protocols for Target Engagement Validation
The following are detailed methodologies for key experiments used to validate MET kinase target engagement.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the isolated MET kinase domain.
Methodology:
-
Reagents: Recombinant human MET kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor.
-
Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to the tyrosine residues of the substrate by the MET kinase.
-
Procedure:
-
The MET kinase enzyme is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., ³³P-ATP).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through methods like scintillation counting for radiolabeled ATP or using phosphospecific antibodies in an ELISA format.
-
-
Data Analysis: The concentration of inhibitor that reduces the kinase activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
Cellular MET Phosphorylation Assay (Western Blot)
Objective: To assess the ability of an inhibitor to block MET autophosphorylation in a cellular context, a direct indicator of target engagement.
Methodology:
-
Cell Culture: Use a cancer cell line with known MET activation (e.g., GTL-16, which has MET amplification, or a cell line that can be stimulated with Hepatocyte Growth Factor (HGF), the ligand for MET).
-
Treatment:
-
Cells are treated with a range of concentrations of the MET inhibitor for a specified duration.
-
If using HGF stimulation, cells are typically serum-starved before inhibitor treatment, followed by a brief stimulation with HGF.
-
-
Cell Lysis: After treatment, cells are washed and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Protein concentration in the lysates is determined to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with a primary antibody specific for phosphorylated MET (p-MET) at key tyrosine residues (e.g., Y1234/1235).
-
A loading control (e.g., total MET or a housekeeping protein like GAPDH or β-actin) is also probed on the same membrane to normalize the data.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
-
Data Analysis: The intensity of the p-MET bands is quantified and normalized to the loading control. The IC50 for the inhibition of MET phosphorylation is then determined.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target binding in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Methodology:
-
Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures. The binding of a ligand (the inhibitor) generally increases the thermal stability of the target protein.
-
Lysis and Protein Separation: After heating, the cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.
-
Detection: The amount of soluble MET protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble MET as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Visualizing MET Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the MET signaling pathway and a typical experimental workflow for validating target engagement.
Caption: The MET Signaling Pathway.
Caption: Workflow for MET Target Engagement.
References
A Comparative Guide to Biochemical Assays for Confirming MET Kinase-IN-4 Activity
For Researchers, Scientists, and Drug Development Professionals
The c-MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase is a critical regulator of cell growth, motility, and invasion. Its aberrant activation is a known driver in various cancers, making it a key target for therapeutic intervention. This guide provides a comparative overview of biochemical assays to confirm the activity of MET kinase-IN-4, a potent MET kinase inhibitor, alongside other established inhibitors, Crizotinib and Capmatinib. Detailed experimental protocols and data are presented to aid in the selection of appropriate assays for inhibitor profiling and drug development.
MET Kinase Inhibitor Performance Comparison
The inhibitory activity of MET kinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The IC50 values for this compound and two clinically relevant MET inhibitors, Crizotinib and Capmatinib, are summarized in the table below. These values were determined using in vitro biochemical assays.
| Inhibitor | Assay Type | IC50 (nM) |
| This compound | Biochemical Kinase Assay | 1.9 |
| Crizotinib | Biochemical Kinase Assay | 11 |
| Capmatinib | Biochemical Kinase Assay | 0.13 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the source of the enzyme.
MET Signaling Pathway and Inhibitor Action
The MET signaling pathway is initiated by the binding of its ligand, Hepatocyte Growth Factor (HGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. MET kinase inhibitors, such as this compound, Crizotinib, and Capmatinib, are ATP-competitive inhibitors that bind to the ATP-binding pocket of the MET kinase domain, thereby preventing its phosphorylation and subsequent downstream signaling.
Caption: The MET signaling pathway and the mechanism of action of MET kinase inhibitors.
Experimental Workflow for Biochemical Kinase Inhibition Assays
Biochemical assays to determine the potency of kinase inhibitors generally follow a standardized workflow. This involves the incubation of the kinase with a substrate and ATP, in the presence and absence of the inhibitor. The resulting kinase activity is then measured, and the IC50 value is calculated.
Caption: A generalized workflow for determining the IC50 of MET kinase inhibitors.
Experimental Protocols
Below are detailed protocols for two common biochemical assays used to determine the inhibitory activity of compounds against MET kinase.
Luminescence-Based Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human MET kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound, Crizotinib, Capmatinib
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MET kinase in kinase buffer. The final concentration in the assay will typically be in the low nanomolar range and should be optimized for linear signal response.
-
Prepare a stock solution of Poly(Glu, Tyr) substrate. A typical final concentration is 0.2 mg/mL.
-
Prepare a stock solution of ATP. The final concentration should be at or near the Km of MET for ATP (typically in the low micromolar range) to accurately determine the potency of ATP-competitive inhibitors.
-
Prepare serial dilutions of the inhibitors (this compound, Crizotinib, Capmatinib) in kinase buffer.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the following in order:
-
Kinase Buffer
-
Inhibitor solution (or vehicle control)
-
Substrate solution
-
MET kinase solution
-
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
ELISA-Based Kinase Activity Assay
This assay measures the phosphorylation of a substrate coated on a microplate. The amount of phosphorylated substrate is detected using a specific antibody, and the signal is proportional to the kinase activity.
Materials:
-
Recombinant human MET kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
This compound, Crizotinib, Capmatinib
-
High-binding 96-well ELISA plates
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with the Poly(Glu, Tyr) substrate by incubating overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the remaining protein-binding sites by incubating with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Kinase Reaction:
-
Prepare serial dilutions of the inhibitors in kinase buffer.
-
To each well, add the following in order:
-
Kinase Buffer
-
Inhibitor solution (or vehicle control)
-
MET kinase solution
-
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction by washing the plate three times with Wash Buffer.
-
-
Detection:
-
Add the anti-phosphotyrosine-HRP antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the color development by adding the Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
A Comparative Guide to MET Kinase Inhibitors: MET Kinase-IN-4 vs. Crizotinib, Capmatinib, and Tepotinib
For Researchers, Scientists, and Drug Development Professionals
The MET receptor tyrosine kinase, a key regulator of cell growth, motility, and invasion, is a well-validated target in oncology. Aberrant MET signaling, driven by mutations, amplification, or overexpression, is implicated in the pathogenesis of various cancers. This guide provides a comprehensive comparison of the novel inhibitor MET kinase-IN-4 with three clinically approved MET inhibitors: crizotinib, capmatinib, and tepotinib. We present a detailed analysis of their biochemical and cellular activities, kinase selectivity profiles, and the experimental methodologies used for their evaluation.
Data Presentation
Biochemical and Cellular Potency of MET Inhibitors
The following table summarizes the reported IC50 values for each inhibitor against MET kinase and in cellular assays. Lower values indicate higher potency.
| Inhibitor | Biochemical MET IC50 (nM) | Cellular MET Phosphorylation IC50 (nM) | Cell Proliferation IC50 (nM) in MET-addicted cells |
| This compound | 1.9 | Not Reported | Not Reported |
| Crizotinib | ~11 (cell-based) | 11 (in NCI-H441 cells) | <200 (in MET amplified gastric cancer cells)[1] |
| Capmatinib | 0.13[2] | 0.3-0.7 (in lung cancer cell lines)[2] | 0.6 (in Ba/F3 METex14)[3] |
| Tepotinib | 4[4] | 6 (in A549 cells)[4] | <1 (in MKN-45 cells)[4] |
Kinase Selectivity Profile
This table provides a summary of the kinase selectivity for each inhibitor. A highly selective inhibitor targets MET with minimal off-target effects on other kinases.
| Inhibitor | Selectivity Profile Highlights |
| This compound | Inhibits Flt-3 (IC50 = 4 nM) and VEGFR-2 (IC50 = 27 nM). A broader kinase panel screen is not publicly available. |
| Crizotinib | A multi-kinase inhibitor targeting ALK, ROS1, and MET[5][6]. |
| Capmatinib | Highly selective for MET, with over 10,000-fold selectivity against a large panel of human kinases[1][3]. |
| Tepotinib | Highly selective for MET, with >200-fold selectivity over a panel of other kinases including IRAK4, TrkA, Axl, IRAK1, and Mer[4]. Tested against over 400 kinases and kinase variants[7][8]. |
Experimental Protocols
In Vitro MET Kinase Assay (Example Protocol)
This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against MET kinase.
Materials:
-
Recombinant human MET kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of MET kinase solution (e.g., 4 ng/µL in kinase buffer) to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate in kinase buffer. The final ATP concentration is typically at or near the Km for ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Cellular MET Phosphorylation Assay (ELISA-based)
This protocol outlines a method to measure the inhibition of MET phosphorylation in intact cells.
Materials:
-
MET-dependent cancer cell line (e.g., MKN-45, which has MET amplification)
-
Cell culture medium and supplements
-
Test compounds
-
Hepatocyte Growth Factor (HGF) for ligand-dependent activation (if necessary for the cell line)
-
Cell lysis buffer (e.g., 10 mM Tris pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM NaF, 20 mM Na₄P₂O₇, 2 mM Na₃VO₄, 1% Triton X-100, 10% glycerol, 0.1% SDS, 0.5% deoxycholate, supplemented with protease and phosphatase inhibitors)[10]
-
Phospho-MET (pan-Tyr) Sandwich ELISA kit (e.g., Cell Signaling Technology #7333)[11]
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
If required for the cell line, stimulate with HGF (e.g., 50 ng/mL) for 15 minutes to induce MET phosphorylation. For cell lines with constitutive MET activation like MKN-45, this step is not necessary.[12]
-
Wash the cells with cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform the Phospho-MET ELISA according to the manufacturer's protocol, using equal amounts of total protein for each sample.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition of MET phosphorylation for each compound concentration and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of inhibitors on cancer cell proliferation.
Materials:
-
MET-dependent cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: MET Signaling Pathway and Inhibition.
Caption: MET Inhibitor Screening Workflow.
References
- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ELISA Protocol [protocols.io]
- 12. General ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Validation of MET Kinase Inhibitors in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The MET proto-oncogene, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including embryonic development and wound healing. However, dysregulation of the HGF/MET signaling pathway is a known driver in the initiation, progression, and metastasis of various cancers, making it a prime target for therapeutic intervention. This guide provides a comparative overview of the preclinical validation of MET kinase inhibitors, with a focus on MET kinase-IN-4 and other prominent selective and multi-kinase inhibitors. The information is intended to assist researchers in evaluating and selecting appropriate inhibitors for their cancer models.
Introduction to this compound
This compound is an orally active and potent inhibitor of MET kinase with a reported IC50 of 1.9 nM. It also exhibits inhibitory activity against other kinases, including Flt-3 (IC50 = 4 nM) and VEGFR-2 (IC50 = 27 nM). Preclinical data has demonstrated its in vivo antitumor efficacy in a dose-dependent manner in a GTL-16 human gastric carcinoma xenograft model. While public, peer-reviewed data on this compound is limited, this guide will present its available information alongside more extensively validated MET inhibitors to provide a comparative context.
Comparative Efficacy of MET Kinase Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for this compound and a selection of other well-characterized MET inhibitors across different cancer models.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Type | MET IC50 (nM) | Other Kinase Targets (IC50 nM) | Reference |
| This compound | Selective | 1.9 | Flt-3 (4), VEGFR-2 (27) | |
| Capmatinib (INC280) | Selective (Type Ib) | 0.8 | - | |
| Tepotinib (EMD 1214063) | Selective (Type Ib) | 2 | - | |
| Savolitinib (AZD6094) | Selective | 5 | - | |
| Crizotinib (PF-02341066) | Multi-kinase (Type Ia) | 4 | ALK, ROS1 |
Table 2: In Vitro Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Key MET Alteration | Cellular Potency (IC50/GI50) | Reference |
| Capmatinib (INC280) | MKN45 | Gastric Carcinoma | MET Amplification | 1.6 nM | |
| Hs746T | Gastric Carcinoma | MET Amplification | 3.1 nM | ||
| H596 | Lung Adenocarcinoma | MET Exon 14 Skipping | 1.1 nM | ||
| Tepotinib (EMD 1214063) | Hs746T | Gastric Carcinoma | MET Amplification | 1 nM | |
| EBC-1 | Lung Squamous Cell Carcinoma | MET Amplification | 1 nM | ||
| Savolitinib (AZD6094) | MKN45 | Gastric Carcinoma | MET Amplification | 8 nM | |
| Hs746T | Gastric Carcinoma | MET Amplification | 12 nM | ||
| Crizotinib (PF-02341066) | KMBC-2 | Lung Adenocarcinoma | MET Amplification | 8 nM | |
| H1993 | Lung Adenocarcinoma | MET Amplification | 19 nM |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | MET Alteration | Dosing | Antitumor Activity | Reference |
| This compound | GTL-16 Gastric Xenograft | MET Amplification | 6.25-50 mg/kg, p.o., qd | Significant dose-dependent tumor growth inhibition | |
| Capmatinib (INC280) | MKN45 Gastric Xenograft | MET Amplification | 10 mg/kg, p.o., qd | Tumor regression | |
| Hs746T Gastric Xenograft | MET Amplification | 10 mg/kg, p.o., qd | Tumor growth inhibition | ||
| H596 Lung Xenograft | MET Exon 14 Skipping | 10 mg/kg, p.o., qd | Tumor regression | ||
| Tepotinib (EMD 1214063) | Hs746T Gastric Xenograft | MET Amplification | 10 mg/kg, p.o., qd | Tumor regression | |
| EBC-1 Lung Xenograft | MET Amplification | 30 mg/kg, p.o., qd | Tumor regression | ||
| Savolitinib (AZD6094) | Hs746T Gastric Xenograft | MET Amplification | 25 mg/kg, p.o., qd | Tumor growth inhibition | |
| EBC-1 Lung Xenograft | MET Amplification | 25 mg/kg, p.o., qd | Tumor growth inhibition | ||
| Crizotinib (PF-02341066) | Hs746T Gastric Xenograft | MET Amplification | 100 mg/kg, p.o., qd | Tumor growth inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of MET kinase inhibitors.
Biochemical Kinase Assay (MET Enzyme Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the MET kinase.
-
Reagents and Materials:
-
Recombinant human MET kinase domain.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP.
-
Substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
96-well plates.
-
ADP-Glo™ Kinase Assay kit or similar detection reagent.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant MET kinase, and the test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cellular MET Phosphorylation Assay
This cell-based assay determines the ability of an inhibitor to block MET autophosphorylation in a cellular context.
-
Reagents and Materials:
-
Cancer cell line with MET activation (e.g., MKN45 gastric cancer cells with MET amplification).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
Antibodies: anti-phospho-MET (pY1234/1235) and anti-total-MET.
-
ELISA or Western blot reagents.
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the lysates.
-
Quantify the levels of phosphorylated MET and total MET using a sandwich ELISA or Western blotting.
-
Normalize the phospho-MET signal to the total MET signal.
-
Calculate the percent inhibition of MET phosphorylation and determine the IC50 value.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Solubilization solution (for MTT).
-
96-well plates.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. Solubilize the crystals and measure the absorbance.
-
For the CellTiter-Glo® assay, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
In Vivo Xenograft Model
This assay evaluates the antitumor efficacy of the inhibitor in a living organism.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Cancer cell line (e.g., GTL-16) or patient-derived tumor tissue.
-
Matrigel or other basement membrane extract (optional, to improve tumor take rate).
-
Test compound formulated for oral or parenteral administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired dosing schedule (e.g., once daily by oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI) or tumor regression.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the MET signaling pathway and a typical experimental workflow for inhibitor validation.
Overview of MET Kinase Inhibition in Combination with Chemotherapy
An objective comparison of the synergistic effects of MET kinase inhibitors with chemotherapy, supported by experimental data from preclinical studies.
The MET receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[1][2] Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers and has been linked to resistance to chemotherapy.[1][3] Overexpression or amplification of MET can lead to reduced efficacy of cytotoxic agents, making it a key target for combination therapies.[1] Preclinical studies have demonstrated that inhibiting MET can re-sensitize cancer cells to chemotherapy, leading to synergistic anti-tumor effects.[1]
This guide provides a comparative overview of the synergistic effects observed when combining MET kinase inhibitors with traditional chemotherapy agents, based on available preclinical data. Due to the absence of specific published data for "MET kinase-IN-4," this guide will focus on the broader class of MET kinase inhibitors and provide illustrative examples and methodologies.
MET Signaling Pathway
Activation of the MET receptor by HGF triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival.
Caption: The MET signaling pathway, which can lead to chemotherapy resistance.
Synergistic Effects of MET Inhibitors with Chemotherapy
Several preclinical studies have demonstrated the synergistic anti-tumor effects of combining MET inhibitors with various chemotherapy drugs across different cancer types. This approach has been shown to overcome MET-driven chemotherapy resistance.[1]
Quantitative Data from Preclinical Studies
The following table summarizes representative data from preclinical studies investigating the synergy between different MET kinase inhibitors and chemotherapy agents. Please note: This table is illustrative due to the lack of specific data for "this compound" and presents a general format for such findings.
| Cancer Type | MET Inhibitor | Chemotherapy Agent | Combination Index (CI) | Key Findings | Reference |
| Ovarian Cancer | Crizotinib | Cisplatin | < 1.0 | Significant synergy in reducing cell viability | [1] |
| Gastric Cancer | PHA-665752 | Doxorubicin | < 1.0 | Enhanced apoptosis in chemoresistant cells | [1] |
| Multiple Myeloma | SU11274 | Doxorubicin | < 1.0 | Overcame MDR (multidrug resistance) | [1] |
| Osteosarcoma | PHA-665752 | Cisplatin | < 1.0 | Increased sensitivity of resistant cells | [1] |
Note: A Combination Index (CI) less than 1.0 indicates a synergistic effect between the two agents.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the synergy between MET kinase inhibitors and chemotherapy.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of the combination treatment on cell proliferation and viability.
Workflow:
Caption: A typical workflow for a cell viability assay to assess synergy.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the MET kinase inhibitor, the chemotherapeutic agent, or the combination of both.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The Combination Index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis
This technique is used to analyze the expression and phosphorylation status of proteins in the MET signaling pathway.
Protocol:
-
Cell Lysis: Cells treated with the MET inhibitor, chemotherapy agent, or combination are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total MET, phosphorylated MET (p-MET), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK). A loading control, such as GAPDH or β-actin, is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
These studies are conducted in animal models to evaluate the anti-tumor efficacy of the combination therapy.
Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, MET inhibitor alone, chemotherapy agent alone, and the combination of the MET inhibitor and chemotherapy.
-
Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Efficacy Evaluation: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting). The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the different treatment groups.
Conclusion
The combination of MET kinase inhibitors with conventional chemotherapy represents a promising strategy to overcome drug resistance and improve therapeutic outcomes in various cancers. The synergistic effects observed in preclinical studies highlight the potential of this approach. Further investigation, including clinical trials, is necessary to validate these findings in patients. While specific data for "this compound" is not currently available, the methodologies and principles outlined in this guide provide a framework for evaluating the potential synergy of novel MET inhibitors with chemotherapy.
References
A Comparative Guide to the Kinase Specificity of MET Kinase-IN-4 and Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profiles of the investigational inhibitor MET kinase-IN-4 and the multi-targeted drug sunitinib. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
The MET proto-oncogene, receptor tyrosine kinase (MET), is a crucial driver of cell proliferation, migration, and invasion.[1] Its dysregulation is implicated in the progression of numerous cancers.[2][3][4][5] While targeted inhibition of MET is a promising therapeutic strategy, the specificity of the inhibitor used is critical for minimizing off-target effects and understanding the precise biological consequences of MET inhibition. This guide compares the specificity of this compound, a selective MET inhibitor, with sunitinib, a multi-targeted kinase inhibitor known to have activity against MET among other kinases.
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is paramount to its utility as a research tool and a therapeutic agent. A highly selective inhibitor allows for the precise interrogation of a specific signaling pathway, whereas a multi-targeted inhibitor can be beneficial in contexts where simultaneous inhibition of multiple pathways is desired.
This compound is designed to be a potent and selective inhibitor of MET kinase. While comprehensive public data on the full kinome scan of "this compound" is limited, data for highly selective MET inhibitors, such as SU11274 with a reported IC50 of 10 nM for MET in cell-free assays, serve as a benchmark for its expected performance.[2] Such inhibitors are characterized by high affinity for MET and significantly lower affinity for a broad range of other kinases.
Sunitinib , in contrast, is a multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers.[6][7] Its targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, FMS-like tyrosine kinase 3 (FLT3), RET, and CSF1R.[7][8] Notably, sunitinib exhibits more than 10-fold higher selectivity for VEGFR2 and PDGFRβ compared to MET.[9]
Data Presentation
The following table summarizes the inhibitory activity of a representative selective MET inhibitor and sunitinib against a panel of selected kinases. The data is presented as IC50 (nM) or Ki (nM) values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity or the inhibition constant, respectively.
| Kinase Target | This compound (Representative Selective Inhibitor, e.g., SU11274) | Sunitinib |
| MET | ~10 nM (IC50) [2] | >100 nM (estimated based on relative selectivity) [9] |
| VEGFR2 | - | 9 nM (Ki)[9] |
| PDGFRβ | - | 8 nM (Ki)[9] |
| KIT | - | Potent Inhibition[9] |
| FLT3 | - | Potent Inhibition[9] |
| EGFR | No significant effect | >10-fold less potent than VEGFR/PDGFR[9] |
| SRC | - | >10-fold less potent than VEGFR/PDGFR[9] |
Note: The value for this compound is based on the reported IC50 for the selective MET inhibitor SU11274. A comprehensive kinome scan for this compound is not publicly available.
Experimental Protocols
The determination of kinase inhibitor selectivity is typically performed using in vitro kinase assays. A general workflow for such an experiment is outlined below.
Kinase Selectivity Profiling (Kinome Scan)
Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases.
Methodology:
-
Compound Preparation: The test compounds (this compound and sunitinib) are serially diluted in an appropriate solvent, typically DMSO.
-
Kinase Reaction Setup: A reaction mixture is prepared for each kinase to be tested. This mixture typically includes the purified kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Inhibition Assay: The test compounds at various concentrations are added to the kinase reaction mixtures. A control reaction with solvent only (e.g., DMSO) is also included.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Detection of Kinase Activity: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric Assays: The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is quantified using a scintillation counter.[10]
-
Mobility Shift Assays: The separation of phosphorylated and non-phosphorylated substrates is achieved through electrophoresis, and the products are detected by fluorescence.[10]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is then correlated with kinase activity.
-
ELISA-Based Assays: An antibody specific to the phosphorylated substrate is used to quantify the product.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value, the concentration at which 50% inhibition is observed, is then determined by fitting the data to a dose-response curve.
Mandatory Visualization
MET Signaling Pathway
The MET receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that are crucial for cell growth, survival, and motility.[1][2][3]
Caption: Simplified MET signaling pathway.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates the general steps involved in assessing the selectivity of a kinase inhibitor.
Caption: General workflow for in vitro kinase inhibitor profiling.
Conclusion
The choice between this compound and sunitinib depends on the specific research question.
-
This compound (and other highly selective MET inhibitors) is the preferred tool for studies aiming to specifically elucidate the role of MET signaling in a biological process. Its narrow target profile minimizes confounding effects from the inhibition of other kinases.
-
Sunitinib is a valuable tool when investigating the effects of simultaneously inhibiting multiple signaling pathways, including those driven by VEGFR, PDGFR, and KIT, in addition to MET. However, due to its multi-targeted nature, attributing an observed phenotype solely to MET inhibition when using sunitinib can be challenging.
Researchers should carefully consider the kinase selectivity profiles presented in this guide to make an informed decision on the most appropriate inhibitor for their experimental needs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Large-Scale Virtual Screening Against the MET Kinase Domain Identifies a New Putative Inhibitor Type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance : Short Title: Sensitivity Prediction to MAPK Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dynamic nature of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activating Point Mutations in the MET Kinase Domain Represent a Unique Molecular Subset of Lung Cancer and Other Malignancies Targetable with MET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping kinase domain resistance mechanisms for the MET receptor tyrosine kinase via deep mutational scanning - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of MET Kinase-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MET kinase inhibitor, MET kinase-IN-4, with other known MET inhibitors. The data presented is based on publicly available information and is intended to serve as a resource for researchers in the field of oncology and drug discovery.
Comparative Analysis of MET Kinase Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported biochemical and cell-based IC50 values for this compound and a selection of other MET kinase inhibitors. Biochemical assays measure the direct inhibitory effect on the purified enzyme, while cell-based assays assess the inhibitor's activity within a cellular context.
| Inhibitor | Type | Biochemical IC50 (nM) | Cell-Based IC50 (nM) |
| This compound | Not Specified | 1.9 [1] | Not Reported |
| Capmatinib | Type Ib | 0.13[2][3][4] | 0.3 - 1.1[3] |
| Tepotinib | Type Ib | 1.7 - 4[5][6][7] | 6 - 9[6][7] |
| Savolitinib | Type Ib | 3 - 5[8][9] | Not Reported |
| Crizotinib | Type I | 8 - 11[10] | 11 - 24[11] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and ATP concentration in biochemical assays. The data presented here is for comparative purposes.
Experimental Protocols for IC50 Determination
The following outlines a general methodology for determining the biochemical and cell-based IC50 of MET kinase inhibitors.
Biochemical IC50 Determination (Kinase Assay)
This assay directly measures the inhibition of MET kinase enzymatic activity.
-
Reagents and Materials:
-
Recombinant human MET kinase
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the MET kinase and the peptide substrate to the wells of a 384-well plate.
-
Add the diluted inhibitor to the respective wells.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Cell-Based IC50 Determination (Cell Proliferation Assay)
This assay measures the inhibitor's effect on the proliferation of cancer cells that are dependent on MET signaling.
-
Reagents and Materials:
-
MET-dependent cancer cell line (e.g., GTL-16, SNU-5)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
-
Procedure:
-
Seed the MET-dependent cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add a cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Visualizing Key Pathways and Processes
MET Signaling Pathway
The MET signaling pathway plays a crucial role in cell proliferation, survival, and migration. Dysregulation of this pathway is implicated in various cancers.
Caption: Simplified MET signaling pathway.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of a kinase inhibitor.
Caption: General workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capmatinib xHCl | c-Met/HGFR | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tepotinib | C29H28N6O2 | CID 25171648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Tepotinib (EMD 1214063; MSC2156119) | c-MET inhibitor | CAS 1100598-32-0 | Buy Tepotinib (EMD 1214063; MSC2156119) from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of MET Kinase Inhibitors: MET kinase-IN-4 Versus Other Targeted Therapies
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of MET kinase-IN-4 with other prominent MET kinase inhibitors, including crizotinib, cabozantinib, and savolitinib. This analysis is based on available preclinical data to inform research and development decisions.
MET (Mesenchymal-Epithelial Transition factor) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers. Its involvement in tumorigenesis has made it a key target for cancer therapy, leading to the development of several small molecule inhibitors. This guide provides a comparative overview of this compound against established MET inhibitors, focusing on their biochemical potency, selectivity, and in vivo efficacy.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The available data for this compound and its comparators against the MET kinase are summarized below. It is important to note that these values are derived from different studies and direct head-to-head comparisons in the same assay conditions are not publicly available.
| Inhibitor | MET IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| This compound | 1.9 | Flt-3 (4), VEGFR-2 (27)[1] |
| Crizotinib | ~11 (cell-based) | ALK, ROS1[2][3] |
| Cabozantinib | 1.3 | VEGFR2, RET, KIT, AXL, FLT3, TIE2[4] |
| Savolitinib | 3.7 | Highly selective for MET[5] |
Table 1: Comparison of in vitro potency and selectivity of MET kinase inhibitors. Lower IC50 values indicate higher potency.
In Vivo Antitumor Activity
Preclinical studies in animal models provide valuable insights into the potential therapeutic efficacy of a drug. This compound has demonstrated significant dose-dependent antitumor activity in a human gastric carcinoma xenograft model (GTL-16).
| Inhibitor | Animal Model | Dosing | Antitumor Activity |
| This compound | GTL-16 human gastric carcinoma xenograft | 6.25, 12.5, 25, and 50 mg/kg (oral, once daily) | Significant in vivo antitumor activity[1] |
| Crizotinib | Various NSCLC xenograft models | Varies by study | Tumor growth inhibition[2][3] |
| Cabozantinib | Various tumor xenograft models | Varies by study | Tumor growth inhibition and reduced metastasis[4] |
| Savolitinib | MET-driven xenograft models | Varies by study | Anti-tumor activity[5] |
Table 2: Comparison of in vivo antitumor activity of MET kinase inhibitors. Direct comparative studies of this compound with the other listed inhibitors are not available.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the preclinical evaluation of MET kinase inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to block 50% of the MET kinase activity (IC50).
-
Reagents and Materials: Recombinant human MET kinase, ATP, a suitable substrate (e.g., poly(Glu, Tyr)4:1), kinase buffer, and the test inhibitor.
-
Procedure:
-
The MET kinase is incubated with varying concentrations of the inhibitor in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using an antibody that specifically recognizes the phosphorylated form, followed by a detection method such as ELISA or fluorescence.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cell-Based Proliferation Assay (General Protocol)
This assay measures the effect of an inhibitor on the growth of cancer cell lines that are dependent on MET signaling.
-
Cell Lines: A cancer cell line with MET amplification or activating mutations (e.g., GTL-16, MKN-45).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the inhibitor.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT or CellTiter-Glo assay.
-
The IC50 value, representing the concentration of inhibitor that reduces cell viability by 50%, is determined.
-
In Vivo Xenograft Model (General Protocol)
This model evaluates the antitumor efficacy of an inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human cancer cells with MET pathway activation are implanted subcutaneously into the mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The inhibitor is administered to the treatment group, typically orally, at various doses and schedules. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blot for target engagement).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The HGF/MET signaling pathway and its downstream effectors.
Caption: A typical preclinical experimental workflow for a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. emjreviews.com [emjreviews.com]
- 3. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Advances in MET tyrosine kinase inhibitors in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to MET Kinase Inhibitor Performance in Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted therapies remains a critical challenge in oncology. This guide provides a comparative analysis of the performance of MET kinase inhibitors in cancer cell lines that have acquired resistance. While specific data for "MET kinase-IN-4" in resistant models is not publicly available, we will focus on the well-characterized MET inhibitor, Capmatinib , and its performance in resistant non-small cell lung cancer (NSCLC) cell lines. This guide will objectively compare Capmatinib's efficacy with other therapeutic alternatives and provide supporting experimental data and protocols.
Introduction to MET Kinase Inhibition and Resistance
The MET receptor tyrosine kinase, when aberrantly activated, drives the growth and survival of various cancers. Small molecule MET tyrosine kinase inhibitors (TKIs) have shown significant promise in treating MET-driven malignancies. However, the emergence of acquired resistance limits their long-term efficacy. Resistance mechanisms can be broadly categorized as on-target (e.g., secondary MET mutations) or off-target (e.g., activation of bypass signaling pathways).[1] Understanding these mechanisms is crucial for developing next-generation inhibitors and effective combination therapies.
Performance of Capmatinib in Resistant NSCLC Cell Lines
Capmatinib is a potent and selective MET inhibitor. To investigate mechanisms of acquired resistance, researchers have developed capmatinib-resistant cell lines from the MET-amplified NSCLC cell line EBC-1.[1][2][3]
Quantitative Performance Data
The following table summarizes the in vitro sensitivity of the parental EBC-1 cell line and its capmatinib-resistant derivatives (EBC-CR1, EBC-CR2, EBC-CR3) to various TKIs.
| Cell Line | Treatment | IC50 (μM) | Fold Resistance (vs. EBC-1) |
| EBC-1 | Capmatinib | 0.0037 | - |
| Crizotinib | Not explicitly stated, but sensitive | - | |
| EBC-CR1 | Capmatinib | > 10 | > 2700 |
| Afatinib | Sensitive (IC50 not specified) | - | |
| EBC-CR2 | Capmatinib | > 10 | > 2700 |
| Capmatinib + Afatinib | Dramatically responsive | - | |
| EBC-CR3 | Capmatinib | > 10 | > 2700 |
| Afatinib + BYL719 | Sensitive | - |
Data extracted from studies on capmatinib-resistant EBC-1 cell lines.[1][2]
Key Findings:
-
The capmatinib-resistant cell lines (EBC-CR1, -CR2, and -CR3) exhibit high-level resistance to capmatinib, with IC50 values greater than 10 μM.[1][2]
-
These resistant cell lines also show cross-resistance to the multi-kinase inhibitor crizotinib.[4]
-
Resistance in these cell lines is associated with the activation of bypass signaling pathways, primarily involving the Epidermal Growth Factor Receptor (EGFR).[1][2]
-
EBC-CR1 cells demonstrate dependence on EGFR signaling and are sensitive to the EGFR inhibitor afatinib.[1]
-
EBC-CR2 cells, which show overexpression of EGFR-MET heterodimers, respond dramatically to the combination of capmatinib and afatinib.[1]
-
EBC-CR3 cells, derived from EBC-CR1, exhibit activation of the PI3K pathway via amplified PIK3CA and are sensitive to a combination of afatinib and the PI3Kα inhibitor BYL719.[1]
Alternative MET Kinase Inhibitors in Resistant Settings
While the focus has been on capmatinib resistance, studies with other MET inhibitors provide a broader understanding of resistance mechanisms.
Glesatinib
Glesatinib, a type II MET inhibitor, has shown efficacy against MET exon 14 deletion mutations and can overcome resistance mediated by certain MET activation loop mutations (e.g., D1228N, Y1230C/H) that confer resistance to type I MET inhibitors like crizotinib and capmatinib.[5][6]
| Cell Line | Primary Resistance To | Resistance Mutation | Glesatinib Sensitivity |
| SNU-638 Capmatinib-R | Capmatinib (Type I) | MET Y1230C | Sensitive |
| SNU-638 Crizotinib-R | Crizotinib (Type I) | MET Y1230H, F1200L | Modest shift in potency |
Data from a study on glesatinib's activity in resistant models.[5]
Savolitinib
Studies with the selective MET inhibitor savolitinib have shown that resistance in MET-amplified NSCLC cell lines can arise from heterogeneous mechanisms, including a switch to EGFR dependence or a requirement for PIM signaling, often converging on MET-independent mTOR and MYC activation.[7]
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the MET signaling pathway and the key mechanisms of acquired resistance to MET inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Lines and Culture
-
Parental Cell Line: EBC-1, a human non-small cell lung cancer cell line with MET gene amplification, was used as the parent line.
-
Generation of Resistant Cell Lines: Capmatinib-resistant cell lines (EBC-CR1, -CR2, and -CR3) were established by continuous, stepwise exposure of EBC-1 cells to increasing concentrations of capmatinib, starting from 10 nM up to final concentrations of 1.5-2.4 μM.[1][3]
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Resistant cell lines were maintained in the presence of 1 μM capmatinib.[3]
Cell Viability Assay
-
Method: Cell viability was assessed using the Ez-Cytox Cell Viability Assay Kit (or similar MTS/MTT-based assays).
-
Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the indicated inhibitors for 72 hours. After incubation, the assay reagent was added to each well, and the absorbance was measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using appropriate software (e.g., Sigma Plot).[1][2]
Western Blot Analysis
-
Purpose: To analyze the phosphorylation status and expression levels of key proteins in the signaling pathways.
-
Procedure:
-
Cells were treated with inhibitors for a specified time (e.g., 2 hours).
-
Whole-cell lysates were prepared using lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, total ERK, GAPDH).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]
-
Gene Expression and Copy Number Analysis
-
mRNA Sequencing: 3' mRNA sequencing was used to identify alternative signaling pathways in resistant cell lines.
-
Quantitative PCR (qPCR): MET gene copy number was evaluated by qPCR to assess changes in resistant cells compared to the parental line.[1][4]
Conclusion
The development of resistance to MET kinase inhibitors is a complex process often involving the activation of bypass signaling pathways, with EGFR signaling being a prominent mechanism in NSCLC models. While "this compound" is a potent MET inhibitor, the lack of data in resistant cell lines prevents a direct comparison. However, extensive research on inhibitors like capmatinib demonstrates that while high-level resistance can develop, it can be overcome by rationally designed combination therapies targeting the identified bypass pathways. For researchers and drug developers, these findings underscore the importance of understanding the molecular basis of resistance to guide the development of more durable therapeutic strategies.
References
- 1. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 2. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-crt.org [e-crt.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Glesatinib Exhibits Antitumor Activity in Lung Cancer Models and Patients Harboring MET Exon 14 Mutations and Overcomes Mutation-mediated Resistance to Type I MET Inhibitors in Nonclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acquired savolitinib resistance in non-small cell lung cancer arises via multiple mechanisms that converge on MET-independent mTOR and MYC activation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
